3-Bromochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromochroman-4-one: Synthesis, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key structural motif in a vast array of biologically active natural products and synthetic compounds, the chromanone core continues to be a focal point of intensive research. The introduction of a bromine atom at the C3 position endows the chroman-4-one scaffold with a unique set of reactive properties, establishing 3-Bromochroman-4-one as a versatile and highly valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, detailed structural analysis, established synthetic protocols, and its diverse reactivity, with a particular focus on its application as a precursor to complex molecular architectures relevant to drug discovery and materials science. By synthesizing crystallographic data, spectroscopic analysis, and established reaction mechanisms, this document aims to serve as an authoritative resource for researchers leveraging this powerful building block.
Core Molecular Profile and Physicochemical Properties
This compound is a bicyclic α-haloketone that serves as a pivotal intermediate in organic synthesis. Its reactivity is dominated by the interplay between the electrophilic carbonyl carbon, the adjacent stereocenter bearing a labile bromine atom, and the fused aromatic ring.
Chemical Structure and Data
The fundamental structural and chemical identity of this compound is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₂ | [1][2] |
| Molecular Weight | 227.06 g/mol | [1][2] |
| IUPAC Name | 3-bromo-2,3-dihydro-4H-chromen-4-one | [3] |
| CAS Number | 1776-09-6 | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
Structural Elucidation: A Crystallographic Perspective
The precise three-dimensional structure of this compound has been unambiguously determined by single-crystal X-ray diffraction.[1][2][4] This analysis provides critical insights into the molecule's conformation and non-covalent interactions, which influence its physical properties and reactivity.
The key findings from the crystallographic study are:
-
Conformation: The heterocyclic pyranone ring adopts a half-chair conformation . In this arrangement, the C2 atom is displaced from the plane of the fused benzene ring by 0.5734 Å.[1]
-
Supramolecular Structure: The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and significant π–π stacking interactions between the benzene rings of adjacent molecules. The centroid-to-centroid distance for this stacking is 3.9464 Å.[1][4]
These structural features are not merely academic; the defined conformation of the pyranone ring dictates the stereoelectronic environment for nucleophilic attack and other transformations at the C3 and C4 positions.
Figure 1: Structure of this compound with atom numbering.
Synthesis of this compound
The most direct and high-yielding synthesis involves the α-bromination of the parent chroman-4-one. The choice of brominating agent and reaction conditions is critical to achieving high selectivity and yield.
Established Protocol: Bromination with Copper(II) Bromide
The literature standard for the preparation of this compound utilizes copper(II) bromide as an effective brominating agent.[1][2] This method avoids the use of elemental bromine, offering a safer and more manageable laboratory procedure. The reaction proceeds via an enol or enolate intermediate, which is then brominated by the Cu(II) species.
Reaction Scheme:
Figure 2: Synthesis of this compound via CuBr₂ bromination.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add copper(II) bromide (11.35 g, 50.67 mmol) and a solvent mixture of ethyl acetate (20 mL) and chloroform (20 mL).
-
Addition of Substrate: While stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon), add a solution of chroman-4-one (5.0 g, 33.78 mmol) in chloroform (20 mL) to the copper bromide suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain vigorous stirring for 6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the solid copper(I) bromide byproduct and wash it with additional chloroform (20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude product. The reported purity is often high enough for subsequent steps without further purification, yielding the pure title compound (86% yield).[1]
Alternative Synthetic Strategies
While the CuBr₂ method is robust, other bromination techniques common in organic synthesis could be applicable. N-Bromosuccinimide (NBS), often used in the presence of a radical initiator or acid catalyst, is a prime candidate for the α-bromination of ketones and has been used to synthesize related 3-bromoflavones.[5] This approach may offer advantages in terms of milder reaction conditions or different workup procedures.
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.
¹H NMR (400 MHz, CDCl₃): [1]
-
δ 7.89 (dd, J = 7.9, 1.6 Hz, 1H): Aromatic proton at C5, deshielded by the adjacent carbonyl group.
-
δ 7.48–7.52 (m, 1H): Aromatic proton at C7.
-
δ 6.98–7.06 (m, 2H): Aromatic protons at C6 and C8.
-
δ 4.53–4.65 (m, 3H): Overlapping signals corresponding to the diastereotopic protons at C2 and the proton at the C3 stereocenter.
¹³C NMR (100 MHz, CDCl₃): [1][2]
-
δ 185.21: Carbonyl carbon (C4).
-
δ 160.65: Aromatic carbon attached to the ether oxygen (C8a).
-
δ 136.74, 128.24, 122.33, 117.95: Aromatic methine carbons (C5, C7, C6, C8).
-
δ 118.77: Quaternary aromatic carbon (C4a).
-
δ 71.26: Methylene carbon adjacent to the ether oxygen (C2).
-
δ 45.43: Methine carbon bearing the bromine atom (C3).
Infrared (IR) Spectroscopy
-
~1685 cm⁻¹ (strong): Aromatic ketone C=O stretching vibration.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2900-2800 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1600, ~1470 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretching.
-
~700-550 cm⁻¹ (medium-strong): C-Br stretching vibration.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) at m/z 226 and 228.
Chemical Reactivity and Synthetic Applications
This compound is a trifunctional molecule, with potential reactive sites at the C3-Br bond, the C4-carbonyl, and the aromatic ring. Its utility stems primarily from the reactivity of the α-bromo ketone moiety.
Nucleophilic Substitution at C3
The bromine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic attack. This Sₙ2-type reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups.
Figure 3: General scheme for nucleophilic substitution at C3.
Causality and Mechanistic Insight: The electrophilicity of the C3 carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. A variety of nucleophiles, including amines, thiols, and phenoxides, can be employed to generate libraries of 3-substituted chromanones, which are valuable scaffolds in medicinal chemistry. For example, reaction with various amines can produce 3-aminochroman-4-ones, precursors to compounds with potential biological activities.
Dehydrobromination to Form Chromones
Treatment of this compound with a suitable base can induce an elimination reaction (E2), removing HBr to form an α,β-unsaturated system. This is a direct route to either 3-bromochromone or, with subsequent reaction, chromone itself, which are important heterocyclic motifs.
Reduction of the Carbonyl Group
The ketone at the C4 position can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective choice for this transformation, as it typically does not affect the C-Br bond or the aromatic ring.[6][7]
Reaction Scheme:
Figure 4: Reduction of the C4-carbonyl group.
Experimental Considerations: The reduction creates a new stereocenter at C4, leading to a mixture of diastereomeric alcohols (cis and trans). The stereoselectivity of this reduction can often be influenced by the choice of reducing agent and reaction conditions. The resulting 3-bromochroman-4-ol is a key intermediate for the synthesis of more complex structures, such as pterocarpans.[8]
Favorskii Rearrangement
As an α-halo ketone with an enolizable proton at the C2 position, this compound is a candidate for the Favorskii rearrangement.[5][9] This reaction, typically promoted by a strong base like an alkoxide, would proceed through a strained cyclopropanone intermediate. Attack by the base and subsequent ring-opening would lead to a ring-contracted product, a 2,3-dihydrobenzofuran-2-carboxylic acid derivative. This pathway offers a unique method for transforming the six-membered chromanone ring into a five-membered benzofuran system.[10][11]
Applications in Drug Discovery and Natural Product Synthesis
The true value of this compound lies in its role as a versatile building block for molecules of biological and medicinal importance.
-
Flavonoid and Isoflavanoid Synthesis: Chromanones are direct precursors to flavanones and isoflavanones. The reactivity of the C3 position in this compound allows for the introduction of various side chains, which can then be further elaborated to construct the diverse substitution patterns found in the flavonoid family.[1]
-
Pterocarpan Synthesis: Pterocarpans are a class of isoflavonoids known for their phytoalexin and antifungal properties. Synthetic routes to the pterocarpan skeleton often involve the cyclization of intermediates derived from chroman-4-ols, which can be accessed directly from the reduction of this compound.[8]
-
Medicinal Chemistry Scaffolds: The chroman-4-one core is a "privileged structure" in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][12] The ability to functionalize the C3 position via nucleophilic substitution on this compound provides a powerful tool for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure as an α-bromoketone, the following precautions are mandatory:
-
Hazard Class: α-Halo ketones are potent lachrymators (tear-producing agents) and are considered toxic and irritants. They are also alkylating agents and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and tightly fitting safety goggles or a face shield.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is more than a simple halogenated ketone; it is a strategic intermediate that provides access to a rich and diverse chemical space. Its well-defined structure and predictable reactivity at multiple sites make it an indispensable tool for synthetic chemists. From the construction of natural product skeletons like flavonoids and pterocarpans to the generation of novel scaffolds for medicinal chemistry, the applications of this compound are extensive. A thorough understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is essential for any researcher aiming to exploit its full synthetic potential.
References
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Dwi, S., & Suhartati, T. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. International Journal of Applied Pharmaceutics, 11(Special Issue 5), 108-111. [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]
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Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270-271. [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Retrieved from [Link]
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Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165. [Link]
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Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. ResearchGate. [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. PubMed. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (2010). Synthesis of Pterocarpans. ResearchGate. [Link]
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Ntshanka, P. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6285. [Link]
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St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
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Lee, Y. R., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link]
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Mathew, M. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect? Chemistry Stack Exchange. [Link]
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da Silva, A. B., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromocoumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(1), 14-23. [Link]
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PubChem. (n.d.). 3-Bromochromone. Retrieved from [Link]
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Shenoy, M. (n.d.). Bromination of Phenols [Video]. Khan Academy. [Link]
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Nasrollahzadeh, M., Sajjadi, M., Tahsili, M. R., & Varma, R. S. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]
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PubChem. (n.d.). 3-Bromoheptan-4-one. Retrieved from [Link]
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Nair, J. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
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ResearchGate. (n.d.). [Pd(pp 3 S 4 )(dba)] catalyzed reaction of bromobenzene with phenols. [Link]
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Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4 (in the d.... [Link]
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Arjunan, V., Santhanam, R., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 731-737. [Link]
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Kostakis, I. K., & Hadjipavlou-Litina, D. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 25(21), 5032. [Link]
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3-Bromochroman-4-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromochroman-4-one
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 1776-09-6), a key intermediate in the synthesis of various biologically active compounds.[1] Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
The precise characterization of synthetic intermediates is paramount to ensuring the integrity of a synthetic route and the purity of the final product. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure with high fidelity. This compound, with its molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol , possesses a distinct bicyclic structure featuring a ketone, an ether, an aromatic ring, and a stereocenter at the C3 position bearing a bromine atom.[1][2] Each of these features imparts a unique signature on its various spectra.
Caption: IUPAC Numbering of the this compound Structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. The spectrum of this compound, typically run in deuterated chloroform (CDCl₃), shows characteristic signals for the aromatic and heterocyclic ring protons.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][3]
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.89 | 1H | dd | 7.92, 1.60 | H-5 |
| 7.48–7.52 | 1H | m | - | H-7 |
| 6.98–7.06 | 2H | m | - | H-6, H-8 |
| 4.53–4.65 | 3H | m | - | H-2a, H-2b, H-3 |
Interpretation:
-
Aromatic Region (δ 6.9–7.9 ppm): The proton at the H-5 position is the most deshielded aromatic proton, appearing as a doublet of doublets (dd) at 7.89 ppm.[1] This is due to the anisotropic effect of the adjacent carbonyl group. The protons at H-6, H-7, and H-8 appear as a complex multiplet between 6.98 and 7.52 ppm, consistent with their positions on the benzene ring.[1]
-
Heterocyclic Region (δ 4.5–4.7 ppm): The protons on the chiral center (H-3) and the adjacent methylene group (H-2) overlap, creating a complex multiplet for three protons between 4.53 and 4.65 ppm.[1] The H-3 proton is shifted downfield due to the deshielding effect of the adjacent bromine atom. The two H-2 protons are diastereotopic, meaning they are in different chemical environments, which would typically lead to separate signals. However, their coupling with H-3 results in the observed complex multiplet.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][3]
| Chemical Shift (δ) ppm | Assignment |
| 185.21 | C-4 (C=O) |
| 160.65 | C-9 (C-OAr) |
| 136.74 | C-5 |
| 128.24 | C-7 |
| 122.33 | C-6 |
| 118.77 | C-10 (Quaternary) |
| 117.95 | C-8 |
| 71.26 | C-2 (-O-CH₂) |
| 45.43 | C-3 (-CHBr) |
Interpretation:
-
Carbonyl Carbon (δ 185.21 ppm): The signal at the lowest field corresponds to the ketone carbonyl carbon (C-4), which is highly deshielded.[1]
-
Aromatic Carbons (δ 117–161 ppm): Six distinct signals are observed for the aromatic carbons, confirming the substitution pattern. The C-9 carbon, attached to the ether oxygen, is significantly deshielded (160.65 ppm).[1]
-
Aliphatic Carbons (δ 45–72 ppm): The C-2 methylene carbon, adjacent to the ether oxygen, resonates at 71.26 ppm. The C-3 methine carbon, directly attached to the electronegative bromine atom, appears at 45.43 ppm.[1] This is a characteristic "heavy atom effect" where the shift is influenced by the large electron cloud of bromine.[4]
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the proton-decoupled ¹³C spectrum.
-
Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100–3000 | C-H Stretch | Aromatic |
| ~3000–2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
| ~600-500 | C-Br Stretch | Alkyl Bromide |
Interpretation:
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected around 1685 cm⁻¹. This frequency is characteristic of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
-
Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm⁻¹ confirm the presence of the benzene ring.
-
Ether (C-O) Stretch: A strong band for the aryl-alkyl ether C-O stretching vibration should be visible around 1250 cm⁻¹.
-
Carbon-Bromine (C-Br) Stretch: The C-Br stretch typically appears in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹, and is often a strong absorption.[5]
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory-related absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Key Features:
-
Molecular Ion (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br: ~50.5% and ⁸¹Br: ~49.5%), the mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks of almost equal intensity.[6] These will appear at m/z = 226 (for C₉H₇⁷⁹BrO₂) and m/z = 228 (for C₉H₇⁸¹BrO₂). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[7]
-
Fragmentation: Electron ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation pattern provides a structural fingerprint.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Plausible Fragmentation Pathways:
-
Loss of a Bromine Radical: A primary fragmentation pathway is the loss of a bromine radical (•Br) from the molecular ion, which would result in a cation at m/z = 147.
-
Loss of Carbon Monoxide: Following the loss of bromine, the resulting fragment could lose carbon monoxide (CO) from the ketone group, leading to a fragment ion at m/z = 117.
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can also occur.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and the presence of a bromine atom through its distinct isotopic pattern. Together, these data form a comprehensive and self-validating analytical package essential for any researcher utilizing this compound in further synthetic applications.
References
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and researchers in medicinal chemistry, this structural insight is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the crystal structure analysis of 3-Bromochroman-4-one, a halogenated derivative of the chromanone scaffold, which is a common motif in biologically active compounds. We will dissect the experimental workflow, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of the resulting structural data, offering field-proven insights into the causality behind key experimental choices.
Introduction: The Significance of Structural Elucidation
The chromanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 3-position of the chroman-4-one ring system can significantly influence its conformational preferences, intermolecular interactions, and, consequently, its interaction with biological targets. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3] This guide will use the crystal structure of this compound as a case study to illustrate the principles and practice of modern crystal structure analysis.
Synthesis and Crystallization: The Foundation of a Successful Analysis
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[3][4] The journey to elucidating the crystal structure of this compound begins with its synthesis and subsequent crystallization.
Synthesis of this compound
The title compound was synthesized via the bromination of 4-chromanone using copper(II) bromide.[1][2]
Experimental Protocol:
-
A mixture of copper(II) bromide in ethyl acetate and chloroform is stirred under an inert atmosphere at room temperature.
-
Chroman-4-one, dissolved in chloroform, is added to the mixture.
-
The reaction mixture is refluxed at 70 °C for 6 hours, with the reaction progress monitored by thin-layer chromatography.[1]
-
Upon completion, the mixture is cooled, filtered, and the filtrate is evaporated under reduced pressure to yield the pure this compound.[1]
Causality of Experimental Choices: The use of copper(II) bromide provides a convenient and effective source of electrophilic bromine for the α-bromination of the ketone. The inert atmosphere is crucial to prevent side reactions with atmospheric components. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Crystallization: From Solution to a Highly Ordered Lattice
The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For this compound, suitable crystals were obtained from the slow evaporation of a solution.[1][5]
Experimental Protocol (Slow Evaporation):
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., a mixture of chloroform and ethyl acetate as used in the synthesis). The choice of solvent is critical; the compound should be moderately soluble.[5]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Place the solution in a clean vessel, loosely covered to allow for slow evaporation of the solvent.
-
Store the vessel in a vibration-free environment and allow the solvent to evaporate over several days.[5]
Causality of Experimental Choices: Slow evaporation allows the molecules to self-assemble into a highly ordered crystal lattice. Rapid crystallization often leads to the formation of smaller, less-ordered crystals or an amorphous powder. The choice of a moderately soluble solvent ensures that the concentration of the solute increases gradually, promoting the growth of a few large crystals rather than many small ones.[5][6]
X-Ray Diffraction Analysis: Probing the Crystal Structure
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.
Data Collection
A single crystal of this compound, with dimensions of approximately 0.16 × 0.12 × 0.12 mm, was mounted on a diffractometer.[1] The crystal was kept at a low temperature (173 K) during data collection to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1][2]
Experimental Workflow for X-ray Diffraction:
Caption: Experimental workflow for crystal structure determination.
Structure Solution and Refinement
The collected diffraction data was used to solve and refine the crystal structure. The structure was solved using direct methods and refined on F² using a full-matrix least-squares procedure.[1][7]
Key Crystallographic Data for this compound:
| Parameter | Value[1][2] |
| Chemical Formula | C₉H₇BrO₂ |
| Formula Weight | 227.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0846 (7) |
| b (Å) | 7.9104 (6) |
| c (Å) | 10.9330 (8) |
| β (°) | 110.164 (2) |
| Volume (ų) | 818.71 (10) |
| Z | 4 |
| Temperature (K) | 173 |
| R-factor (R[F² > 2σ(F²)]) | 0.025 |
| wR(F²) | 0.061 |
The Crystal Structure of this compound: A Detailed Analysis
The successful structure solution and refinement provide a detailed picture of the molecular geometry and intermolecular interactions of this compound in the solid state.
Molecular Conformation
The heterocyclic pyranone ring in this compound adopts a half-chair conformation.[1][2][8] The dihedral angle between the benzene ring and the C3—C2—O1 plane of the pyranone moiety is 43.03 (17)°.[1][2] The C2 atom is flipped out of the plane of the benzene ring by 0.5734 (31) Å.[1][2]
Intermolecular Interactions: The Supramolecular Architecture
The packing of molecules in the crystal is governed by a combination of weak intermolecular interactions, which are crucial for the stability of the crystal lattice.
-
C-H···O Hydrogen Bonds: A weak C-H···O hydrogen bond is observed between the C2 hydrogen and the carbonyl oxygen of a neighboring molecule (C2–H2A···O2).[1][2] The H···O distance is 2.44 Å, and the C···O distance is 3.311 (3) Å, with an angle of 146°.[1][2]
-
π–π Stacking: The crystal structure also exhibits π–π stacking interactions between the benzene rings of adjacent molecules.[1][2][8] The centroid-to-centroid distance between the stacked rings is 3.9464 (18) Å, with a perpendicular distance of 3.4703 (11) Å and an offset of 1.879 Å.[1][2]
Caption: Key intermolecular interactions in this compound.
The Role of the Bromine Atom
While not explicitly forming classical halogen bonds in this particular crystal structure, the presence of the bromine atom significantly influences the electronic properties of the molecule, which in turn affects the nature and strength of other intermolecular interactions. In other halogenated compounds, halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) can be a dominant structure-directing interaction.[9][10][11][12][13] Researchers should always consider the potential for halogen bonding when analyzing the crystal structures of halogenated compounds.
Conclusion: From Structure to Function
The crystal structure analysis of this compound provides a precise and detailed understanding of its solid-state conformation and supramolecular assembly. This information is invaluable for computational modeling, such as docking studies, and for understanding the structure-activity relationships of this class of compounds. The methodologies and principles outlined in this guide serve as a practical framework for researchers and drug development professionals engaged in the structural elucidation of small molecules. The ability to correlate the three-dimensional structure with function is a cornerstone of modern chemical and pharmaceutical research.
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University, Department of Chemistry. [Link]
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Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. ResearchGate. [Link]
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Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
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Woller, J. G., Mabbott, G. A., & Rioux, R. M. (2020). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1496–1502. [Link]
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An In-Depth Technical Guide on the Stereochemistry and Chirality of 3-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromochroman-4-one is a pivotal heterocyclic compound widely utilized as a chiral building block in the synthesis of a diverse range of bioactive molecules, including flavonoids and other pharmacologically significant compounds. The introduction of a bromine atom at the C3 position of the chroman-4-one scaffold creates a stereocenter, leading to the existence of (R) and (S) enantiomers. The stereochemistry of this chiral center profoundly influences the biological activity and pharmacokinetic properties of its derivatives. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing methods for its racemic synthesis, strategies for enantioselective synthesis and chiral resolution, and analytical techniques for stereochemical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides actionable insights for professionals in synthetic chemistry and drug development.
Introduction: The Significance of the Chroman-4-one Scaffold
Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are foundational structures in a multitude of natural products and synthetic compounds.[1] Unlike their chromone counterparts, they lack the C2–C3 double bond, which allows for stereogenic centers to be introduced on the heterocyclic ring.[1] The chroman-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1]
The functionalization at the C3 position is a common strategy to generate chemical diversity. Halogenation, particularly bromination, at this position yields this compound, a versatile intermediate. The bromine atom serves as a good leaving group for subsequent nucleophilic substitutions and as a handle for various cross-coupling reactions, making it an invaluable precursor for complex molecular architectures. Crucially, this substitution renders the C3 carbon chiral, bifurcating the synthetic pathway into two enantiomeric series.
The Stereocenter at C3: (R)- and (S)-3-Bromochroman-4-one
The introduction of a bromine atom at the C3 position of the achiral chroman-4-one molecule creates a single stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-3-bromochroman-4-one and (S)-3-bromochroman-4-one.
Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body with its chiral proteins, enzymes, and receptors, enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize stereoisomerically pure forms of this compound is of paramount importance in drug discovery and development.
Caption: Enantiomers of this compound.
Synthesis and Stereochemical Control
The preparation of enantiomerically pure this compound can be approached via two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. The choice of strategy often depends on factors such as scale, cost, and the availability of chiral catalysts or resolving agents.
Racemic Synthesis
The most straightforward method to synthesize this compound is the direct bromination of chroman-4-one. This reaction typically yields a racemic mixture, a 50:50 mixture of the (R) and (S) enantiomers.
Experimental Protocol: Racemic Bromination of Chroman-4-one
A common and effective method involves the use of copper(II) bromide as the brominating agent.[2][3]
-
Setup: To a stirred mixture of copper(II) bromide (1.5 equivalents) in a suitable solvent mixture like ethyl acetate/chloroform, add a solution of chroman-4-one (1 equivalent) in chloroform under an inert atmosphere.
-
Reaction: The reaction mixture is refluxed (e.g., at 70°C) for several hours (typically 6 hours).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled, and the solid copper(I) bromide is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by column chromatography to afford racemic this compound with high yield (typically >85%).[3]
-
Expert Insight: The use of CuBr₂ is advantageous as it is a solid reagent, easy to handle, and the reaction work-up is a simple filtration. This avoids the use of hazardous liquid bromine. The reaction proceeds via an enol or enolate intermediate, which is then attacked by the bromine source from either face with equal probability, leading to the racemic product.
Enantioselective Synthesis
Modern synthetic chemistry increasingly favors methods that directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.
For the synthesis of chiral this compound, an enantioselective bromination of chroman-4-one can be achieved using a chiral catalyst, typically a chiral amine or a chiral phase-transfer catalyst, in the presence of an electrophilic bromine source (e.g., N-bromosuccinimide, NBS).
Caption: Workflow for Enantioselective Synthesis.
-
Mechanism Insight: The chiral catalyst (e.g., a secondary amine like proline) reacts with the ketone of chroman-4-one to form a chiral enamine intermediate. This enamine is sterically biased, and the subsequent attack by the electrophilic bromine source occurs preferentially from one face, leading to the formation of one enantiomer in excess. The choice of catalyst ((R)- or (S)-proline) dictates which enantiomer is formed as the major product.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[4] While this means that a maximum of 50% of the starting material can be converted to the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used and practical method, especially on an industrial scale.
3.3.1. Diastereomeric Salt Formation
This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4][5] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]
Since this compound is not acidic or basic enough for direct salt formation, this strategy is typically applied to a derivative. For example, the ketone at C4 could be reduced to a hydroxyl group, forming 3-bromochroman-4-ol. This racemic alcohol can then be resolved using a chiral acid (e.g., (R)-mandelic acid or (+)-tartaric acid) to form separable diastereomeric esters.[5] After separation, the ester is hydrolyzed, and the alcohol is oxidized back to the ketone to yield the enantiomerically pure this compound.
Caption: Workflow for Chiral Resolution via HPLC.
3.3.2. Chiral Chromatography
A more direct and often more efficient method for resolution is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[6] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation.[6]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are often effective for this class of compounds.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times.
-
Injection and Detection: Dissolve the racemic this compound in the mobile phase, inject it onto the column, and monitor the elution profile using a UV detector (chromanones have a strong UV absorbance).
-
Fraction Collection: Collect the fractions corresponding to each separated peak to obtain the isolated enantiomers.
-
Verification: The enantiomeric purity of the collected fractions is determined by re-injecting a small sample and calculating the enantiomeric excess (ee) from the peak areas.
Analytical Characterization of Enantiomers
Once enantiomerically enriched or pure samples are obtained, their stereochemical integrity must be confirmed.
Chiral HPLC
As described above, analytical chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample. By comparing the peak areas of the two enantiomers, the ee can be calculated:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
NMR Spectroscopy
Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers.[6] However, NMR can be used for this purpose in the presence of a chiral auxiliary.
-
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers in solution, which can lead to observable differences in the chemical shifts of certain protons.
-
Chiral Shift Reagents: Lanthanide complexes containing chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) can be added to the NMR sample.[7] They coordinate to the analyte (typically to the carbonyl oxygen in this compound) and induce large chemical shift changes (lanthanide-induced shifts, LIS). The diastereomeric nature of the analyte-shift reagent complexes results in separate signals for the enantiomers, allowing for their quantification.[7]
Table 1: Spectroscopic Data for Racemic this compound
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Key Correlations |
| ¹H NMR | 7.89 (dd, 1H, H-5), 7.48-7.52 (m, 1H, H-7), 6.98-7.06 (m, 2H, H-6 & H-8), 4.53-4.65 (m, 3H, H-2 & H-3) | The complex multiplet at 4.53-4.65 ppm contains the signals for the diastereotopic protons at C2 and the chiral proton at C3.[3] |
| ¹³C NMR | 185.21 (C-4, C=O), 160.65 (C-9), 136.74 (C-5), 128.24 (C-7), 122.33 (C-6), 118.77 (C-10), 117.95 (C-8), 71.26 (C-2), 45.43 (C-3) | The key signals are the carbonyl carbon at ~185 ppm and the carbon bearing the bromine at ~45 ppm.[3] |
Data sourced from Shaikh et al. (2013)[3]
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a molecule.[8] If a single crystal of an enantiomerically pure sample can be grown, its diffraction pattern can be used to determine the three-dimensional arrangement of its atoms.[3][9] The crystal structure of racemic this compound has been reported, confirming that the heterocyclic ring adopts a half-chair conformation.[2][3][9] For an enantiopure sample, techniques like anomalous dispersion can be used to determine the absolute configuration (i.e., assigning it as R or S).
Table 2: Crystallographic Data for Racemic this compound
| Parameter | Value |
| Formula | C₉H₇BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0846 (7) |
| b (Å) | 7.9104 (6) |
| c (Å) | 10.9330 (8) |
| β (°) | 110.164 (2) |
| V (ų) | 818.71 (10) |
Data sourced from Shaikh et al. (2013)[3][9]
Applications in Drug Discovery and Synthesis
Enantiomerically pure 3-bromochroman-4-ones are valuable chiral building blocks.[10][11] They serve as precursors to a wide array of chiral molecules where the stereochemistry at the C3 position is critical for biological activity. For example, they are key intermediates in the synthesis of:
-
Pterocarpans: A class of natural products with antifungal and phytoalexin properties.
-
Isoflavonoids: Important for their estrogenic and antioxidant activities.
-
Novel Heterocyclic Systems: The bromine at C3 can be displaced by various nucleophiles (N, O, S-based) to create fused or spirocyclic systems with potential therapeutic applications.
The ability to access both (R)- and (S)-enantiomers allows for a full exploration of the structure-activity relationship (SAR) of a target molecule series, a fundamental practice in modern drug development.
Conclusion
The stereochemistry of this compound is a critical consideration for any researcher utilizing this versatile intermediate. The C3 stereocenter dictates the three-dimensional structure and, consequently, the biological interactions of its downstream products. A thorough understanding of the methods for racemic synthesis, enantioselective synthesis, and chiral resolution is essential for the efficient and targeted preparation of enantiomerically pure compounds. Furthermore, robust analytical techniques, particularly chiral HPLC and X-ray crystallography, are indispensable for verifying the stereochemical outcome of these synthetic efforts. As the demand for enantiopure pharmaceuticals continues to grow, the mastery of the stereochemical control of key chiral building blocks like this compound will remain a vital skill for scientists in the field.
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An In-Depth Technical Guide to the Physical and Chemical Stability of 3-Bromochroman-4-one
Foreword: Understanding the Criticality of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physical and chemical stability is not merely a regulatory requirement but a fundamental scientific necessity. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final therapeutic. This guide provides an in-depth technical exploration of the physical and chemical stability of 3-Bromochroman-4-one, a versatile heterocyclic intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic logic and field-proven insights, empowering you to anticipate challenges and design robust stability programs.
Physicochemical Properties of this compound: The Foundation of Stability Assessment
A thorough understanding of the physicochemical properties of this compound is the starting point for any stability investigation. These inherent characteristics influence its reactivity and susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₂ | N/A |
| Molecular Weight | 227.06 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not explicitly found in searches | N/A |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate. | [1][2] |
The structure of this compound, featuring a chroman-4-one core with a bromine atom at the alpha position to the carbonyl group, is the primary determinant of its chemical reactivity and potential instability. The electron-withdrawing nature of the carbonyl group and the bromine atom makes the alpha-proton acidic and the alpha-carbon electrophilic, predisposing the molecule to specific degradation pathways.
Predicted Degradation Pathways: A Mechanistic Approach
While direct stability studies on this compound are not extensively published, its structural motifs as an α-bromoketone and a chromanone allow for the prediction of several key degradation pathways.[3] Understanding these potential routes of degradation is crucial for designing a comprehensive forced degradation study.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary reaction is likely the hydrolysis of the ether linkage in the chromanone ring, leading to the opening of the heterocyclic ring. The presence of the bromine atom is not expected to significantly influence this process.
Base-Catalyzed Degradation (The Favorskii Rearrangement): In the presence of a base, α-halo ketones are known to undergo the Favorskii rearrangement.[1][2][4][5][6] For a cyclic α-halo ketone like this compound, this would lead to a ring contraction. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (e.g., hydroxide), leading to the formation of a carboxylic acid derivative with a smaller ring system.
Caption: Predicted Favorskii rearrangement of this compound.
Oxidative Degradation
Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents, such as hydrogen peroxide, can lead to the cleavage of the carbonyl group.[7][8][9] For this compound, oxidative degradation could potentially lead to the formation of salicylic acid derivatives and other ring-opened products.
Caption: Potential oxidative degradation of this compound.
Photolytic Degradation
Brominated aromatic compounds are known to undergo photodegradation, often through the homolytic cleavage of the carbon-bromine bond upon absorption of UV radiation.[10][11][12] This can lead to the formation of radical species that can then participate in a variety of secondary reactions, including debromination and the formation of various photoproducts. It is also possible that the chroman-4-one ring system itself is susceptible to photochemical rearrangements.[13]
Caption: Proposed photolytic degradation pathways for this compound.
Thermal Degradation
The thermal stability of this compound will depend on its melting point and the presence of any catalytic impurities. At elevated temperatures, decomposition could occur through various pathways, including elimination of HBr to form an unsaturated chromone derivative, or more complex fragmentation of the heterocyclic ring.
A Framework for Stability Testing: Forced Degradation Studies
A forced degradation study is a systematic approach to identify the potential degradation products of a drug substance, which is a critical step in developing a stability-indicating analytical method.[3][14][15] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.
Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocols
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Due to the potential for rapid degradation via the Favorskii rearrangement, shorter time points should also be considered. |
| Oxidation | Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. |
| Photostability | Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][4][5][6] A dark control should be run in parallel. |
Sample Analysis: Analyze the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16][17][18][19]
Initial Method Development
A reverse-phase HPLC method is a good starting point for the analysis of this compound and its potential degradation products.
| Parameter | Suggested Starting Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A and gradually increase B to elute more hydrophobic degradants. A typical starting gradient could be 90:10 (A:B) to 10:90 (A:B) over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy). |
Method Validation
Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the specificity of the method.
Data Interpretation and Reporting
A comprehensive stability report should include the following:
-
Summary of Physicochemical Properties: A table summarizing the key properties of this compound.
-
Forced Degradation Results: A detailed account of the degradation observed under each stress condition, including chromatograms of the stressed samples and a summary table of the percentage degradation.
-
Proposed Degradation Pathways: Diagrams illustrating the likely chemical transformations under different stress conditions, supported by mechanistic reasoning.
-
Validated Stability-Indicating Method: A complete description of the validated HPLC method, including all parameters and validation data.
-
Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for assessing the physical and chemical stability of this compound. Based on its chemical structure, the molecule is predicted to be most susceptible to base-catalyzed degradation via the Favorskii rearrangement and photolytic degradation through cleavage of the C-Br bond. A systematic forced degradation study, coupled with the development of a robust, validated stability-indicating HPLC method, is essential to confirm these predictions and to fully characterize the stability profile of this important synthetic intermediate. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of any downstream pharmaceutical products.
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Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Favorskii rearrangement. (n.d.). In Grokipedia. Retrieved January 15, 2026, from [Link]
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Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 15, 2026, from [Link]
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Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]
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- Stanković, S., & Espenson, J. H. (2000). Oxidative Cleavage of N,N-Dimethylhydrazones to Ketones with Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry, 65(18), 5528–5530.
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- Alpha halogen
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An In-depth Technical Guide to 3-Bromochroman-4-one: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromochroman-4-one, a key synthetic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis, reactivity, and its significant role as a precursor to bioactive molecules, particularly flavonoids. The information presented herein is substantiated by established scientific literature to ensure technical accuracy and reliability.
Core Compound Identification
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| Synonym(s) | 3-bromo-2,3-dihydro-4H-chromen-4-one |
| CAS Number | 1776-09-6 |
| Molecular Formula | C₉H₇BrO₂[1] |
| Molecular Weight | 227.06 g/mol [1] |
| InChI | 1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 |
| InChIKey | FTRRZJIVFMSIJJ-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)C2=CC=CC=C2O1)Br |
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| Crystal System | Monoclinic | [1] |
| Solubility | Information not widely available, but as an α-bromoketone, it is expected to be soluble in a range of organic solvents. | General Chemical Knowledge |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through the α-bromination of the parent compound, chroman-4-one. The use of copper(II) bromide (CuBr₂) as a brominating agent offers a reliable and high-yielding method.[1]
Reaction Principle and Causality
The α-bromination of a ketone proceeds via an enol or enolate intermediate. In this specific protocol, CuBr₂ serves as a source of electrophilic bromine. The reaction is typically carried out under reflux conditions to facilitate the formation of the enol intermediate and to overcome the activation energy of the bromination step. The choice of a solvent system like ethyl acetate and chloroform allows for good solubility of the reactants and a suitable boiling point for the reaction.
Experimental Protocol
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure: [1]
-
Preparation of the Brominating Agent: In a round-bottom flask, prepare a mixture of copper(II) bromide (11.351 g, 50.673 mmol) in a 1:1 solution of ethyl acetate and chloroform (20:20 mL).
-
Inert Atmosphere: Stir the mixture under an inert atmosphere at room temperature.
-
Addition of Substrate: To this stirring mixture, add a solution of chroman-4-one (5 g, 33.783 mmol) dissolved in chloroform (20 mL).
-
Reaction Conditions: Vigorously reflux the reaction mixture at 70°C for 6 hours under an inert atmosphere.
-
Monitoring the Reaction: The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with chloroform (20 mL).
-
Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain the pure this compound.
-
-
Yield: This protocol has been reported to yield the title compound in 86% yield.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectral Data
The structure of this compound has been confirmed by various analytical techniques, including X-ray crystallography and NMR spectroscopy.[1]
Crystallographic Data: [1]
-
The heterocyclic pyranone ring adopts a half-chair conformation.
-
The supramolecular structure is influenced by weak C-H···O hydrogen bonds and π–π stacking interactions between the benzene rings of adjacent molecules.
NMR Spectral Data: [1]
-
¹H NMR (400 MHz, CDCl₃): δ (p.p.m.): 4.53–4.65 (3H, m, H-2a, H-2b & H-3), 6.98–7.06 (2H, m, H-6 & H-8), 7.48–7.52 (1H, m, H-7), 7.89 (1H, dd, J = 1.60, 7.92 Hz, H-5).
-
¹³C NMR (400 MHz, CDCl₃): δ (p.p.m.): 45.43 (C-3), 71.26 (C-2), 117.95 (C-8), 118.77 (C-10), 122.33 (C-6), 128.24 (C-7), 136.74 (C-5), 160.65 (C-9), 185.21 (C-4).
Chemical Reactivity and Reaction Mechanisms
As an α-bromoketone, this compound exhibits characteristic reactivity that makes it a valuable synthetic intermediate. The presence of the bromine atom at the α-position to the carbonyl group significantly influences its chemical behavior.
General Reactivity of α-Bromoketones
The carbon-bromine bond in α-bromoketones is polarized, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. This facilitates a range of substitution and elimination reactions.
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Thermogravimetric analysis of 3-Bromochroman-4-one
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of this compound, a key intermediate in the synthesis of various biologically active compounds. In the absence of established literature on the specific thermal properties of this molecule, this paper synthesizes foundational principles of thermal analysis with known decomposition patterns of halogenated organic compounds to present a predictive and methodological guide. We will explore the theoretical underpinnings of its thermal decomposition, propose a robust experimental protocol, and provide a framework for interpreting the resulting data. This guide is intended to equip researchers in drug development and materials science with the necessary tools to confidently assess the thermal stability of this compound.
Introduction: The Significance of Thermal Stability in Drug Development
This compound serves as a versatile scaffold in medicinal chemistry. Its thermal stability is a critical parameter that influences its storage, handling, and processing, particularly in downstream applications such as melt-based formulations or high-temperature reactions.[1][2] Thermogravimetric analysis (TGA) is an essential technique for evaluating these properties, providing quantitative insights into the thermal decomposition and stability of materials.[3][4] This guide will detail the application of TGA to elucidate the thermal characteristics of this compound.
Predicted Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is anticipated to be a multi-step process, dictated by the relative bond energies within the molecule. The Carbon-Bromine (C-Br) bond is the most labile, and its cleavage is expected to be the initiating event in the thermal degradation cascade.[5]
Initiation Step: Homolytic cleavage of the C-Br bond to form a chroman-4-one radical and a bromine radical.
Propagation Steps: Subsequent fragmentation of the chroman-4-one radical, likely involving the cleavage of the heterocyclic ring. This can lead to the evolution of volatile products such as carbon monoxide (CO), carbon dioxide (CO2), and various hydrocarbon fragments.[6] The presence of bromine radicals can also lead to the formation of hydrogen bromide (HBr) if a hydrogen source is available.[5][7]
Termination Steps: Combination of radical species to form stable, non-volatile char residue at high temperatures.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocol for TGA of this compound
This protocol is designed to provide a comprehensive understanding of the thermal stability of this compound in both inert and oxidative environments.
3.1. Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere changes.
-
Calibration: Calibrate the instrument for mass and temperature using certified reference materials.
3.2. Sample Preparation
-
Ensure the this compound sample is homogenous.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (alumina or platinum).
-
Record the initial sample mass.
3.3. TGA Parameters
| Parameter | Setting | Rationale |
| Temperature Range | Ambient to 600 °C | To capture the full decomposition profile. |
| Heating Rate | 10 °C/min | A standard rate for initial screening.[3] |
| Atmosphere | Nitrogen (Inert) | To study the inherent thermal stability without oxidative effects. |
| Air (Oxidative) | To assess stability in the presence of oxygen. | |
| Flow Rate | 50 mL/min | To ensure a consistent and pure atmosphere around the sample. |
3.4. Experimental Procedure
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Purge the furnace with the selected gas for at least 15 minutes to ensure a stable atmosphere.
-
Begin the heating program.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA and derivative thermogravimetric (DTG) curves.
Data Interpretation and Expected Results
The TGA thermogram will plot the percentage of mass remaining on the y-axis against the temperature on the x-axis. The DTG curve, the first derivative of the TGA curve, shows the rate of mass loss and helps to identify individual decomposition steps.
4.1. Predicted TGA/DTG Profile
-
Initial Stage (Ambient to ~150-200 °C): No significant mass loss is expected, indicating the thermal stability of the compound in this range.
-
Main Decomposition Stage (~200-400 °C): A significant mass loss is predicted, corresponding to the cleavage of the C-Br bond and subsequent fragmentation of the molecule. The DTG curve will likely show a prominent peak in this region.
-
Final Stage (>400 °C): A slower, more gradual mass loss may occur, leading to the formation of a stable char residue.
4.2. Quantitative Data Summary
| Parameter | Description | Predicted Value Range |
| T_onset | The temperature at which significant decomposition begins. | 180 - 220 °C |
| T_peak | The temperature of maximum rate of mass loss (from DTG). | 250 - 350 °C |
| Mass Loss (%) | The percentage of mass lost in each decomposition step. | Step 1: ~35% (loss of Br) |
| Subsequent steps variable | ||
| Residue (%) | The percentage of mass remaining at the end of the experiment. | 5 - 15% |
Concluding Remarks
This guide provides a robust framework for the thermogravimetric analysis of this compound. By understanding its thermal stability, researchers can make informed decisions regarding its synthesis, purification, storage, and formulation. The proposed protocol and predictive data interpretation serve as a valuable starting point for the empirical investigation of this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the thermal analysis of other halogenated organic compounds in the pharmaceutical industry.
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- NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA.
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- Sombatsompop, N., & Pinitsoempong, S. (2018). Thermogravimetric Analysis of Polymers. In Encyclopedia of Polymer Science and Technology.
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- Planinšek, O., et al. (2024).
- Planinšek, O., et al. (2024).
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3-Bromochroman-4-one reactivity with nucleophiles and electrophiles
An In-Depth Technical Guide to the Reactivity of 3-Bromochroman-4-one with Nucleophiles and Electrophiles
Executive Summary
This compound is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of flavonoids, medicinal compounds, and other complex natural products.[1] Its reactivity is dominated by the interplay between the α-haloketone system and the aromatic ring, presenting a rich landscape for synthetic transformations. This guide provides a comprehensive analysis of the reactivity of this compound with both nucleophilic and electrophilic reagents. We will explore the underlying mechanistic principles, including nucleophilic substitution (S_N2), base-induced elimination (E2), and enolate chemistry, as well as electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable predictable and efficient synthetic design.
The Structural and Electronic Landscape of this compound
This compound is structurally an α-haloketone fused to a benzene ring via an ether linkage. This arrangement creates several reactive sites, but the reactivity is primarily dictated by the electronic properties of the α-haloketone moiety.
-
The α-Carbon (C3): The carbon atom bearing the bromine (C3) is highly electrophilic. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the C-Br bond and significantly increases the partial positive charge on the C3 carbon.[2][3] This makes it a prime target for nucleophilic attack.
-
The Carbonyl Carbon (C4): This carbon is also electrophilic and can be attacked by very strong nucleophiles, though reactions at the C3 position are generally more facile.
-
The α'-Hydrogens (C2): The hydrogens on the carbon adjacent to the carbonyl (C2) are acidic and can be removed by a base to form an enolate.[4][5]
-
The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen, which directs incoming electrophiles to the ortho and para positions (C6 and C8).
The synthesis of the title compound is typically achieved through the direct bromination of chroman-4-one, for instance, using copper(II) bromide.[1][6][7]
Reactivity with Nucleophiles: A Dichotomy of Pathways
The reaction of this compound with nucleophiles is a classic example of competing reaction pathways, primarily S_N2 substitution and E2 elimination. The outcome is highly dependent on the nature of the nucleophile, specifically its basicity and steric bulk.
Mechanistic Overview: S_N2 versus E2
The choice between substitution and elimination is a central theme. Weakly basic nucleophiles favor the S_N2 pathway, while strong, sterically hindered bases favor the E2 pathway.[8][9] S_N1 reactions are generally disfavored for α-haloketones because they would proceed through a high-energy, destabilized α-carbonyl carbocation intermediate.[10]
Caption: Competing S_N2 and E2 pathways for this compound.
Nucleophilic Substitution (S_N2) Pathway
With good, weakly basic nucleophiles, the reaction proceeds via a bimolecular (S_N2) mechanism.[10] This involves a backside attack on the electrophilic C3 carbon, displacing the bromide ion in a single, concerted step.
Caption: Generalized S_N2 mechanism at the C3 position.
This pathway is highly stereospecific, resulting in a complete inversion of the configuration at the C3 chiral center.[11][12]
Common Nucleophiles Favoring the S_N2 Pathway:
| Nucleophile Class | Example Reagent | Product Type | Causality and Insights |
| Nitrogen | Amines (RNH₂), Sodium Azide (NaN₃) | 3-Amino/Azido-chroman-4-one | Azide is an excellent nucleophile with low basicity, making it ideal for clean S_N2 reactions.[13] The resulting 3-azido products are versatile precursors for amines or heterocycles. |
| Sulfur | Thiols (RSH), Thiolates (RS⁻) | 3-Thioether-chroman-4-one | Sulfur nucleophiles are generally soft and highly nucleophilic, strongly favoring substitution over elimination.[14] Thiol-bromo coupling is a highly efficient "click" reaction.[15] |
| Oxygen | Alcohols (ROH), Phenols (ArOH) | 3-Alkoxy/Phenoxy-chroman-4-one | These are weaker nucleophiles and may require a non-nucleophilic base to deprotonate them first. The reaction is often slower compared to N or S nucleophiles. |
| Carbon | Cyanide (NaCN), Enolates | 3-Cyano/Alkyl-chroman-4-one | Soft carbon nucleophiles like cyanide react efficiently at the C3 carbon. Harder enolates can also react here, but side reactions are more common. |
Elimination (E2) Pathway
When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction is favored.[9][16] The base abstracts a proton from the C2 position, and in a concerted fashion, the C=C double bond forms and the bromide ion is expelled. This reaction is the basis for converting chromanones into chromones, which are core structures of flavones.[17]
Caption: Generalized E2 mechanism leading to chromen-4-one.
The stereochemical requirement for this reaction is an anti-periplanar arrangement of the abstracted proton (at C2) and the leaving group (at C3). The use of a bulky base like potassium tert-butoxide (t-BuOK) is crucial, as its size prevents it from acting as a nucleophile and attacking the C3 carbon.[9]
Reactivity with Electrophiles: Targeting the Aromatic Core
While the α-haloketone moiety is nucleophile-seeking, the fused benzene ring is susceptible to electrophilic attack, characteristic of aromatic systems.
Electrophilic Aromatic Substitution (EAS)
The reactivity and orientation of EAS are governed by the two substituents on the ring: the ether oxygen (-O-) and the acyl group (-C(O)-).
-
Activating Group: The ether oxygen is a powerful activating group and is ortho, para-directing due to its ability to donate lone-pair electrons and stabilize the arenium ion intermediate.
-
Deactivating Group: The carbonyl group is a deactivating group and is meta-directing.
The powerfully activating ortho, para-directing nature of the ether oxygen dominates. Therefore, electrophilic substitution will occur primarily at the C6 and C8 positions.
Caption: General workflow for Electrophilic Aromatic Substitution.
Common EAS reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation can be performed, yielding products substituted at the C6 and/or C8 positions. The formation of the electrophile is a critical first step.[18][19]
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, with justifications for key steps rooted in the mechanistic principles discussed.
Protocol 4.1: S_N2 Synthesis of 3-(Phenylamino)chroman-4-one
-
Objective: To demonstrate a typical S_N2 reaction with a nitrogen nucleophile.
-
Causality: Aniline is a moderately good nucleophile but a weak base, ensuring the S_N2 pathway is favored over elimination. A non-nucleophilic base (triethylamine) is used to scavenge the HBr byproduct, driving the reaction to completion without competing with the primary nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (20 mL/mmol).
-
Addition of Nucleophile: Add aniline (1.1 eq) to the solution via syringe. Insight: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
Addition of Base: Add triethylamine (1.2 eq). Insight: This non-nucleophilic base prevents the buildup of HBr, which could protonate the aniline, reducing its nucleophilicity.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acid, followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 3-(phenylamino)chroman-4-one.
Protocol 4.2: E2 Synthesis of 6-Nitrochromen-4-one
-
Objective: To demonstrate the synthesis of a substituted chromone via an E2 elimination followed by EAS. This is a conceptual two-step process. We will first assume a hypothetical 3-bromo-6-nitrochroman-4-one starting material to illustrate the E2 step.
-
Causality: Potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness prevents it from acting as a nucleophile at C3, forcing it to act as a base, abstracting a proton from the more accessible C2 position to initiate E2 elimination.[9]
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 3-bromo-6-nitrochroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (25 mL/mmol) at 0°C under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise over 10 minutes. Insight: Low temperature helps control the exothermic reaction. The excess of strong base ensures complete dehydrohalogenation.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by carefully adding saturated ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 6-nitrochromen-4-one can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Summary and Outlook
This compound exhibits a well-defined yet versatile reactivity profile. Its behavior is primarily dictated by the principles of α-haloketone chemistry.
-
With Nucleophiles: A clear divergence between S_N2 (weakly basic nucleophiles) and E2 (strong, hindered bases) pathways allows for controlled synthesis of either 3-substituted chromanones or chromones.
-
With Electrophiles: The molecule undergoes predictable electrophilic aromatic substitution at the C6 and C8 positions, driven by the activating ether oxygen.
Understanding these fundamental reactive pathways empowers chemists to utilize this compound as a strategic building block for a wide array of complex molecules, particularly within the realm of flavonoid synthesis and medicinal chemistry. Future research may focus on stereoselective control of the C3 center and the development of novel catalytic methods to further expand its synthetic utility.
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Wanjari, D. S., & Mandavgade, A. S. (2014). Synthesis of 3-Bromo Flavones from 2-Hydroxy-3, 5-Dibromo-4'nitro Dibenzoyl Methane. International Journal of ChemTech Research, 6(9), 4270-4273. [Link]
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Methodological & Application
Application Notes & Protocols: A Modern Approach to Flavanone Synthesis Utilizing a 3-Bromochroman-4-one Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Flavanones, a subclass of the flavonoid family, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a detailed, field-proven protocol for the synthesis of flavanones, leveraging a robust two-step strategy that proceeds via a 3-bromochroman-4-one intermediate. This methodology circumvents some of the limitations of classical approaches, such as harsh reaction conditions, by employing a modern palladium-catalyzed conjugate addition as the key C-C bond-forming step. The protocols herein are designed to be reproducible and scalable, offering a versatile platform for the generation of diverse flavanone libraries for further pharmacological investigation.
Introduction: The Significance of Flavanones and the Rationale for a Modern Synthetic Approach
The flavanone core is a recurring motif in a multitude of natural products, many of which are endowed with significant therapeutic potential. The pursuit of efficient and versatile synthetic routes to access these molecules and their analogues is therefore a central theme in contemporary organic and medicinal chemistry.
Traditionally, flavanone synthesis has often relied on the cyclization of 2'-hydroxychalcones under acidic or basic conditions. While effective, these methods can suffer from limitations in substrate scope and functional group tolerance. The methodology presented here offers a strategic alternative, beginning with the readily accessible chroman-4-one. The synthesis is logically divided into two main stages:
-
Stage 1: Formation and In Situ Conversion of the this compound Intermediate. This stage involves the selective bromination of the chroman-4-one scaffold at the C3 position, followed by a base-mediated dehydrobromination. This sequence efficiently generates a chromone, an α,β-unsaturated ketone that is primed for the subsequent key reaction.
-
Stage 2: Palladium-Catalyzed 1,4-Conjugate Addition. This is the cornerstone of the synthetic strategy, where a palladium(II)-catalyzed reaction facilitates the addition of an arylboronic acid across the double bond of the chromone intermediate. This step forms the crucial C2-aryl bond, thereby constructing the flavanone skeleton under relatively mild conditions.
This approach not only provides a reliable route to a diverse range of flavanones but also serves as an excellent platform for exploring structure-activity relationships (SAR) by varying the arylboronic acid coupling partner.
Mechanistic Considerations and Workflow Overview
The overall synthetic pathway is a testament to the power of sequential transformations, where each step is optimized to set the stage for the next. The logic flows from a simple, commercially available starting material to the complex and valuable flavanone core.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow from chroman-4-one to flavanone.
The first stage hinges on the α-bromination of a ketone, a classic transformation, followed by an E2 elimination to furnish the conjugated system of the chromone. The second stage employs a sophisticated palladium-catalyzed 1,4-addition, a powerful tool for C-C bond formation.[1][2][3]
Diagram of the Catalytic Cycle for Conjugate Addition
Caption: Putative catalytic cycle for the Pd-catalyzed 1,4-addition.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Shaikh et al. for the bromination of 4-chromanone.[4][5]
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add copper(II) bromide (1.5 equivalents) and a 1:1 mixture of ethyl acetate and chloroform. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Dissolve chroman-4-one (1.0 equivalent) in a minimal amount of chloroform and add it to the stirred suspension of CuBr₂.
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper salts and wash the solid residue with chloroform.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.
Expected Outcome: this compound is obtained as a solid with an expected yield of over 85%. The product can be characterized by ¹H and ¹³C NMR spectroscopy.[4][5]
Protocol 2: Synthesis of Flavanones via a Two-Step, One-Pot Dehydrobromination and Palladium-Catalyzed Conjugate Addition
This protocol is a logical combination of a standard elimination reaction followed by a palladium-catalyzed conjugate addition, inspired by the work of Kim et al.[3]
Materials:
-
This compound (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Iron(III) triflate (Fe(OTf)₃) (optional, but can improve yields)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or DBU)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Standard glassware for work-up and purification (separatory funnel, chromatography column)
Procedure:
-
Dehydrobromination (Formation of Chromone):
-
In a Schlenk flask under an inert atmosphere, dissolve the crude this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the elimination of HBr to form the chromone in situ. Monitor by TLC for the disappearance of the starting material.
-
-
Palladium-Catalyzed Conjugate Addition:
-
To the solution containing the in situ generated chromone, add the arylboronic acid (1.5 equivalents).
-
Add the palladium(II) trifluoroacetate catalyst (5-10 mol%).
-
(Optional) Add iron(III) triflate (5-10 mol%) as a co-catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the formation of the flavanone product by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Expected Outcome: The desired flavanone is obtained as a solid. Yields can vary depending on the specific arylboronic acid used but are generally in the good to excellent range.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the synthesis of representative flavanones using the described two-step protocol.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product (Flavanone) | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylchroman-4-one | 85-92 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxyflavanone | 88-95 |
| 3 | 4-Chlorophenylboronic acid | 4'-Chloroflavanone | 82-90 |
| 4 | 3,4-Dimethoxyphenylboronic acid | 3',4'-Dimethoxyflavanone | 85-93 |
Yields are estimated based on reported palladium-catalyzed conjugate additions to chromones and are dependent on specific reaction optimization.[3]
Troubleshooting and Key Considerations
-
Incomplete Bromination (Protocol 1): If the initial bromination is sluggish, ensure the reagents are dry and the reaction is conducted under a truly inert atmosphere. The vigor of the reflux can also be important.
-
Low Yield in Conjugate Addition (Protocol 2):
-
Catalyst Activity: Ensure the palladium catalyst is of good quality. The use of a co-catalyst like Fe(OTf)₃ can be beneficial.[3]
-
Arylboronic Acid Quality: Arylboronic acids can dehydrate to form boroxines. Using fresh or properly stored boronic acids is crucial.
-
Dehydrobromination Efficiency: Ensure the elimination step goes to completion before adding the palladium catalyst, as the base can interfere with the catalytic cycle.
-
-
Formation of Byproducts: In the conjugate addition step, side reactions such as homocoupling of the boronic acid can occur. Careful control of temperature and reaction time can minimize these.
Conclusion
The synthetic strategy detailed in these application notes, centered around the this compound intermediate, represents a robust and adaptable method for the synthesis of flavanones. By combining a classical bromination-elimination sequence with a modern palladium-catalyzed C-C bond formation, this approach offers high yields and broad functional group compatibility. This methodology is well-suited for the generation of flavanone libraries, which are invaluable in the fields of medicinal chemistry and drug development for the discovery of new therapeutic agents.
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-
Kim, D., Ham, K., & Hong, S. (2012). Synthetic approach to flavanones and flavones via ligand-free palladium(ii)-catalyzed conjugate addition of arylboronic acids to chromones. Organic & Biomolecular Chemistry, 10(36), 7305-7312. [Link]
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Cimini, S., & D’Auria, M. (2021). Recent advances in palladium-catalysed asymmetric 1,4-additions of arylboronic acids to conjugated enones and chromones. PubMed. [Link]
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Kim, D., Ham, K., & Hong, S. (2012). Synthetic approach to flavanones and flavones via ligand-free palladium(II)-catalyzed conjugate addition of arylboronic acids to chromones. PubMed. [Link]
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Ewies, F. F., Mashaly, M. M., & Khalifa, M. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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Stoltz, B. M., & Enquist, J. A. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 133(4), 868-871. [Link]
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Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Retrieved from [Link]
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta crystallographica. Section E, Structure reports online, 69(Pt 4), o473. [Link]
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Li, Z., Wang, X., Liu, Y., Zhang, J., & Zhang, G. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. The Journal of Organic Chemistry, 87(17), 11623–11634. [Link]
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Chen, J., Li, X., & Chen, Z. (2015). Practical Synthesis of Naringenin. Journal of Chemical Research, 39(8), 455-457. [Link]
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Skorkowska, A., Skorkowski, A., Kleszczyńska, H., & Sarapuk, J. (2021). Ether Derivatives of Naringenin and Their Oximes as Factors Modulating Bacterial Adhesion. International Journal of Molecular Sciences, 22(16), 8443. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Bromochroman-4-one in Natural Product Synthesis
Introduction: The Versatile Architect of Natural Scaffolds
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 3-Bromochroman-4-one has emerged as a powerhouse intermediate, a testament to the strategic value of functional group placement. Its structure, featuring a chromanone core with a bromine atom positioned alpha to a carbonyl group, provides a nexus of reactivity. This α-bromo ketone moiety is an exceptionally versatile handle, predisposing the molecule to a range of transformations including nucleophilic substitutions, eliminations, and rearrangements.
Many chromanone derivatives serve as crucial intermediates in the synthesis of biologically significant natural products such as flavanones, isoflavanones, and homoisoflavanones.[1] These classes of compounds are renowned for their diverse pharmacological activities, including anticancer, antibiotic, and antiviral properties.[1] This guide provides an in-depth exploration of the application of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals aiming to leverage its synthetic potential.
Part 1: Synthesis of the Key Intermediate: this compound
The journey into the synthesis of complex natural products begins with the reliable preparation of the key building block. The bromination of chroman-4-one at the C-3 position is the standard method for producing this compound.
Causality Behind the Method
The selected protocol employs Copper(II) bromide (CuBr₂) as the brominating agent. This choice is deliberate for several reasons:
-
Selectivity: CuBr₂ provides excellent selectivity for the α-position of the ketone, minimizing side reactions such as aromatic bromination.
-
Safety and Handling: Compared to using elemental bromine (Br₂), CuBr₂ is a solid that is significantly safer and easier to handle, reducing risks associated with toxicity and volatility.
-
Mechanism: The reaction proceeds via the enol form of the chroman-4-one. CuBr₂ facilitates the formation of the enol and delivers the electrophilic bromine. The reaction is typically conducted under reflux to ensure a sufficient rate of enolization and reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the method described by Shaikh et al.[1][2][3]
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
-
Inert gas (Nitrogen or Argon)
-
Standard reflux apparatus, filtration setup, and rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Reagent Preparation: In the flask, prepare a mixture of Copper(II) bromide (1.5 equivalents; e.g., 11.35 g, 50.67 mmol) in a 1:1 mixture of ethyl acetate and chloroform (e.g., 40 mL total). Stir the suspension at room temperature.
-
Addition of Substrate: Dissolve chroman-4-one (1.0 equivalent; e.g., 5 g, 33.78 mmol) in chloroform (e.g., 20 mL). Add this solution to the stirring CuBr₂ suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper salts and wash the solid residue with additional chloroform (e.g., 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol. A typical yield for this reaction is high, often around 86%.[1]
Part 2: Application in Isoflavonoid Synthesis
Isoflavonoids are a large class of phenolic natural products, many of which possess significant health benefits. This compound is a pivotal precursor for accessing the isoflavanone core structure, which can then be further elaborated into other isoflavonoids like isoflavones and pterocarpans.
Synthetic Strategy: From Bromide to the Isoflavanone Core
The conversion of this compound to an isoflavanone typically involves a reaction with an aryl nucleophile, often in the form of an organometallic reagent or a phenol under basic conditions, followed by rearrangement. A common and elegant approach is the acid-catalyzed reaction with a substituted phenol, which proceeds through a series of steps to furnish the 3-aryl-chroman-4-one skeleton.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow from the starting chromanone to the core isoflavonoid structures.
Caption: General synthetic pathway from chroman-4-one to major isoflavonoid classes.
Part 3: Application in Pterocarpan Synthesis
Pterocarpans represent a structurally distinct subgroup of isoflavonoids characterized by a tetracyclic ring system formed by an ether linkage between the C4 and C6a positions of the isoflavan skeleton.[4] They are well-known phytoalexins with potent antifungal and antibacterial properties. The synthesis of the pterocarpan core is a significant challenge that can be efficiently addressed starting from isoflavanones derived from this compound.
Synthetic Strategy: Reductive Cyclization to the Pterocarpan Core
A key strategy involves the reduction of the isoflavanone C4-carbonyl group to a hydroxyl group, creating a cis-3-phenylchroman-4-ol intermediate. This alcohol can then undergo an intramolecular cyclization to form the characteristic fused furan ring of the pterocarpan skeleton. This cyclization can be achieved under acidic conditions or via modern palladium-catalyzed cross-coupling reactions.[5]
Protocol: Key Reduction Step toward Pterocarpans
This representative protocol describes the reduction of an isoflavanone to the corresponding chroman-4-ol, a critical precursor for pterocarpan synthesis.
Materials:
-
Substituted Isoflavanone (derived from this compound)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the isoflavanone (1.0 equivalent) in a suitable solvent such as methanol or a mixture of DCM and methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise to the stirred solution. The addition should be slow to control any effervescence.
-
Reaction Monitoring: Stir the reaction at 0°C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-phenylchroman-4-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol precursor.
Visualizing the Pterocarpan Ring Formation
The following diagram outlines the critical transformation from the isoflavanone intermediate to the final pterocarpan scaffold.
Caption: Key steps in the construction of the pterocarpan core from an isoflavanone.
Summary of Applications
The utility of this compound is summarized in its ability to access diverse and complex molecular architectures.
| Natural Product Class | Key Intermediate | Core Transformation | Relevance |
| Isoflavanones | This compound | Arylation/Rearrangement | Core skeleton for many bioactive isoflavonoids. |
| Isoflavones | Isoflavanone | Oxidation | Widespread plant metabolites with various health benefits. |
| Pterocarpans | Isoflavanone / Chroman-4-ol | Reductive Cyclization | Potent phytoalexins with antimicrobial properties.[4] |
| Homoisoflavonoids | This compound | Elaboration & Rearrangement | Structurally diverse compounds with unique biological activities.[1] |
Conclusion
This compound is more than just a halogenated ketone; it is a strategic linchpin in the synthesis of a multitude of high-value natural products. Its predictable reactivity allows for the controlled and efficient construction of the chromanone core, which is central to isoflavonoids and their derivatives. The protocols and strategies outlined herein demonstrate its pivotal role, providing researchers with a reliable pathway to explore the vast chemical space of these pharmacologically significant molecules. Mastery of its chemistry is a valuable asset for any scientist engaged in the art and science of total synthesis and drug discovery.
References
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
-
Ferreira, T. M., de Souza, T. B., & da Silva, F. de C. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 943–954. [Link]
-
Selepe, M. A., & Drewes, S. E. (2024). Total synthesis of isoflavonoids. Natural Product Reports. [Link]
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
-
Engler, T. A., Letavic, M. A., Iyengar, R., LaTessa, K. O., & Reddy, J. P. (1999). Asymmetric reactions of 2-alkoxy-1,4-benzoquinones. Journal of the American Chemical Society, 113, 5068-5070. [Link]
-
Gaspar, F. V., et al. (2021). Enantioselective Synthesis of Isoflavanones and Pterocarpans through a RuII‐Catalyzed ATH‐DKR of Isoflavones. Chemistry – A European Journal. [Link]
-
Shaikh, M. M., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, E69, o473. [Link]
-
Demidoff, F. C., Costa, P. R. R., & Caleffi, G. S. (2024). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry, 22, 4839. [Link]
Sources
Application Note: A Guide to the Synthesis of Flavanone Derivatives via the Reaction of 3-Bromochroman-4-one with Aromatic Aldehydes
Abstract
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The functionalization at the C3 position is a critical strategy for generating novel derivatives with enhanced therapeutic potential. This application note provides an in-depth analysis of the reaction between 3-bromochroman-4-one and aromatic aldehydes, a key transformation for creating 3-substituted chroman-4-ones, which are precursors to flavanones and other bioactive molecules. We will elucidate the predominant base-catalyzed reaction mechanism, offer insights into experimental design, and provide a detailed, validated protocol for laboratory application.
Introduction: The Significance of the Chroman-4-one Core
Chroman-4-one and its derivatives are fundamental heterocyclic compounds that serve as essential building blocks in the synthesis of flavonoids, a diverse class of polyphenolic compounds.[3] These structures exhibit a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][4] The versatility of the chroman-4-one framework allows chemists to introduce various substituents, particularly at the 2 and 3 positions, to modulate biological activity and develop potent therapeutic agents.[5] The reaction of this compound with electrophiles like aromatic aldehydes represents a direct and efficient route to construct carbon-carbon bonds at the C3 position, paving the way for the synthesis of complex and medicinally relevant molecules.
The Reaction Unveiled: Mechanistic Insights
The reaction of this compound with an aromatic aldehyde typically proceeds via a base-catalyzed mechanism involving an enolate intermediate. The presence of the C4-carbonyl group acidifies the proton at the C3 position, facilitating its abstraction by a suitable base. The bromine atom at C3 further enhances this acidity through its electron-withdrawing inductive effect.
The Base-Catalyzed Pathway
The most common and direct pathway involves three key steps:
-
Enolate Formation: A non-nucleophilic base abstracts the acidic α-proton at the C3 position of this compound. This deprotonation is the critical initiation step, generating a resonance-stabilized enolate. The choice of base is crucial; sterically hindered bases like Lithium diisopropylamide (LDA) or non-nucleophilic organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) are preferred to minimize competing SN2 substitution reactions at the C3-Br bond.
-
Nucleophilic Attack (Aldol Addition): The newly formed enolate is a potent carbon-centered nucleophile. It readily attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in a brominated alkoxide intermediate.
-
Protonation & Product Formation: The reaction is quenched with a proton source (e.g., water or a mild acid), which protonates the alkoxide to yield the final aldol addition product: a 3-bromo-3-(hydroxy(aryl)methyl)chroman-4-one. This intermediate is often stable but can be used in subsequent transformations, such as dehydrobromination or dehydration, to generate further molecular diversity.
The entire mechanistic sequence is depicted below.
Sources
Application Notes & Protocols: The Strategic Use of 3-Bromochroman-4-one in the Synthesis of Novel Anticancer Agents
Abstract
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] This guide focuses on a key intermediate, 3-bromochroman-4-one, detailing its pivotal role as a versatile building block for the synthesis of novel anticancer agents. The bromine atom at the C-3 position acts as a strategic functional handle, enabling a diverse range of chemical modifications. This document provides an in-depth exploration of synthetic methodologies, step-by-step protocols, and the chemical rationale behind the design of chroman-4-one derivatives with antiproliferative properties.
Introduction: The Chroman-4-one Scaffold in Oncology
Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are widely recognized for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2][4] The structural rigidity and specific stereochemistry of the chromanone core allow for precise interactions with various biological targets. The introduction of a bromine atom at the C-3 position transforms the stable chromanone core into a highly reactive intermediate, this compound, unlocking a vast chemical space for drug discovery. This electrophilic center is primed for nucleophilic substitution and cross-coupling reactions, allowing for the systematic development of compound libraries to probe structure-activity relationships (SAR) for anticancer efficacy.
Synthesis of the Key Intermediate: this compound
The reliable synthesis of the starting material is the foundational step for any subsequent drug discovery campaign. The bromination of chroman-4-one at the α-position to the carbonyl is efficiently achieved using copper(II) bromide.
Causality of Reagent Choice: The use of CuBr₂ is preferable to elemental bromine (Br₂). CuBr₂ acts as a milder, more selective solid-phase brominating agent, reducing the formation of poly-brominated byproducts and avoiding the handling of highly toxic and corrosive liquid bromine. The reaction proceeds via an enol or enolate intermediate, with Cu(II) facilitating the electrophilic bromine transfer.
Protocol 1: Synthesis of this compound
Materials:
-
Chroman-4-one
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add copper(II) bromide (1.5 equivalents) suspended in a 1:1 mixture of ethyl acetate and chloroform.
-
Begin stirring the suspension at room temperature.
-
Dissolve chroman-4-one (1.0 equivalent) in a minimal amount of chloroform and add it to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the copper salts and wash the solid residue with chloroform.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
The resulting this compound is often of sufficient purity for subsequent steps. An 86% yield has been reported for this procedure.[5][6]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Synthetic Strategies for Anticancer Drug Candidates
The C3-Br bond is the key to diversification. The following section details primary strategies to leverage this reactive site.
Strategy A: Nucleophilic Substitution
The most direct approach to modifying this compound is through nucleophilic substitution, where the bromide ion serves as an excellent leaving group. This strategy allows for the introduction of various nitrogen-, sulfur-, and oxygen-containing functional groups, which are known to be important pharmacophores in anticancer drug design.
Workflow for Diversification via Nucleophilic Substitution
Caption: Diversification of this compound via nucleophilic substitution.
Protocol 2: General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Selected Nucleophile (e.g., piperidine, thiophenol) (1.1 - 1.5 equivalents)
-
Aprotic Solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., K₂CO₃, Et₃N) (optional, for acidic nucleophiles)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask.
-
Add the nucleophile (1.1 equivalents). If the nucleophile is an amine salt or a thiol, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat gently (40-60°C) as needed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy B: Synthesis of 3-Benzylidene-4-chromanones (Homoisoflavonoids)
Homoisoflavonoids and related α,β-unsaturated carbonyl systems are a well-established class of anticancer agents.[7] While often synthesized via condensation with chroman-4-one, the 3-bromo intermediate provides an alternative pathway through dehydrobromination followed by condensation.
Reaction Scheme for Homoisoflavonoid Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Application Note: 3-Bromochroman-4-one as a Versatile Precursor for the Development of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromanone Scaffold in Inflammation Research
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, creating a significant need for novel therapeutic agents.[1] The chroman-4-one core, a privileged heterocyclic scaffold, is prevalent in numerous natural products and has garnered substantial interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Derivatives of this scaffold have been successfully developed as potent inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and signaling pathways like Nuclear Factor-kappa B (NF-κB).[5][6][7][8]
This guide focuses on 3-bromochroman-4-one , a key synthetic intermediate whose strategic placement of a bromine atom at the C3 position provides a reactive handle for extensive chemical modification. This versatility allows for the systematic generation of diverse compound libraries, enabling robust structure-activity relationship (SAR) studies aimed at discovering next-generation anti-inflammatory drugs.
The Precursor: Synthesis and Reactivity of this compound
The utility of this compound as a precursor stems from its straightforward synthesis and the electrophilic nature of the C3 carbon, which is activated by the adjacent carbonyl group and the bromine leaving group.
Synthesis: this compound is typically synthesized via the bromination of chroman-4-one. A common and effective method involves using copper(II) bromide as the brominating agent, which offers a safer and more manageable alternative to liquid bromine.[9][10]
Reactivity: The primary site of reactivity is the C3 position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, leading to diverse libraries of chromanone derivatives. The bromine atom also facilitates participation in various carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, further expanding the accessible chemical space.
Synthetic Strategy: From Precursor to Bioactive Derivatives
The overall workflow involves the initial synthesis of the this compound precursor, followed by diversification through various synthetic transformations to generate a library of novel compounds. These compounds are then subjected to a cascade of biological assays to identify lead candidates.
Caption: High-level workflow from precursor synthesis to lead optimization.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key precursor from chroman-4-one using copper(II) bromide.[9][10]
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add copper(II) bromide (1.5 equivalents) and a 1:1 mixture of ethyl acetate and chloroform.
-
Stir the mixture at room temperature.
-
Dissolve chroman-4-one (1 equivalent) in a minimal amount of chloroform and add it to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the copper salts and wash the solid residue with chloroform.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
Expected Results: The product, this compound, should be obtained as a solid with a yield typically around 85-90%.[9] The purity can be assessed by NMR spectroscopy and melting point analysis.
Scientist's Note (Rationale): Using CuBr₂ is advantageous as it is a solid and easier to handle than elemental bromine. The reflux condition provides the necessary activation energy for the reaction to proceed efficiently. An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.
Protocol 2: Synthesis of a 3-Amino-Substituted Chroman-4-one Derivative
This protocol provides a representative example of a nucleophilic substitution reaction to generate a potentially bioactive derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperidine, 1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent (e.g., ACN) in a round-bottom flask.
-
Add the amine (1.1 equivalents) to the solution.
-
Add the non-nucleophilic base (TEA or DIPEA, 1.5 equivalents) to the mixture. This will scavenge the HBr generated during the reaction.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Scientist's Note (Rationale): The use of a non-nucleophilic base like TEA is crucial to neutralize the acid byproduct without competing with the primary amine nucleophile. The aqueous workup removes the base and any water-soluble salts, simplifying purification.
Biological Evaluation: Screening for Anti-inflammatory Activity
After synthesis, the novel chroman-4-one derivatives must be evaluated for their biological activity. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising compounds.
Primary In Vitro Screening: COX-2 Inhibition Assay
Cyclooxygenase (COX) enzymes are key to the inflammatory cascade, and selective inhibition of the COX-2 isoform is a well-established therapeutic strategy.[5][11]
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-2. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[12]
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Celecoxib)
Procedure:
-
Prepare a series of dilutions for each test compound and the positive control.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compounds or control to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value (the concentration required for 50% inhibition).
Data Presentation: The results should be summarized in a table to compare the potency and selectivity of the synthesized derivatives.
| Compound ID | R-Group at C3 | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Lead-001 | -Piperidinyl | 0.15 | 45.3 | 302 |
| Lead-002 | -Morpholinyl | 0.89 | 62.1 | 70 |
| Lead-003 | -N-benzylamino | 0.09 | 35.8 | 398 |
| Celecoxib | (Reference) | 0.06 | 24.3 | 405 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Beyond direct enzyme inhibition, many anti-inflammatory compounds function by modulating intracellular signaling cascades. The NF-κB pathway is a central regulator of inflammatory gene expression, controlling the production of cytokines like TNF-α and IL-6.[13][14] Inhibition of this pathway is a highly attractive therapeutic strategy.[15][16]
Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and activate gene transcription.[13][15] Chroman-4-one derivatives may exert their effects by inhibiting a key step in this pathway, such as the activity of the IKK complex.[17]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Experimental Validation: The effect of lead compounds on the NF-κB pathway can be assessed by:
-
Western Blot: Measuring the phosphorylation and degradation of IκBα in cell lysates after stimulation with TNF-α.
-
Immunofluorescence Microscopy: Visualizing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Reporter Gene Assay: Using a cell line with a luciferase reporter gene under the control of an NF-κB promoter to quantify transcriptional activity.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel anti-inflammatory compounds. Its reactivity at the C3 position allows for the creation of large, diverse chemical libraries suitable for high-throughput screening. By combining targeted synthesis with a systematic biological evaluation workflow—from broad enzymatic assays like COX-2 inhibition to detailed mechanistic studies of pathways like NF-κB—researchers can efficiently identify and optimize potent and selective anti-inflammatory lead candidates for further drug development.
References
-
Al-Sanea, M. M., et al. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed. [Link]
-
Al-Sanea, M. M., et al. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]
-
Khan, I., et al. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. [Link]
-
Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]
-
Liyanage, T., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Blogger. [Link]
-
Ambala, S., et al. (2024). Synthesis of New Chroman‐4‐one Based 1,2,3‐Triazole Analogues as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Shaikh, M. M., et al. (2013). This compound. PubMed Central. [Link]
-
Guo, W-Y., et al. (2019). Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. PubMed Central. [Link]
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Ganesan, K., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]
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Adams, B. K., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Wang, Y., et al. (2025). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. ResearchGate. [Link]
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Adams, B. K., et al. (2005). Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. PubMed. [Link]
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Mohrig, J. R. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]
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Lahtela-Kakkonen, M., et al. (2013). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. [Link]
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Vemula, K., et al. (2013). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed Central. [Link]
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Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]
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Yunianty, R., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. [Link]
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Lee, S., et al. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. [Link]
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Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PubMed Central. [Link]
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Application Note & Protocols: 3-Bromochroman-4-one as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract: 3-Bromochroman-4-one is a highly valuable and versatile electrophilic building block in synthetic organic chemistry. Its unique structure, featuring an α-halo ketone motif within a privileged chromanone framework, provides multiple reaction sites for the construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of synthetic methodologies leveraging this compound for the preparation of novel benzofuran, pyrazole, and thiazole derivatives, compounds of significant interest in medicinal chemistry and drug development. Detailed, field-tested protocols, mechanistic insights, and quantitative data are presented to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The chroman-4-one core is a prominent feature in a wide array of natural products and pharmacologically active molecules, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a bromine atom at the C-3 position transforms this stable scaffold into a potent electrophilic intermediate. This α-bromination significantly enhances the reactivity of the heterocyclic ring, making this compound an ideal starting material for a variety of synthetic transformations, including nucleophilic substitutions, rearrangements, and cycloaddition reactions.[2][3][4]
This guide is structured to provide both the foundational knowledge and the practical steps required to utilize this key intermediate. We begin with a reliable protocol for the synthesis of the starting material itself, followed by detailed sections on its conversion into three distinct and medicinally relevant heterocyclic families.
Protocol 0: Synthesis of the Key Precursor, this compound
The synthesis of this compound is efficiently achieved through the direct bromination of commercially available chroman-4-one. While various brominating agents can be used, the use of copper(II) bromide offers high yields and operational simplicity.[1][5][6]
Principle: This reaction proceeds via an enol or enolate intermediate of chroman-4-one, which then attacks the copper(II) bromide complex, leading to the selective α-bromination at the C-3 position. Ethyl acetate and chloroform are used as a mixed solvent system to facilitate the reaction and solubility of the reagents.
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate (reagent grade)
-
Chloroform (reagent grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add copper(II) bromide (11.35 g, 50.67 mmol) followed by a solvent mixture of ethyl acetate (20 mL) and chloroform (20 mL).[1]
-
Stir the resulting suspension at room temperature.
-
In a separate beaker, dissolve chroman-4-one (5.0 g, 33.78 mmol) in chloroform (20 mL).[1]
-
Add the chroman-4-one solution to the stirred CuBr₂ suspension.
-
Heat the reaction mixture to a vigorous reflux (approximately 70°C) and maintain for 6 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Filter the cooled mixture to remove the copper(I) bromide precipitate and wash the solid with an additional 20 mL of chloroform.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the pure this compound product.
Expected Results: This protocol typically yields the pure title compound as a solid with a yield of approximately 86%.[1][6]
Characterization Data (¹H NMR, CDCl₃, 400 MHz):
-
δ 7.89 (dd, 1H, H-5)
-
δ 7.52-7.48 (m, 1H, H-7)
-
δ 7.06-6.98 (m, 2H, H-6 & H-8)
Divergent Synthetic Pathways from this compound
The strategic placement of the carbonyl and bromo groups allows for the divergent synthesis of various heterocyclic systems. This section details the transformation of this central precursor into distinct scaffolds.
Caption: Divergent synthesis of heterocycles from a common precursor.
Synthesis of Benzofuran Derivatives via Rearrangement
One of the most elegant transformations of α-halo ketones is the Favorskii rearrangement, which results in a ring contraction to form a carboxylic acid derivative.[2] By subjecting this compound to basic conditions, a rearrangement can be induced to furnish highly functionalized benzofuran derivatives, which are core structures in many approved drugs.[7][8]
Protocol 1: Base-Induced Rearrangement to 2-Benzofurancarboxylic Acid Derivatives
Principle: The reaction is initiated by the abstraction of the acidic proton at C-3, followed by an intramolecular nucleophilic attack to form a cyclopropanone intermediate. This strained intermediate is then opened by the nucleophilic attack of a base (e.g., methoxide), leading to the contraction of the pyranone ring and the formation of a stable benzofuran ring system.
Caption: Workflow for the Favorskii rearrangement of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (1M HCl)
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.2 mmol) in methanol (5 mL) to the cooled solution over 10 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture by the dropwise addition of 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether (30 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the methyl 2,3-dihydrobenzofuran-2-carboxylate derivative.
| Entry | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | NaOMe | MeOH | 5 | ~75% | [9] |
| 2 | NaOEt | EtOH | 6 | ~70% | N/A |
| 3 | t-BuOK | t-BuOH | 8 | ~60% | N/A |
| Yields are estimated based on similar reported rearrangements and may vary. |
Synthesis of Chromeno[4,3-c]pyrazole Derivatives
The reaction of α-halo ketones with hydrazine derivatives is a classical and highly effective method for the synthesis of pyrazoles.[10] Applying this strategy to this compound provides a direct route to fused chromeno-pyrazole ring systems, which are of interest for their potential biological activities.
Protocol 2: Condensation and Cyclization with Hydrazine
Principle: The reaction proceeds via a two-step sequence. First, the hydrazine acts as a nucleophile, displacing the bromide at C-3. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and the ketone at C-4, which, after dehydration, yields the aromatic pyrazole ring fused to the chromane skeleton.
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine, e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux setup
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure chromeno[4,3-c]pyrazole.
| Entry | Hydrazine Reagent | Solvent | Product | Yield (%) | Reference |
| 1 | Hydrazine Hydrate | Ethanol | 2,4-Dihydro-1H-chromeno[4,3-c]pyrazole | 80-90 | [10] |
| 2 | Phenylhydrazine | Ethanol | 2-Phenyl-2,4-dihydro-1H-chromeno[4,3-c]pyrazole | 75-85 | [10] |
| 3 | Methylhydrazine | Ethanol | 2-Methyl-2,4-dihydro-1H-chromeno[4,3-c]pyrazole | 70-80 | N/A |
| Yields are typical for this type of condensation-cyclization reaction. |
Synthesis of Chromeno-Fused Thiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring.[11][12] It involves the reaction of an α-halo ketone with a thioamide. This compound is an ideal substrate for this reaction, providing access to novel thiazole derivatives fused to the chromane framework. These compounds are of particular interest due to the wide range of biological activities associated with the thiazole nucleus.[12]
Protocol 3: Hantzsch Thiazole Synthesis
Principle: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine (C-3), forming an intermediate via an Sₙ2 reaction.[11][13] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon (C-4). Subsequent dehydration of the resulting hemiaminal yields the final aromatic thiazole ring.
Caption: Key steps in the Hantzsch synthesis of fused thiazoles.
Materials:
-
This compound
-
Thiourea (or a substituted thioamide, e.g., thioacetamide)
-
Ethanol or Methanol
-
Standard reflux setup
Step-by-Step Procedure:
-
Combine this compound (1.0 mmol) and thiourea (1.1 mmol) in a 50 mL round-bottom flask.
-
Add ethanol (25 mL) as the solvent.
-
Heat the mixture to reflux and maintain for 3-4 hours, stirring continuously.
-
Monitor the reaction by TLC. The product, being a salt initially, may require basification for extraction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography to yield the pure 2-amino-4,5-dihydrochromeno[4,3-d]thiazole.
| Entry | Thioamide | Solvent | Product Name | Yield (%) | Reference |
| 1 | Thiourea | Ethanol | 2-Amino-4,5-dihydrochromeno[4,3-d]thiazole | 85-95 | [11][14] |
| 2 | Thioacetamide | Ethanol | 2-Methyl-4,5-dihydrochromeno[4,3-d]thiazole | 70-80 | N/A |
| 3 | Thiobenzamide | DMF | 2-Phenyl-4,5-dihydrochromeno[4,3-d]thiazole | 65-75 | N/A |
| Yields are typical for the Hantzsch thiazole synthesis. |
Safety and Handling
This compound is an α-halo ketone and should be handled with care. It is a lachrymator and a potential alkylating agent. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound has proven to be an exceptionally useful and versatile platform for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide for the preparation of benzofurans, pyrazoles, and thiazoles demonstrate the power of this intermediate in generating molecular complexity from a readily accessible starting material. The reliability of these methods, coupled with the high potential for biological activity in the resulting products, underscores the importance of this compound in modern synthetic and medicinal chemistry research.
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Svete, J. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromochroman-4-one
Introduction: The Strategic Importance of the Chroman-4-one Scaffold
The chroman-4-one core is a privileged heterocyclic structure, forming the backbone of a vast array of natural products (notably flavonoids) and synthetic molecules with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The functionalization of the chroman-4-one scaffold, particularly at the C3 position, is a critical strategy in drug discovery for modulating biological activity and optimizing pharmacokinetic properties.[1][6]
3-Bromochroman-4-one serves as a versatile and indispensable building block for these synthetic endeavors. The carbon-bromine bond at the stereogenic C3 position provides a reactive handle for introducing molecular diversity through modern synthetic methodologies. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, a field of chemistry so transformative it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[7][8] These reactions offer a mild, efficient, and highly functional-group-tolerant pathway to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, unlocking a universe of novel chroman-4-one derivatives.
This guide provides an in-depth exploration of the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—to the this compound substrate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer expert insights to empower researchers in their synthetic campaigns.
Part 1: The Engine of Innovation - The Palladium Catalytic Cycle
At the heart of these diverse transformations lies a common, elegant mechanistic pathway known as the palladium catalytic cycle.[9][10] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions. The process is generally understood to involve three fundamental steps, cycling between the Pd(0) and Pd(II) oxidation states.[9][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate, activating the substrate for subsequent coupling.[8][10]
-
Transmetalation (for Suzuki, Sonogashira): In this step, the organic group from a second reagent (the coupling partner, e.g., an organoboron compound) is transferred to the palladium center, displacing the bromide. This crucial step assembles both desired organic fragments on the palladium catalyst.[8][9] For the Heck reaction, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The final step involves the two organic fragments coupling to form the new C-C or C-N bond, expelling the desired product from the palladium's coordination sphere. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9][12]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: C-C Bond Forming Reactions: Building Molecular Complexity
Suzuki-Miyaura Coupling: Forging 3-Arylchroman-4-ones (Isoflavanones)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[13][14] It is the premier choice for synthesizing 3-arylchroman-4-ones, a class of compounds known as isoflavanones, which are prevalent in medicinal chemistry.[1] A key feature of the Suzuki mechanism is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13][15]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, SPhos). Expertise Note: Pd(PPh₃)₄ can often be used without an extra ligand. For more challenging couplings, using a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a bulky, electron-rich phosphine ligand like XPhos can significantly improve yields.[16]
-
Solvent and Degassing: Add a degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor by TLC or LC-MS. Microwave irradiation (e.g., 100-150 °C for 15-60 min) can dramatically reduce reaction times.[16]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Rationale / Notes |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common pre-catalyst. Pd(OAc)₂/Pd₂(dba)₃ are often paired with specific ligands.[13] |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid. K₃PO₄ is a robust, effective choice.[16] |
| Solvent | Dioxane, Toluene, DMF/H₂O | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | 80-120 °C (Conventional) or 100-150 °C (Microwave) | Higher temperatures are often needed for less reactive substrates. |
| Typical Yield | 60-95% | Highly dependent on the electronic and steric nature of the coupling partners. |
Sonogashira Coupling: Accessing 3-Alkynylchroman-4-ones
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling this compound with terminal alkynes.[17][18] This reaction is invaluable for introducing linear, rigid alkyne moieties, which can act as handles for further chemistry (e.g., click reactions) or as key pharmacophores. The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[19]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Protocol 2.2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%). Trustworthiness Note: The purity of the copper salt is critical. Using freshly purchased or purified CuI can prevent side reactions like alkyne homocoupling (Glaser coupling). Copper-free conditions have also been developed to circumvent this issue.[20]
-
Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.
-
Reaction: Stir the mixture under an inert atmosphere at room temperature to 60 °C. The reaction is often complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Table 2: Typical Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Rationale / Notes |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common and robust choice for Sonogashira reactions.[21] |
| Co-catalyst | CuI | Activates the terminal alkyne. Essential for mild reaction conditions in the classic protocol.[17] |
| Base | Et₃N, i-Pr₂NH | Acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF, DMF, or neat amine | THF is commonly used to ensure solubility of all components. |
| Temperature | 25-70 °C | Reactions are often run at or slightly above room temperature. |
| Typical Yield | 70-98% | Generally a very high-yielding reaction for a broad range of substrates. |
Heck Reaction: Installing Alkenyl Groups
The Heck reaction creates a C-C bond between this compound and an alkene, typically yielding a 3-alkenylchroman-4-one.[22][23] This reaction is stereospecific and provides a direct route to introduce vinyl functionality.[24] Unlike the Suzuki and Sonogashira couplings, the Heck reaction does not involve transmetalation. Instead, the mechanism proceeds via migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step to release the product and regenerate the catalyst.[10][23]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 2.3: General Procedure for Heck Coupling
-
Reaction Setup: In a sealable tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, butyl acrylate, 1.5 equiv.), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%). Expertise Note: The choice of ligand is crucial. For electron-rich alkenes, monodentate phosphine ligands are often sufficient. The Pd(OAc)₂/PPh₃ system is a classic and effective combination.[25]
-
Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the tube and heat the reaction mixture to 80-140 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 3: Typical Conditions for Heck Coupling of this compound
| Parameter | Condition | Rationale / Notes |
| Pd Source | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ is a common, air-stable precursor that is reduced in situ to Pd(0).[22] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the Pd(0) species and influence the reaction rate. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle.[23] |
| Solvent | DMF, NMP, MeCN | High-boiling polar aprotic solvents are typically used. |
| Temperature | 80-140 °C | Higher temperatures are generally required to drive the reaction to completion. |
| Typical Yield | 50-85% | Yields can be variable and are sensitive to the steric and electronic properties of the alkene. |
Part 3: C-N Bond Forming Reactions: Introducing Nitrogen Functionality
Buchwald-Hartwig Amination: Synthesizing 3-Aminochroman-4-ones
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a direct and general method for C-N bond formation.[26][27] Applying this reaction to this compound allows for the coupling of a wide variety of primary and secondary amines, including anilines and aliphatic amines, to the C3 position. The success of this reaction is highly dependent on the use of a strong, non-nucleophilic base and, critically, bulky, electron-rich phosphine ligands that promote the challenging C-N reductive elimination step.[12][26]
Sources
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kbfi.ee [kbfi.ee]
- 22. Heck Coupling | NROChemistry [nrochemistry.com]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. grokipedia.com [grokipedia.com]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Bromochroman-4-one
Introduction: The Strategic Importance of 3-Bromochroman-4-one
In the landscape of pharmaceutical research and development, the chromanone scaffold is a "privileged structure," forming the core of numerous bioactive compounds.[1] Chromanone derivatives are versatile intermediates for synthesizing natural products like flavanones and isoflavanones, which have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibiotic, and antiviral properties.[2] Specifically, this compound serves as a critical electrophilic building block, enabling the introduction of various nucleophiles at the C3 position, a key step in the synthesis of diverse compound libraries for drug discovery.
Many classical bromination methods rely on elemental bromine, a substance that is highly toxic, corrosive, and difficult to handle safely, especially during large-scale production. This application note details a robust and scalable synthesis of this compound from chroman-4-one using copper(II) bromide (CuBr₂). This method, adapted from established literature procedures, offers significant advantages in terms of safety, handling, and yield, making it highly suitable for both bench-scale and pilot-plant-scale operations.[2][3][4] We will provide a comprehensive, step-by-step protocol, explain the underlying chemical principles, and address critical considerations for process scale-up.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via the α-bromination of the ketone in chroman-4-one. The use of CuBr₂ is a well-established method for the selective bromination of ketones at the α-position.
Overall Reaction:
Mechanistic Considerations: The reaction is understood to proceed through the enol form of chroman-4-one. The carbonyl oxygen coordinates to the Cu(II) center, which enhances the acidity of the α-protons and facilitates the formation of the enol tautomer. The CuBr₂ then acts as the bromine source, delivering a bromine atom to the electron-rich double bond of the enol, regenerating a proton and forming the α-brominated product. This pathway avoids the hazards of Br₂ gas and provides high selectivity for mono-bromination at the C3 position.
Caption: Simplified mechanism for the CuBr₂-mediated bromination.
Materials and Equipment
Reagent Specifications
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| Chroman-4-one | 491-37-2 | C₉H₈O₂ | 148.16 | Sigma-Aldrich, TCI |
| Copper(II) Bromide | 7789-45-9 | CuBr₂ | 223.37 | Fisher Scientific, Acros |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR, Fisher Scientific |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Sigma-Aldrich, VWR |
Required Equipment
-
Three-neck round-bottom flask (sized appropriately for the intended scale)
-
Overhead mechanical stirrer (for scales >1 L) or magnetic stir bar
-
Heating mantle with a thermocouple temperature controller
-
Reflux condenser with inert gas (N₂ or Ar) inlet
-
Addition funnel (for scaled-up reactions)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is presented for two scales to demonstrate scalability.
Protocol Summary Table
| Parameter | Lab Scale (5 g) | Pilot Scale (50 g) |
| Chroman-4-one | 5.0 g (33.7 mmol) | 50.0 g (337 mmol) |
| Copper(II) Bromide | 15.1 g (67.4 mmol) | 151 g (674 mmol) |
| Ethyl Acetate | 40 mL | 400 mL |
| Chloroform | 60 mL | 600 mL |
| Reaction Vessel | 250 mL Flask | 2 L Jacketed Reactor |
| Reaction Temp. | 70 °C | 70 °C |
| Reaction Time | ~6 hours | ~6-8 hours |
| Expected Yield | ~6.6 g (86%) | ~66 g (86%) |
Step-by-Step Procedure
-
Reactor Setup: Assemble the reaction flask (or reactor) with a reflux condenser and a mechanical stirrer. Ensure the system is under a slight positive pressure of an inert gas like nitrogen.
-
Expert Insight: An inert atmosphere is good practice to prevent any potential oxidative side reactions, although the reaction is generally robust. For larger scales, maintaining an inert blanket is crucial for safety and consistency.
-
-
Reagent Charging: To the flask, add Copper(II) Bromide (2.0 molar equivalents). Follow this with the solvent mixture of ethyl acetate and chloroform. Begin stirring to create a suspension.
-
Addition of Starting Material: Dissolve the chroman-4-one (1.0 molar equivalent) in a minimal amount of chloroform (~20 mL for the 5g scale, ~200 mL for the 50g scale) and add it to the copper bromide suspension.
-
Scale-up Consideration: For the 50 g scale, this solution should be added via an addition funnel over 15-20 minutes to maintain better control over the initial reaction phase.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (~70 °C) using the heating mantle. The color of the reaction will typically change from the dark black/brown of the CuBr₂ slurry to a greenish/grey as Cu(I)Br is formed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 20% ethyl acetate in hexanes. The product (this compound) will have a lower Rf value than the starting material (Chroman-4-one). The reaction is complete when the starting material spot is no longer visible.[2][3]
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the entire reaction mixture through a Büchner funnel to remove the insoluble copper(I) bromide salts. c. Wash the filter cake with additional chloroform (e.g., 2 x 20 mL for the 5g scale) to recover any entrained product. d. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Optional Purification: If higher purity is required, the resulting solid can be recrystallized from a minimal amount of hot ethanol or isopropanol.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Confirming the identity and purity of the final product is essential. The following data are consistent with the successful synthesis of this compound.[2][4]
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.06 g/mol [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.89 (dd, 1H), 7.50 (m, 1H), 7.02 (m, 2H), 4.53-4.65 (m, 3H)[2] |
| ¹³C NMR (400 MHz, CDCl₃) | δ (ppm): 185.21 (C=O), 160.65, 136.74, 128.24, 122.33, 118.77, 117.95, 71.26 (C2), 45.43 (C3)[2] |
| Mass Spec (EI) | m/z: 226/228 (M⁺, M⁺+2) in ~1:1 ratio, characteristic of a bromine-containing compound.[5] |
Safety, Handling, and Waste Disposal
All operations should be conducted in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.
| Substance | Hazard Class | Key Precautions |
| This compound | Irritant | Causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust inhalation. |
| Copper(II) Bromide | Corrosive, Harmful | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Chloroform | Carcinogen, Toxic | Suspected of causing cancer. Harmful if swallowed. Causes skin and eye irritation.[6][7] |
| Ethyl Acetate | Flammable | Highly flammable liquid and vapor. Causes serious eye irritation. |
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling).[6]
-
Waste Disposal: The copper-containing solid waste should be collected and disposed of as hazardous heavy metal waste. Halogenated and non-halogenated solvent waste streams should be segregated and disposed of according to institutional guidelines.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By utilizing copper(II) bromide, this method circumvents the significant safety and handling issues associated with elemental bromine, while providing a high yield (86%) of pure product. The straightforward procedure and clear characterization data make this protocol a valuable asset for medicinal chemistry and process development laboratories aiming to produce this important building block on a multi-gram to kilogram scale.
References
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. PubMed, National Center for Biotechnology Information. [Link]
-
Shaikh, M. M., et al. (2013). This compound. ResearchGate. [Link]
-
Shaikh, M. M., et al. (2013). (PDF) this compound. ResearchGate. [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6637-6648. [Link]
-
Hutchison, J. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]
-
LibreTexts. (2021). Introduction to Spectroscopy V: Mass Spectrometry. [Link]
Sources
Troubleshooting & Optimization
Optimizing the yield of 3-Bromochroman-4-one synthesis
An in-depth guide to optimizing the synthesis of 3-Bromochroman-4-one, a key intermediate in drug discovery and natural product synthesis.
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the nuances of heterocyclic synthesis. One particularly common yet challenging reaction is the α-bromination of chroman-4-one to produce this compound. This molecule is a critical building block for a wide array of biologically active compounds, including flavanones and isoflavanones, which possess anticancer, anti-inflammatory, and antiviral properties.[1] However, seemingly straightforward, this synthesis is fraught with potential pitfalls, from low yields to problematic side reactions and purification hurdles.
This technical support guide is designed to move beyond a simple recitation of steps. It provides a structured, in-depth analysis of the common issues encountered in the field, grounded in the reaction's mechanistic principles. Here, we will dissect the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems researchers face during the synthesis of this compound. Each answer provides a diagnostic approach and actionable solutions based on chemical principles.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a multifaceted issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosis.
-
Incomplete Reaction/Stalling: The most common cause is insufficient activation of the ketone. The α-bromination of ketones under acidic conditions proceeds through an enol intermediate, and the formation of this enol is often the rate-determining step.[2]
-
Solution: Ensure your acid catalyst (if used) is active and present in sufficient quantity. For methods using reagents like Copper(II) Bromide (CuBr₂), which acts as both bromine source and Lewis acid, ensure the reagent is anhydrous and of high purity. Increasing the reaction temperature or time can also drive the reaction to completion, but this must be balanced against the risk of side reactions. Monitor the disappearance of the starting material, chroman-4-one, by Thin Layer Chromatography (TLC) to confirm the reaction has reached its endpoint.[1]
-
-
Product Degradation: The this compound product can be susceptible to degradation, particularly elimination of HBr to form chromone, especially under prolonged heating or in the presence of base during workup.
-
Solution: Minimize reaction time once TLC indicates full conversion. During the workup, use a mild aqueous wash (e.g., cold dilute sodium bisulfite to quench excess bromine, followed by brine) and avoid strong bases. Ensure efficient removal of the solvent under reduced pressure at a moderate temperature.
-
-
Sub-optimal Brominating Agent: The choice of brominating agent has a profound impact on yield.
-
Solution: While elemental bromine (Br₂) in acetic acid is a classic method, it can be harsh and lead to byproducts.[3][4] Consider using a solid, more manageable reagent like CuBr₂, which has been reported to give yields as high as 86%.[1][5] N-Bromosuccinimide (NBS) is another excellent alternative that provides a low, steady concentration of bromine, minimizing side reactions.[6][7]
-
Q2: I am observing significant amounts of a dibrominated byproduct. How can I suppress this side reaction?
A2: The formation of 3,3-dibromochroman-4-one occurs when the desired monobrominated product reacts further. This is often an issue of stoichiometry and reaction control.
-
Causality: The first bromination introduces an electron-withdrawing group at the α-position, which typically deactivates the product towards further enolization under acidic conditions. However, with excess brominating agent or localized high concentrations, the second bromination can still occur.
-
Solutions:
-
Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent relative to the chroman-4-one.
-
Controlled Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution via a dropping funnel.[3] This prevents localized excesses of bromine that can drive the reaction toward the dibrominated product. Maintain vigorous stirring to ensure rapid homogenization.
-
Temperature Management: Perform the addition at a lower temperature (e.g., 0-10 °C) to moderate the reaction rate, then allow the mixture to warm to the desired reaction temperature.[3]
-
Q3: I am seeing byproducts resulting from bromination on the aromatic ring. How can I ensure regioselectivity for the α-position?
A3: Aromatic bromination is a classic electrophilic aromatic substitution reaction that can compete with the desired α-bromination.
-
Causality: This side reaction is favored by conditions that promote potent electrophilic bromine species (Br⁺), such as the presence of strong Lewis acids or the use of elemental bromine without careful control.
-
Solutions:
-
Choice of Reagent: This is the most critical factor. Reagents like CuBr₂ are generally more selective for α-bromination over aromatic bromination.[1][8] NBS is also a good choice for minimizing aromatic side reactions.
-
Avoid Harsh Catalysts: If using a Br₂-based system, avoid strong Lewis acid catalysts that are known to activate the aromatic ring. Acetic acid is typically sufficient to promote enolization without excessively promoting aromatic substitution.[6][9]
-
Solvent Choice: Using a less polar solvent can sometimes disfavor the ionic intermediates required for aromatic substitution.
-
Q4: The purification of the crude product is proving difficult. What are the best practices for isolating pure this compound?
A4: Purification challenges often arise from a complex crude mixture or improper selection of purification techniques.
-
Initial Workup: A proper aqueous workup is crucial. After the reaction, quenching with a reducing agent like sodium thiosulfate or sodium bisulfite will remove any unreacted bromine, which can simplify the subsequent purification.
-
Recrystallization: This is often the most effective method for purifying this compound if the primary impurities are starting material or the dibrominated product.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[7]
-
-
Silica Gel Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 10-20%) is a common starting point for separating the nonpolar starting material from the more polar brominated products.[10] Monitor the fractions carefully by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the α-bromination of chroman-4-one?
A1: The reaction proceeds via an acid-catalyzed mechanism involving an enol intermediate.[2][3][6] This is a cornerstone of ketone chemistry.
-
Protonation: The carbonyl oxygen of chroman-4-one is protonated by an acid catalyst. This makes the α-protons more acidic.[3]
-
Enolization (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid) removes an α-proton from the C3 position, leading to the formation of a nucleophilic enol.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂). This forms a new C-Br bond at the C3 position and a protonated carbonyl.[6][9]
-
Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion or solvent, to yield the final this compound product and regenerate the acid catalyst.[3]
Caption: Mechanism of acid-catalyzed α-bromination.
Q2: Which brominating agent is most suitable for this synthesis, and what are the pros and cons of each?
A2: The "best" agent depends on the scale, desired purity, and safety considerations. Here is a comparative summary:
| Brominating Agent | Pros | Cons | Typical Conditions |
| Elemental Bromine (Br₂) | Inexpensive, potent, and widely available. | Highly toxic, corrosive, volatile, can cause aromatic bromination and generate corrosive HBr gas.[4][11] | Acetic acid or CHCl₃, often at room temp.[3] |
| Copper(II) Bromide (CuBr₂) | Solid, easy to handle, highly selective for α-position, high yielding.[1][8] | Requires higher temperatures (reflux), stoichiometric amounts needed, copper waste generated. | Reflux in Ethyl Acetate/Chloroform.[1][5] |
| N-Bromosuccinimide (NBS) | Solid, safer than Br₂, provides a low concentration of Br₂, minimizing side reactions.[6] | More expensive than Br₂, reaction can sometimes be slower. | Requires a radical initiator or acid catalyst. Solvents like CCl₄ or CH₃CN. |
| Pyridinium Tribromide (Py·Br₃) | Solid, stable, safer alternative to liquid Br₂, easy to weigh and handle.[12][13] | More expensive, introduces pyridine into the reaction mixture. | Dichloromethane or acetic acid at room temp.[13] |
Q3: Are there any stability concerns with the this compound product?
A3: Yes. α-Bromoketones are reactive compounds. This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. For long-term storage, it should be kept in a cool, dry, and dark environment, preferably under an inert atmosphere, to prevent slow decomposition, which can include the elimination of HBr.
Recommended Experimental Protocol
This protocol, adapted from Shaikh et al., utilizes Copper(II) Bromide for a high-yield, selective synthesis of this compound.[1][5][14]
Materials:
-
Chroman-4-one
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (anhydrous)
-
Chloroform (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add Copper(II) Bromide (1.5 equivalents). Add a 1:1 mixture of ethyl acetate and chloroform. Stir the suspension at room temperature.
-
Substrate Addition: Dissolve Chroman-4-one (1.0 equivalent) in a minimal amount of chloroform and add it to the stirred CuBr₂ suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent) until the starting material spot has completely disappeared (typically 6-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filter cake thoroughly with additional chloroform.
-
Combine the filtrates.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound. The reported yield for this method is approximately 86%.[1]
Caption: Experimental workflow for CuBr₂-mediated synthesis.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Figueroa, R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4947. [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]
-
Shaikh, M. M., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
IntechOpen. (2018). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
- Google Patents. (2010).
-
PubMed. (2013). 3-Bromo-chroman-4-one. [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2012). Oxidative bromination of ketones using ammonium bromide and oxone (R). [Link]
-
ResearchGate. (2019). Radical Reactions for the Synthesis of 3‐Substituted Chroman‐4‐ones. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
Chemical Synthesis Database. 3-bromo-2-hydroxy-2,3-dihydro-4H-chromen-4-one. [Link]
-
ResearchGate. (2013). This compound. [Link]
-
National Center for Biotechnology Information. (2017). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
ResearchGate. Representative synthetic strategies for the construction of chroman‐4‐ones. [Link]
-
ResearchGate. (2013). organic compounds. [Link]
-
ResearchGate. (2018). Synthesis of 3-bromo derivatives of flavones. [Link]
-
Reddit. (2016). Having trouble with a synthesis problem? [Link]
-
ResearchGate. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
- Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]
Sources
- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromochroman-4-one
Welcome to the technical support center for the synthesis of 3-Bromochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthetic procedure. Our focus is on ensuring high-yield, high-purity synthesis by understanding and mitigating the formation of common side products.
Introduction: The Synthetic Challenge
The α-bromination of chroman-4-one is a crucial step in the synthesis of various biologically active molecules. While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce yields. This guide provides a framework for understanding the underlying reaction mechanisms, identifying potential impurities, and implementing strategies for their control.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products encountered are:
-
2,3-Dibromochroman-4-one: Resulting from over-bromination.
-
Chromone: Formed via elimination of hydrogen bromide (HBr) from the product.
-
Aryl-brominated Isomers: Bromination on the aromatic ring (commonly at the 6- or 8-positions).
-
Unreacted Chroman-4-one: Due to incomplete reaction.
Q2: My reaction mixture turns dark, and I see multiple spots on my TLC. What is likely happening?
A2: A dark reaction mixture and multiple TLC spots are indicative of side product formation, particularly the elimination product (chromone) and potentially over-bromination. The presence of excess brominating agent or elevated temperatures can promote these side reactions. It is also possible that decomposition of the starting material or product is occurring.
Q3: How can I minimize the formation of the dibrominated side product?
A3: Over-bromination is more prevalent under basic conditions. The introduction of the first bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent bromination. Conducting the reaction under acidic conditions, where the rate-limiting step is the formation of the enol, can help to prevent this.[1][2] Careful control of the stoichiometry of the brominating agent is also critical.
Q4: What conditions favor the formation of chromone as a side product?
A4: Chromone is formed through the elimination of HBr from this compound. This elimination is often base-catalyzed.[3] Even weak bases present as impurities or formed during the reaction can promote this pathway. Elevated temperatures can also favor elimination.
Q5: Is bromination of the aromatic ring a significant concern?
A5: While less common than α-bromination, electrophilic aromatic substitution on the benzene ring can occur, especially in the presence of Lewis acid catalysts or with extended reaction times. The electron-donating nature of the ether oxygen directs bromination to the 6- and 8-positions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion (Significant Starting Material Remaining) | 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Titrate the brominating agent to ensure accurate stoichiometry. 2. Monitor the reaction by TLC and extend the reaction time as needed. 3. Gradually increase the reaction temperature, while monitoring for side product formation. |
| Presence of a Significant Amount of 2,3-Dibromochroman-4-one | 1. Excess brominating agent. 2. Reaction run under basic conditions. | 1. Use no more than a 1.05-1.1 molar equivalent of the brominating agent. 2. Perform the reaction under acidic conditions (e.g., in acetic acid) to suppress rapid sequential bromination. |
| Formation of Chromone | 1. Presence of base. 2. High reaction temperature. 3. Extended reaction time. | 1. Ensure all reagents and solvents are free from basic impurities. Consider adding an acid scavenger if necessary. 2. Conduct the reaction at the lowest effective temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Aromatic Bromination Detected | 1. Use of a strong Lewis acid catalyst. 2. Highly activated chroman-4-one substrate. | 1. Opt for a non-Lewis acid-catalyzed method, such as using CuBr₂ or pyridinium tribromide. 2. If the substrate is highly activated, consider milder brominating agents like N-bromosuccinimide (NBS). |
| Product is Unstable and Decomposes Upon Isolation | 1. Residual acid or base from the workup. 2. Exposure to high temperatures during solvent removal. | 1. Ensure a thorough aqueous workup to remove all acidic or basic residues. Wash with a saturated sodium bicarbonate solution followed by brine. 2. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. |
Recommended Synthetic Protocol
This protocol for the synthesis of this compound using copper(II) bromide is recommended for its reliability and relatively clean reaction profile.[4][5][6]
Materials:
-
Chroman-4-one
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
Procedure:
-
To a stirred mixture of copper(II) bromide (1.5 equivalents) in a 1:1 mixture of ethyl acetate and chloroform, add a solution of chroman-4-one (1 equivalent) in chloroform at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 60-70°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours, when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide byproduct and wash the solid residue with chloroform.
-
Combine the filtrates and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mechanistic Insights
Understanding the reaction pathways is crucial for effective troubleshooting.
Main Reaction Pathway
Caption: Acid-catalyzed enol formation followed by electrophilic attack.
The desired reaction proceeds via an acid-catalyzed tautomerization of the chroman-4-one to its enol form. This enol is the active nucleophile that attacks the bromine source.
Side Product Formation Pathways
Caption: Major pathways leading to common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. [Link]
-
YouTube. Bromination of Ketones. [Link]
-
Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep. [Link]
- McMurry, J. E. (2015). Organic Chemistry (9th ed.). Cengage Learning.
-
ResearchGate. Synthesis of chroman-4-one derivatives. [Link]
-
Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
PubMed. 3-Bromo-chroman-4-one. [Link]
-
ResearchGate. Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]
-
ResearchGate. organic compounds. [Link]
-
Doc Brown's Chemistry. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. [Link]
-
ResearchGate. This compound. [Link]
-
PubChem. 3-Bromochromone. [Link]
-
LookChem. 3-Amino-7-bromochroman-4-one Safety Data Sheets(SDS). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 3-Bromochroman-4-one
Welcome to the dedicated technical support resource for the purification of 3-Bromochroman-4-one via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this critical intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of crystallizing this specific α-bromoketone, addressing common challenges with scientifically grounded solutions.
Introduction: The Critical Role of Purity for this compound
This compound is a versatile building block in the synthesis of various biologically active molecules, including flavanones and isoflavanones, which have shown potential as anticancer and antibiotic agents[1][2]. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and impact the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and cost-effective technique to enhance the purity of solid compounds by leveraging differences in solubility between the desired compound and its impurities[3]. This guide will provide a comprehensive framework for developing a robust recrystallization protocol for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not crystallize from solution, even after cooling.
A1: This is a common issue, often stemming from two primary causes: excessive solvent or supersaturation.[4]
-
Causality: For crystallization to occur, the solution must be saturated or slightly supersaturated with this compound at the lower temperature. If too much solvent was added initially, the concentration of the compound may not reach the point of saturation upon cooling, thus preventing crystal formation.[4][5] Alternatively, the solution may be supersaturated but requires a nucleation event to initiate crystal growth.[4]
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.[4]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Re-evaluate Solvent System: If the above steps do not yield crystals, the chosen solvent may not be ideal. It is recommended to recover the crude solid by rotary evaporation and re-attempt the recrystallization with a different solvent or solvent system.[4]
-
Q2: The this compound is "oiling out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[4]
-
Causality: This phenomenon typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be exacerbated by a high concentration of impurities, which can depress the melting point of the compound.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool. Very slow cooling favors the formation of crystals over oil.[4]
-
Change Solvent: If oiling out persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point. For example, if you are using ethanol, consider trying methanol. Alternatively, a different solvent system may be necessary.
-
Consider a preliminary purification step: If the crude material is highly impure, a pre-purification step such as passing it through a short plug of silica gel might be beneficial to remove some of the impurities that contribute to oiling out.
-
Q3: The crystals formed very rapidly and appear as a fine powder. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," is undesirable. While it may seem efficient, it often leads to the inclusion of impurities within the crystal lattice.[6]
-
Causality: This typically occurs when a highly concentrated solution is cooled too quickly. The rapid decrease in solubility forces the compound out of solution before it can form a well-ordered, pure crystal lattice.
-
Troubleshooting Protocol:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the precipitate. Add a small excess of hot solvent (e.g., 5-10% more) to ensure the solution is not oversaturated at the boiling point.
-
Slow Cooling is Key: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a high temperature.[6] An ideal crystallization should see the first crystals appearing after about 5-15 minutes of cooling, with continued growth over 30-60 minutes.
-
Insulate the Flask: To further slow the cooling process, you can wrap the flask in a towel or place it in a Dewar flask containing warm water.
-
Q4: My final yield of this compound is very low.
A4: A low yield can result from several factors during the recrystallization process.
-
Causality:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5]
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step, product will be lost in the filter paper.
-
Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in product remaining in solution.
-
Washing with too much cold solvent: The purified crystals have some solubility even in cold solvent, so excessive washing will dissolve some of the product.
-
-
Troubleshooting Protocol:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
-
Prevent Premature Crystallization: If a hot filtration is necessary, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the transfer.
-
Maximize Crystal Recovery: Allow the solution to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Two small washes are generally better than one large wash.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound?
A: Based on the structure of this compound (a moderately polar α-bromoketone), a good starting point for solvent selection would be a moderately polar solvent like ethanol or isopropanol . Alternatively, a mixed solvent system is often effective. A common and often successful approach for compounds of this nature is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone ) and a non-polar solvent in which the compound is less soluble (like hexane or heptane ).[7] A systematic approach to determine the best solvent is outlined in the experimental protocol below.
Q: How do I know if my this compound is pure after recrystallization?
A: The most common method to assess purity after recrystallization is by measuring the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
Q: My crude this compound is colored. Will recrystallization remove the color?
A: Recrystallization can sometimes remove colored impurities if they have different solubility profiles from your compound. However, if the color persists, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q: Can I reuse the mother liquor to get more product?
A: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals will likely be less pure than the first, as the concentration of impurities is higher in the mother liquor.
Data Presentation: Solvent Selection Guide
The ideal recrystallization solvent will dissolve the this compound when hot, but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The following table provides a starting point for solvent screening.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Single Solvents | |||
| Ethanol | Polar Protic | 78 | Often a good first choice for moderately polar compounds. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer slightly different solubility. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar. |
| Mixed Solvents | |||
| Ethyl Acetate / Hexane | Med-Polar / Non-polar | 69-77 | A versatile system. Dissolve in hot ethyl acetate, add hot hexane until cloudy. |
| Acetone / Water | Polar Aprotic / Polar Protic | 56-100 | Good for more polar compounds. Dissolve in hot acetone, add hot water until cloudy. |
| Dichloromethane / Hexane | Med-Polar / Non-polar | 40-69 | A lower boiling point system, may help prevent oiling out. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a systematic approach to developing a robust recrystallization procedure.
Part 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent from the table above, dropwise, at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a warm water bath. The ideal solvent will dissolve the compound when hot.
-
Once dissolved, allow the test tube to cool to room temperature, and then place it in an ice bath. Observe for crystal formation. A good solvent will yield a good crop of crystals upon cooling.
-
For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature, then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again. Then allow it to cool as described above.
Part 2: Bulk Recrystallization
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) to a separate flask and heat it to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a mixed solvent system, add the hot "poor" solvent dropwise to the boiling solution until a faint cloudiness persists. Then, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear.
-
If the solution contains insoluble impurities, perform a hot gravity filtration at this stage.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper with the vacuum on for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues for this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 15, 2026, from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).
-
RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved January 15, 2026, from [Link]
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta crystallographica. Section E, Structure reports online, 69(Pt 4), o473. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
-
3-Bromo-chroman-4-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. [Link]
-
Recrystallization. --->. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: TLC Analysis for Monitoring 3-Bromochroman-4-one Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 3-Bromochroman-4-one. As a critical analytical tool in synthetic organic chemistry, mastering TLC ensures efficient reaction tracking, optimization, and yield maximization. This document moves beyon[1][2][3]d a simple procedural outline to address the nuances and potential pitfalls of this specific application, grounding its recommendations in established chemical principles.
Section 1: Core Principles of TLC in the Context of this compound Synthesis
The bromination of chroman-4-one to yield this compound is a common transformation in medicinal chemistry. Monitoring this reaction [4][5]by TLC relies on the polarity difference between the starting material (chroman-4-one) and the product (this compound). The introduction of the bromine atom at the C3 position alters the molecule's electron distribution and its interaction with the stationary phase (typically silica gel).
-
Polarity and Elution: In normal-phase TLC, the stationary phase (silica gel) is polar, while the mobile phase (eluent) is less polar. More polar compounds inte[1]ract more strongly with the silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf). Conversely, less polar co[6]mpounds have a greater affinity for the mobile phase and exhibit a higher Rf.
-
Expected Rf Values: this compound is generally less polar than chroman-4-one. The electron-withdrawing nature of the bromine atom can reduce the overall polarity of the molecule compared to the parent ketone. Therefore, the product spot (this compound) is expected to have a higher Rf value than the starting material spot (chroman-4-one).
Section 2: Step-by-Step Experimental Protocol for TLC Monitoring
This protocol outlines a robust methodology for monitoring the bromination of chroman-4-one.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chambe[7]r
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Capillary spotters
-
[7] UV lamp (254 nm)
-
[8]Pencil
-
Vials for [9]sample preparation
Procedure:
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber with its lid and allow it to equilibrate for 5-10 minutes.
-
TLC Plate Preparat[10]ion: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).
-
Sample Preparation[8][10] & Spotting:
-
Starting Material (SM): Dissolve a small amount of chroman-4-one in a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Reaction Mixture (RXN): Withdraw a small aliquot from the reaction vessel.
-
Spotting: Usi[2]ng a capillary spotter, apply a small spot of the SM solution to the 'SM' lane. Apply a spot of the RXN mixture to the 'RXN' lane. For the 'CO' lane, first spot the SM and then, on top of the same spot, apply the RXN mixture. Ensure the spots are smal[6][8]l and concentrated to prevent streaking.
-
-
Development: Car[1][11]efully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Allow the solvent front t[12]o ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry co[1]mpletely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like c[9][13]hromanones will appear as dark spots against the fluorescent background of the plate. Circle the observed spots[9][14] with a pencil.
-
Interpretation: Compare the spots in the three lanes. The reaction is progressing if the spot corresponding to the starting material in the 'RXN' lane diminishes in intensity over time, and a new spot corresponding to the product appears. The reaction is considere[2][3]d complete when the starting material spot is no longer visible in the 'RXN' lane. The co-spot lane helps to[6][10] confirm the identity of the starting material spot in the reaction mixture.
Section 3: Tr[7][9]oubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this compound reactions in a question-and-answer format.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking. | 1. The sample is too concentrated.2. The compound is aci[11][12]dic or basic and is interacting strongly with the silica gel.3. The compound may be[11] unstable on silica gel. | 1. Dilute the sample be[15]fore spotting.2. For acidic compound[11]s, add a small amount (e.g., 1%) of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine (e.g., 0.5%).3. Consider using alum[11]ina TLC plates or running a 2D TLC to check for decomposition. |
| Starting material a[11][15]nd product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | Systematically vary the polarity of the mobile phase. For a hexane:ethyl acetate system, try increasing or decreasing the proportion of ethyl acetate in small increments (e.g., 5-10%). Running multiple TLCs with different solvent systems may be necessary to find the optimal separation. |
| No spots are visibl[1][15]e on the TLC plate. | 1. The sample concentration is too low.2. The compounds are n[12]ot UV-active. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.2. Use a chemical stai[12]n for visualization. An iodine chamber is a good general-purpose stain for many organic compounds. A p-anisaldehyde stain ca[14][16][17]n also be effective for visualizing a wide range of functional groups. |
| The solvent front i[14][16]s uneven. | 1. The TLC plate was not placed vertically in the chamber.2. The silica gel at the bottom of the plate is chipped or uneven.3. The TLC plate is to[11]uching the filter paper or the side of the chamber. | 1. Ensure the plate is [12]placed straight in the developing chamber.2. If the plate is damaged, it may be necessary to use a new one. Sometimes, carefully cutting the damaged portion can resolve the issue.3. Reposition the plat[11]e so it does not touch the sides of the chamber or the filter paper. |
| The Rf values are inconsistent between runs. | 1. The composition of the mobile phase is not consistent.2. The TLC chamber was not properly saturated with solvent vapors. | 1. Always use freshly prepared mobile phase for each run.2. Ensure the chamber [12]is properly sealed and allowed to equilibrate for at least 5-10 minutes before placing the TLC plate inside. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC analysis of this compound reactions?
A good starting point for many neutral organic molecules of moderate polarity is a mixture of hexane and ethyl acetate. A 7:3 or 8:2 hexane:ethyl[7] acetate ratio is often a reasonable starting point for chromanone derivatives. It is recommended to star[18]t with a system that gives the starting material an Rf of about 0.3-0.4 to allow room for the product to appear at a higher Rf.
Q2: My 3-Bromochroman-[8]4-one product appears to be decomposing on the TLC plate. How can I confirm this and what can I do?
Decomposition on the silica gel, which is slightly acidic, can be an issue for some compounds. To check for decompositio[11][15]n, you can run a 2D TLC. Spot your sample in one c[15]orner of a square TLC plate and run it in one solvent system. Then, rotate the plate 90 degrees and run it in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see spots below the diagonal. If decomposition is confi[15]rmed, you can try neutralizing the silica gel by adding a small amount of a base like triethylamine to your mobile phase or switch to a different stationary phase like alumina.
Q3: How can I visualiz[11]e the spots if they are not visible under UV light?
While chromanones are typically UV-active due to their aromatic ring, if visualization is poor, chemical stains can be used. An iodine chamber is a si[9][14]mple and effective method where the plate is exposed to iodine vapors, which often form colored complexes with organic compounds. Alternatively, permangana[14][17]te or p-anisaldehyde stains can be used, which react with many functional groups to produce colored spots upon heating.
Q4: Can I use TLC to g[16]et quantitative information about my reaction?
While TLC is primarily a qualitative technique, it can provide semi-quantitative information by observing the relative intensity of the spots. For accurate quantitative[10] analysis, techniques like HPLC or GC-MS are preferred. However, advanced methods[10] combining TLC with image analysis can provide more quantitative data on reaction conversion.
Q5: What is the purpose of the "co-spot" lane?
The co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is crucial for unambiguous identification. It helps to confirm that [6][8]the spot in the reaction mixture with the same Rf as the starting material is indeed the starting material. This is particularly useful if the Rf values of the starting material and product are very close or if components of the reaction mixture affect the elution of the starting material.
Diagrams
Caption: Workflow for TLC Monitoring of a Chemical Reaction.
Caption: Idealized TLC Plates Showing Reaction Progression Over Time.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o473. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
TLC Visualization Methods. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Hernandez-Torres, G., Tan, J., & Barbas, C. F. (2012). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. ScholarWorks at WMU. [Link]
-
de Oliveira, C. A., da Silva, A. M., de Oliveira, T. M., de C. Santos, J. A., de S. S. da Silva, A., de A. D. de Carvalho, A., & de F. F. M. Diniz, M. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3324. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]
-
Khayamian, T., & Ensafi, A. A. (2006). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical and Bioanalytical Chemistry, 384(5), 1252-1258. [Link]
-
ResearchGate. (2013). This compound. [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
-
Chromatographic Methods of Analysis. [Link]
-
Thin layer chromatography. [Link]
-
PubMed. 3-Bromo-chroman-4-one. [Link]
-
Dr. D. Y. Patil Institute of Technology. (2025, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [Link]
-
Reddit. (2008). AskChem: Do primary bromides decompose on silica? [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
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Technical Support Center: Troubleshooting Low Yields in the Bromination of 4-Chromanone
Welcome to the Technical Support Center for the bromination of 4-chromanone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, ensuring both scientific accuracy and practical, field-tested advice.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly tackle problems you may be facing in the lab.
Q1: My reaction is incomplete, and I still have a significant amount of 4-chromanone starting material. What are the likely causes and how can I drive the reaction to completion?
A1: An incomplete reaction is a common issue and can often be attributed to several factors related to the reaction setup and reagents. A systematic approach to troubleshooting is recommended.[1]
Potential Causes & Solutions:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. While a 1:1 molar ratio is theoretically sufficient, slight excesses (e.g., 1.1-1.2 equivalents) are often used to ensure complete consumption of the starting material. However, be cautious as a large excess can lead to over-bromination.[2]
-
Inactive Brominating Agent: Some brominating agents can degrade over time. For instance, N-Bromosuccinimide (NBS) should be recrystallized if it appears yellow or discolored. Molecular bromine (Br₂) can also be of variable purity. It's crucial to use a fresh or properly stored and assayed brominating agent.
-
Inadequate Reaction Time or Temperature: The rate of bromination is temperature-dependent. If the reaction is proceeding slowly at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid decomposition or side product formation.[1]
-
Poor Solubility: If the 4-chromanone or the brominating agent is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure you are using a suitable solvent that dissolves all reactants. Common solvents for this reaction include chloroform, dichloromethane, and acetic acid.[3][4]
Workflow for Addressing an Incomplete Reaction:
Caption: A logical workflow for troubleshooting an incomplete bromination reaction.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are these likely byproducts, and how can I minimize their formation?
A2: The formation of multiple products is a clear indicator of side reactions. In the bromination of 4-chromanone, the most common side products are di-brominated species and products of aromatic bromination.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 3,3-Dibromo-4-chromanone | Over-bromination of the desired product. The first bromine atom is electron-withdrawing, which can make the remaining alpha-proton more acidic and susceptible to further bromination under certain conditions.[5] | Use a controlled amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly and at a low temperature to control the reaction rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Aromatic Bromination Products (e.g., 6-bromo- or 8-bromo-4-chromanone) | Electrophilic aromatic substitution on the benzene ring. This is more likely to occur with powerful brominating agents or under harsh acidic conditions that can activate the aromatic ring.[6] | Choose a milder brominating agent like Pyridinium tribromide (Py·Br₃) or Copper(II) bromide (CuBr₂).[3][4][7] Avoid strong Lewis acids if possible, or use them in catalytic amounts. The use of a non-polar solvent can also disfavor aromatic substitution. |
Mechanism of α-Bromination vs. Aromatic Bromination:
The desired α-bromination proceeds through an enol or enolate intermediate.[8][9] In contrast, aromatic bromination is an electrophilic aromatic substitution reaction. The conditions you choose will favor one pathway over the other.
Caption: Competing pathways in the bromination of 4-chromanone.
Q3: My yield is consistently low even with complete conversion of the starting material. Where could I be losing my product?
A3: Low isolated yield despite good conversion points towards issues during the workup and purification stages, or potential product instability.
Potential Areas of Product Loss:
-
Aqueous Workup: 3-Bromo-4-chromanone has some water solubility. Ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Also, be mindful of the pH during the workup; strongly basic or acidic conditions can potentially degrade the product.
-
Purification:
-
Silica Gel Chromatography: 3-Bromo-4-chromanone can be sensitive to silica gel, which is acidic. This can lead to decomposition on the column. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system and then flushing with the eluent alone before loading your sample. Alternatively, a faster purification method like a plug of silica or recrystallization might be preferable.
-
Recrystallization: If you are recrystallizing your product, ensure you are not using an excessive amount of solvent, as this will reduce your recovery. Perform small-scale solubility tests to find the ideal solvent and volume.
-
-
Product Instability: The C-Br bond at the α-position to a carbonyl can be labile. The product may be sensitive to light, heat, or prolonged storage. It is advisable to use the product in the subsequent step as soon as possible after purification and to store it in a cool, dark place, preferably under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the α-bromination of 4-chromanone, and what are their pros and cons?
A1: The choice of brominating agent is a critical parameter that influences the selectivity and yield of the reaction.
| Brominating Agent | Pros | Cons |
| N-Bromosuccinimide (NBS) | Easy to handle solid, good for selective α-bromination.[10] | Can sometimes require a radical initiator or light, may lead to aromatic bromination if not controlled. |
| Molecular Bromine (Br₂) | Inexpensive and readily available. | Highly corrosive and toxic liquid, can be less selective and lead to over-bromination and aromatic substitution. |
| Pyridinium tribromide (Py·Br₃) | A solid, safer alternative to Br₂, often provides higher selectivity for α-bromination.[3][11] | More expensive than Br₂. |
| Copper(II) Bromide (CuBr₂) | A solid reagent that can provide high yields of the mono-brominated product.[4][7] | Requires elevated temperatures (reflux), and the workup involves removing copper salts. |
Q2: How does the choice of solvent affect the bromination of 4-chromanone?
A2: The solvent plays a crucial role in the reaction by influencing the solubility of reagents and stabilizing intermediates.
-
Chlorinated Solvents (CH₂Cl₂, CHCl₃): These are common and generally effective solvents for this reaction as they dissolve 4-chromanone and many brominating agents well.[3][4]
-
Acetic Acid: Often used as a solvent, especially with Br₂, as it can also act as an acid catalyst to promote enolization.[8] However, the acidic conditions can sometimes favor side reactions.
-
Ethers (e.g., THF, Dioxane): Can be used, but care must be taken as some brominating agents can react with ethers.
-
Protic vs. Aprotic Solvents: The rate of enolization, a key step in the mechanism, can be influenced by the solvent's ability to participate in proton transfer.[12][13]
Q3: Is an acid or base catalyst necessary for this reaction?
A3: The α-bromination of a ketone proceeds through its enol or enolate form.[8][9] The formation of this intermediate is often the rate-limiting step.
-
Acid Catalysis: An acid catalyst (e.g., HBr, CH₃COOH) protonates the carbonyl oxygen, which makes the α-protons more acidic and facilitates the formation of the enol.[8][13][14] This is the most common approach for the selective mono-bromination of ketones.
-
Base Catalysis: A base will deprotonate the α-carbon to form an enolate. While this is a very reactive nucleophile, base-catalyzed halogenation of ketones can be difficult to control at the mono-halogenation stage. The product, 3-bromo-4-chromanone, is more acidic than the starting material, leading to rapid formation of the di-brominated product.[5] Therefore, base catalysis is generally not recommended for this specific transformation.
Experimental Protocols
General Protocol for the Bromination of 4-Chromanone using Copper(II) Bromide
This protocol is adapted from a literature procedure that reports a high yield of 3-bromo-4-chromanone.[4][15]
Materials:
-
4-Chromanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
To the flask, add Copper(II) Bromide (1.5 equivalents) and a 1:1 mixture of ethyl acetate and chloroform.
-
Stir the mixture under an inert atmosphere at room temperature.
-
In a separate flask, dissolve 4-chromanone (1.0 equivalent) in chloroform.
-
Add the 4-chromanone solution to the stirred suspension of Copper(II) Bromide.
-
Heat the reaction mixture to reflux (approximately 70 °C) for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts and wash the solid residue with chloroform.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Purification Protocol: Neutralization of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexane/ethyl acetate).
-
Add 1-2% triethylamine (v/v) to the slurry and stir for 15-20 minutes.
-
Pack the column with the treated silica gel.
-
Flush the column with at least 2-3 column volumes of the eluent (without triethylamine) to remove the excess base.
-
The column is now ready for loading the crude 3-bromo-4-chromanone.
References
-
Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis. Available at: [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. National Institutes of Health. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
3-Bromo-chroman-4-one. PubMed. Available at: [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. Available at: [Link]
-
3-Bromochroman-4-one. National Institutes of Health. Available at: [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Google Patents.
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
-
Optimization for the bromination step. ResearchGate. Available at: [Link]
-
(PDF) this compound. ResearchGate. Available at: [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Bromination of Ketones. YouTube. Available at: [Link]
-
Enolization of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Ketone + Br2 = ? (Alpha Substitution). YouTube. Available at: [Link]
-
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Available at: [Link]
-
Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available at: [Link]
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Removal of unreacted 4-chromanone from the product mixture
Welcome to the technical support center for the purification of 4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for the effective removal of unreacted 4-chromanone from your product mixture. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of 4-chromanone.
Q1: My reaction is complete, but I'm struggling to separate my product from the starting material, 4-chromanone. What are the first steps I should take?
A1: The initial step is to understand the physical and chemical properties of both your product and 4-chromanone. Key properties to consider are solubility in various organic solvents and water, melting point, and polarity. 4-Chromanone is a yellow-brown solid that is slightly soluble in water and soluble in many organic solvents.[1][2][3][4] This information will guide your choice of purification technique. A simple Thin Layer Chromatography (TLC) analysis of your crude reaction mixture against a 4-chromanone standard is highly recommended to visualize the separation and choose an appropriate solvent system for chromatography.[5][6]
Q2: What are the most common methods for removing unreacted 4-chromanone?
A2: The three most effective and commonly used methods for purifying organic compounds like 4-chromanone from a reaction mixture are:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities.[6][7][8]
-
Recrystallization: Ideal if your product is a solid and has significantly different solubility in a particular solvent compared to 4-chromanone.[2][3][9]
-
Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution.[10][11][12][13]
Q3: I'm seeing an unexpected spot on my TLC plate after workup. Could it be a byproduct of 4-chromanone?
A3: It's possible. 4-chromanone can undergo various reactions depending on the conditions.[14][15][16][17] For instance, it can form aldol condensation products or other derivatives.[7][18] If you suspect a byproduct, it's crucial to characterize it using techniques like NMR or Mass Spectrometry to understand its structure and devise an appropriate purification strategy.
In-Depth Troubleshooting Guides
This section provides a deeper dive into common issues and their solutions for specific purification techniques.
Troubleshooting Flash Column Chromatography
Flash column chromatography is a powerful technique for separating 4-chromanone from reaction products based on polarity.[6][8][19][20]
Issue 1: Poor separation of 4-chromanone and my product on the column.
-
Underlying Cause & Scientific Rationale: The polarity of the eluent (mobile phase) is likely not optimized. The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If the eluent is too polar, both compounds will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, the compounds will remain strongly adsorbed to the silica gel.
-
Solution:
-
TLC Optimization: Before running a column, always optimize your solvent system using TLC. Aim for a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is a clear separation between the product spot and the 4-chromanone spot.
-
Solvent Gradient: If a single solvent system doesn't provide adequate separation, consider using a solvent gradient. Start with a less polar solvent to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds.
-
Issue 2: My product is not eluting from the column.
-
Underlying Cause & Scientific Rationale: Your product might be highly polar and strongly adsorbed to the stationary phase. Alternatively, it may have decomposed on the silica gel, which is slightly acidic.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, you may need to add a small percentage of methanol or another highly polar solvent.
-
Use a Different Stationary Phase: If your compound is acid-sensitive, consider using a different stationary phase like neutral alumina.[8]
-
Check for Decomposition: Run a small-scale test by spotting your crude mixture on a TLC plate and letting it sit for a while before developing. If the spot changes or disappears, it may indicate decomposition.
-
Detailed Experimental Protocols
Here are step-by-step protocols for the most common methods to remove unreacted 4-chromanone.
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes your product is less polar than 4-chromanone. The polarity of the eluent should be adjusted based on your TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[6][19]
-
Allow the silica gel to settle, ensuring a flat, even bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve your crude product mixture in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or compressed air) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
-
Protocol 2: Purification by Recrystallization
This method is effective if your product and 4-chromanone have significantly different solubilities in a chosen solvent at different temperatures.[9][21]
Key Principle: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while impurities (in this case, 4-chromanone) will either be very soluble or insoluble at all temperatures.
Solvent Selection Table:
| Solvent | 4-Chromanone Solubility | Comments |
| Petroleum Ether | Soluble when hot, less soluble when cold | A good starting point for recrystallization.[2][3] |
| Ethanol/Water | Soluble in ethanol, insoluble in water | A mixed solvent system can be effective. |
| Toluene | Soluble | Can be used as part of a mixed solvent system. |
Workflow Diagram:
Caption: Workflow for Recrystallization.
Procedure:
-
Dissolution:
-
Place the crude product mixture in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (including charcoal if used), perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This technique is useful if your product has different solubility properties in two immiscible liquids compared to 4-chromanone.[10][11][12][13] For example, if your product is acidic or basic, you can use an aqueous acid or base to selectively move it into the aqueous layer, leaving the neutral 4-chromanone in the organic layer.
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Procedure:
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible aqueous solution (e.g., water, dilute acid, or dilute base, depending on the properties of your product).
-
Stopper the funnel, invert it, and shake gently, venting frequently to release any pressure buildup.
-
-
Separation:
-
Allow the two layers to separate completely.
-
Drain the lower layer. The identity of the lower layer (aqueous or organic) depends on the densities of the solvents used.
-
-
Repeat (if necessary):
-
Repeat the extraction process with fresh aqueous solution to ensure complete removal of the desired component into its respective phase.
-
-
Work-up of the Desired Layer:
-
If your product is in the organic layer, wash it with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
-
If your product is in the aqueous layer (e.g., as a salt), you will need to neutralize it and then extract it back into an organic solvent.
-
Final Checks and Best Practices
-
Purity Assessment: After any purification procedure, it is essential to assess the purity of your final product. This can be done using techniques like TLC, NMR spectroscopy, or melting point analysis.
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Documentation: Keep a detailed record of your purification procedures, including solvents used, volumes, and observations. This information is invaluable for troubleshooting and reproducibility.[22][23]
By following these guidelines and protocols, you will be well-equipped to effectively remove unreacted 4-chromanone from your product mixture, leading to higher purity compounds and more reliable experimental outcomes.
References
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
4-chromanone, 491-37-2. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]
-
Separation and Purification of Four Chromones From Radix Saposhnikoviae by High-Speed Counter-Current Chromatography. (2008). Phytochemical Analysis. [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. (2021). Journal of Separation Science. [Link]
-
Leveraging 7-Nitro-4-chromanone in Advanced Organic Synthesis. (2026). APIChem. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Column chromatography. (n.d.). Retrieved January 15, 2026, from [Link]
-
An efficient synthesis of 4-chromanones. (2014). ResearchGate. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (n.d.). Request PDF. [Link]
- New method for preparation of chromanone derivatives. (2017).
-
Column chromatography. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (n.d.). Semantic Scholar. [Link]
-
Liquid-Liquid Extraction. (2022). YouTube. [Link]
-
Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Pressurized liquid extraction followed by LC-ESI/MS for analysis of four chromones in Radix Saposhnikoviae. (2011). Journal of Separation Science. [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH. [Link]
-
How to run column chromatography. (n.d.). Retrieved January 15, 2026, from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]
-
A Short Liquid-Liquid Extraction Demonstration. (2017). YouTube. [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Retrieved January 15, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 15, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: Characterization of Impurities in Crude 3-Bromochroman-4-one
Welcome to the technical support center for the characterization and troubleshooting of impurities in crude 3-Bromochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key intermediate. The purity of this building block is critical for the successful synthesis of downstream targets, including homoisoflavanones and other biologically active molecules.[1][2][3] This document provides in-depth, field-proven insights into identifying, controlling, and eliminating common process-related impurities and degradation products.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis and purification of this compound in a direct question-and-answer format.
Question 1: My NMR analysis of the crude product shows a significant amount of unreacted 4-chromanone. What are the likely causes and how can I improve the conversion rate?
Answer:
The presence of a high percentage of the starting material, 4-chromanone, is a common issue indicating incomplete bromination. This can be traced back to several factors related to reaction kinetics and reagent stoichiometry.
Causality:
-
Insufficient Brominating Agent: The alpha-bromination of ketones like chromanone requires at least a stoichiometric amount of the brominating agent.[4] When using copper(II) bromide (CuBr₂), the reaction stoichiometry is 2 moles of CuBr₂ per mole of the ketone, as Cu(II) is reduced to Cu(I). If the ratio is insufficient, the reaction will stall.
-
Suboptimal Reaction Temperature: The bromination of 4-chromanone is often performed at elevated temperatures (e.g., 70°C in refluxing chloroform/ethyl acetate).[1][3] Insufficient heat can lead to slow reaction rates and incomplete conversion within the typical timeframe.
-
Poor Reagent Activity: The quality and activity of the brominating agent are crucial. Old or improperly stored N-bromosuccinimide (NBS) can be less effective, and the surface of CuBr₂ can become passivated.
Troubleshooting & Optimization Protocol:
-
Verify Stoichiometry: For reactions using CuBr₂, ensure a molar ratio of at least 2:1 (CuBr₂ to 4-chromanone) is used.[1][3] For other reagents like PBr₃ or NBS, carefully check the literature for the recommended stoichiometry.[4][5]
-
Optimize Thermal Conditions: Ensure the reaction mixture reaches and maintains the target reflux temperature. Monitor the internal temperature if possible.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the 4-chromanone spot.[1][3][6] If the reaction stalls, a small, incremental addition of the brominating agent can be considered.
-
Reagent Quality Check: Use freshly opened or properly stored brominating agents.
Question 2: I've identified an impurity with a mass corresponding to a di-brominated product (C₉H₆Br₂O₂). How can this be minimized?
Answer:
The formation of di-brominated species is a classic example of over-bromination, a common side reaction when working with activated ketones.[7][8] The initial product, this compound, can undergo a second bromination, either at the remaining alpha-proton (C-3) to form a gem-dibromo species or on the electron-rich aromatic ring.
Causality:
-
Excess Brominating Agent: Using a significant excess of the brominating agent is the primary cause of over-bromination.[8]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the probability of the desired product reacting further.[6]
-
High Reaction Temperature: Elevated temperatures can sometimes favor less selective, more aggressive bromination pathways.[9]
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. A slight excess may be necessary for full conversion, but a large excess should be avoided.[8]
-
Reaction Monitoring: Closely monitor the reaction by TLC or rapid HPLC/GC analysis. The reaction should be quenched as soon as the 4-chromanone is consumed.[6]
-
Controlled Addition: Instead of adding the brominating agent all at once, consider adding it portion-wise or as a solution via a dropping funnel. This maintains a lower instantaneous concentration of the reagent, improving selectivity.
Question 3: My crude product is a dark yellow or brown oil/solid, and purification by recrystallization is yielding poorly colored crystals. What causes this discoloration and how can I remove it?
Answer:
The characteristic yellow, orange, or brown color in crude brominated products is often due to the presence of residual molecular bromine (Br₂) or other colored poly-brominated impurities.[10]
Causality:
-
Residual Bromine: Brominating agents can generate free bromine, which is intensely colored and can be trapped in the crude product matrix.
-
Thermal Degradation: Some impurities or the product itself might be thermally labile, leading to colored degradation products, especially if the solvent is removed at high temperatures.
Decolorization and Purification Workflow:
-
Aqueous Work-up: During the work-up phase, wash the organic layer with a mild reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench and remove residual bromine.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature. The carbon will adsorb the colored impurities.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon.
-
Recrystallization/Chromatography: Proceed with the final purification step, such as recrystallization or column chromatography, on the decolorized material.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in crude this compound?
The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the bromination of 4-chromanone, the primary impurities are summarized below.
| Impurity Name | Molecular Formula | Structure (if known) | Likely Origin |
| 4-Chromanone | C₉H₈O₂ | Unreacted starting material[8] | |
| Di-bromochroman-4-one | C₉H₆Br₂O₂ | Isomers possible | Over-bromination of product[8] |
| 3,3-Dibromochroman-4-one | C₉H₆Br₂O₂ | Over-bromination at C-3 | |
| Aromatic Brominated Isomers | C₉H₇BrO₂ | e.g., 6- or 8-bromo | Side reaction (electrophilic aromatic substitution)[4] |
| 2-Hydroxy-3-bromochroman-4-one | C₉H₇BrO₃ | Reaction with trace water[12] | |
| Residual Solvents | Varies | e.g., Chloroform, Ethyl Acetate | From reaction or work-up[1][3] |
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-technique approach is essential for comprehensive characterization.[13][14]
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity assessment and quantification. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a good starting point. A UV detector set around 254 nm is suitable for the chromanone core.[6][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. It provides the molecular weight of each impurity separated by the HPLC, which is crucial for proposing molecular formulas.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile impurities, such as residual solvents and low-boiling point byproducts.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for definitive structural elucidation of both the final product and any isolated impurities. 1H NMR can be used for quantitative analysis (qNMR) if an internal standard is used.[1][15][16][17] 2D NMR techniques (COSY, HSQC, HMBC) are used to piece together the structure of unknown impurities.[17][18]
Q3: How can I confirm the structure of a completely unknown impurity detected by LC-MS?
Confirming an unknown structure requires isolation followed by spectroscopic analysis.
-
Isolation: Use preparative HPLC or careful column chromatography to isolate a sufficient quantity (typically >1 mg) of the unknown impurity.[10][19]
-
High-Resolution Mass Spectrometry (HRMS): Analyze the isolated impurity by HRMS to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental composition (molecular formula).
-
NMR Spectroscopy: Acquire a full suite of NMR spectra (1H, 13C, COSY, HSQC, HMBC) on the isolated sample. This data allows for the complete assembly of the molecular structure.[15][17]
-
Hypothesis and Confirmation: Based on the synthetic route, propose a likely structure that fits the MS and NMR data. If possible, synthesize the proposed impurity via an alternative route to confirm its identity by comparing its analytical data (retention time, spectra) with the isolated unknown.
Q4: What are the recommended storage conditions for purified this compound to prevent degradation?
Alpha-haloketones can be susceptible to degradation. To ensure long-term stability, store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place.[10] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to minimize potential hydrolysis or other degradation pathways.[10]
Experimental Workflows & Protocols
General Impurity Profiling Workflow
The following diagram illustrates a typical workflow for the characterization and control of impurities.
Caption: Workflow for Synthesis, Analysis, and Purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and address common impurity issues.
Caption: Decision Tree for Troubleshooting Impurities.
Protocol: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point and may require optimization.
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.
References
-
Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
-
Chemical Synthesis Database. (2025). 3-bromo-2-hydroxy-2,3-dihydro-4H-chromen-4-one. cs-db.com. [Link]
-
Shaikh, M. M., et al. (2013). This compound. ResearchGate. [Link]
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]
-
Kumar, V., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Bromination. ACS Green Chemistry Institute. [Link]
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-(Azidoacetyl)- (4R,7S)-8,8-dimethyl-2,2-dioxo-7-(1H-pyrrol-1-yl)hexahydro-3a,6-methano-2,1-benzisothiazole. orgsyn.org. [Link]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College Department of Chemistry. [Link]
-
Shaikh, M. M., et al. (2013). 3-Bromo-chroman-4-one. PubMed. [Link]
-
Talebpour, Z., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
Righi, G., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. [Link]
-
Pullen, S., & Huffer, U. (2001). Characterisation of five technical mixtures of brominated flame retardants. PubMed. [Link]
-
Rollando, R., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. [Link]
-
Göber, B., Lisowski, H., & Franke, P. (1988). [The stability of bromhexine and the structure of its degradation products]. PubMed. [Link]
-
Kim, J., et al. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]
-
Patel, P. R., et al. (2018). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal of Research Trends and Innovation, 3(6). [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. commonorganicchemistry.com. [Link]
-
Gabbutt, C. D., et al. (2009). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]
-
Gontijo, J. S., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central. [Link]
-
Shaikh, M. M., et al. (2013). This compound. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. [Link]
-
Gu, H., & Edison, A. S. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]
-
Kim, J., et al. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information. [Link]
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- 19. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Bromochroman-4-one using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromochroman-4-one. As a key intermediate in the synthesis of flavonoids and other biologically active molecules, unambiguous structural confirmation is paramount. This document is intended for researchers, chemists, and drug development professionals who rely on precise analytical data for the structural elucidation of heterocyclic compounds. We will dissect the spectral data, explain the causal relationships behind chemical shifts and coupling patterns, compare NMR with alternative analytical techniques, and provide a detailed experimental protocol for data acquisition.
The Analytical Challenge: Isomerism and Purity
The synthesis of this compound via the bromination of chroman-4-one presents potential challenges that necessitate rigorous analytical confirmation. The primary analytical objectives are to confirm the regioselectivity of the bromine atom at the C-3 position and to rule out the formation of other possible isomers, such as bromination on the aromatic ring (e.g., at C-6 or C-8). Furthermore, assessing the purity and ensuring the absence of starting material is critical for subsequent synthetic steps. While techniques like Mass Spectrometry can confirm the correct mass-to-charge ratio, and Infrared (IR) Spectroscopy can identify the key carbonyl functional group, only NMR spectroscopy provides the detailed atom-by-atom connectivity map required for unequivocal structural proof.[1]
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling constants (J). The data presented below were acquired from a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |
| 7.89 | dd | 7.92, 1.60 | 1H | H-5 | Strongly deshielded by the anisotropic effect of the adjacent C-4 carbonyl group. The doublet of doublets (dd) arises from ortho-coupling to H-6 (J ≈ 7.9 Hz) and meta-coupling to H-7 (J ≈ 1.6 Hz). |
| 7.52–7.48 | m | - | 1H | H-7 | Appears as a multiplet due to coupling with H-6 and H-8. Its chemical shift is influenced by the electron-donating ether oxygen and the electron-withdrawing carbonyl group. |
| 7.06–6.98 | m | - | 2H | H-6, H-8 | These protons are in the more shielded region of the aromatic spectrum. H-8 is ortho to the electron-donating ether oxygen, shifting it upfield. The overlapping multiplets are typical for this substitution pattern. |
| 4.65–4.53 | m | - | 3H | H-2a, H-2b, H-3 | This complex multiplet contains the signals for three protons. The C-2 protons (H-2a, H-2b) are diastereotopic due to the adjacent chiral center at C-3, and they couple with each other (geminal coupling) and with H-3 (vicinal coupling). The H-3 proton is coupled to the two C-2 protons. The presence of the electronegative bromine atom at C-3 shifts this entire system downfield. |
Expert Insights: The complexity of the multiplet between δ 4.53-4.65 ppm is a key signature of the C-3 substitution. If bromination had occurred on the aromatic ring, we would expect to see a simpler AMX or ABX spin system for the C-2 and C-3 protons. The observation of a 3H integral in this region confirms the presence of the -O-CH₂-CH(Br)- moiety.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all nine unique carbon environments in the molecule. The assignments are supported by established chemical shift ranges for chromanone scaffolds and the known effects of substituents.[2][3][4]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 185.21 | C-4 | The carbonyl carbon exhibits the most downfield chemical shift, which is highly characteristic of a ketone within a conjugated system. |
| 160.65 | C-9 | This quaternary carbon is adjacent to the ether oxygen, resulting in a significant downfield shift. |
| 136.74 | C-5 | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |
| 128.24 | C-7 | Aromatic CH carbon. |
| 122.33 | C-6 | Aromatic CH carbon. |
| 118.77 | C-10 | Quaternary aromatic carbon at the ring junction. |
| 117.95 | C-8 | Aromatic CH carbon, shifted upfield due to the ortho-relationship with the electron-donating ether oxygen. |
| 71.26 | C-2 | Aliphatic CH₂ carbon bonded to the ether oxygen, causing a significant downfield shift compared to a standard alkane. |
| 45.43 | C-3 | Aliphatic CH carbon directly attached to the electronegative bromine atom. The "heavy atom effect" of bromine can sometimes lead to a less pronounced downfield shift than might be expected based solely on electronegativity.[5] |
Trustworthiness through Corroboration: To unambiguously assign each carbon, especially in the crowded aromatic region, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1][6] An HSQC experiment would directly correlate each proton signal with its attached carbon, while an HMBC would reveal 2- and 3-bond correlations (e.g., showing a correlation from H-5 to C-4 and C-9), thereby locking in the entire molecular structure.
Comparison with Alternative & Complementary Analytical Methods
While NMR is the cornerstone for structural confirmation, a multi-technique approach provides the most robust analytical package.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and isomeric differentiation. | Unambiguous structural elucidation. | Lower sensitivity compared to MS; requires relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; confirms molecular formula. | Does not provide connectivity; cannot distinguish between isomers (e.g., 3-bromo vs. 6-bromo). |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-Br). | Fast and simple; confirms key functional groups. | Provides no information on the overall carbon skeleton or atom connectivity. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | The "gold standard" for absolute structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Structure and Analytical Workflow
To clarify the assignments and the process, the following diagrams illustrate the molecular structure and the logical workflow for its confirmation.
Caption: Molecular structure of this compound with IUPAC numbering.
Caption: Logical workflow for the synthesis and structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of purified this compound directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
2. ¹H NMR Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). b. Perform standard tuning and matching of the probe, followed by shimming to optimize magnetic field homogeneity. c. Use a standard single-pulse experiment (e.g., 'zg30'). d. Key Parameters:
- Spectral Width: ~16 ppm (centered around 6 ppm).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
- Pulse Angle: 30 degrees.
3. ¹³C NMR Data Acquisition (100 MHz for Carbon): a. Use the same sample and ensure the probe is tuned to the ¹³C frequency. b. A standard proton-decoupled pulse program (e.g., 'zgpg30') is recommended. c. Key Parameters:
- Spectral Width: ~220-240 ppm (centered around 110 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.
- Pulse Angle: 30 degrees. d. (Optional but Recommended) Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
4. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. b. Phase the resulting spectrum manually. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the residual CDCl₃ signal to 77.16 ppm (for ¹³C). d. Integrate the ¹H signals and pick peaks for both spectra.
Conclusion
The comprehensive analysis of one-dimensional ¹H and ¹³C NMR spectra provides a definitive and self-validating method for the structural confirmation of this compound. The distinct chemical shifts, multiplicities, and coupling constants observed in the spectra are fully consistent with the assigned structure and allow for clear differentiation from potential isomers. By integrating this powerful analytical technique into a logical workflow, researchers and drug development professionals can proceed with confidence in the identity and purity of their synthetic intermediates.
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
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Susilawati, S., & Muhaimin, M. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Indonesian Journal of Chemistry, 15(1), 79-86. [Link]
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Postigo, A., & Pappano, N. B. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
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Postigo, A., & Pappano, N. B. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]
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Iinuma, M., Matsuura, S., & Kusuda, K. (1980). 13C-Nuclear Magnetic Resonance (NMR) Spectral Studies on Polysubstituted Flavonoids. I. 13C-NMR Spectra of Flavones. Chemical and Pharmaceutical Bulletin, 28(3), 708-716. [Link]
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Ringsborg, V. G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6957-6967. [Link]
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Postigo, A., & Pappano, N. B. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed, 32354199. [Link]
-
Ben-Mbarek, Y., et al. (2024). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 29(11), 2568. [Link]
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Ringsborg, V. G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
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Reddy, M. V. B., et al. (2022). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Annals of Phytomedicine, 11(1), 673-679. [Link]
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Shaikh, M. M., et al. (2013). 3-Bromo-chroman-4-one. PubMed, 23634031. [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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-
Anonymous. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Assessing the Purity of 3-Bromochroman-4-one
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. One such intermediate, 3-Bromochroman-4-one, serves as a versatile building block in the synthesis of various biologically active molecules.[1][2] Ensuring its purity is a critical step to guarantee the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your analytical needs.
The Critical Role of Purity Analysis
Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the substance, or contamination.[3] These impurities, even in trace amounts, can impact the stability, bioavailability, and safety of the final drug product. Therefore, robust and validated analytical methods are essential to identify and quantify any potential impurities.[4] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures to ensure their reliability and accuracy.[5][6][7] This guide is written in alignment with these principles to ensure scientific integrity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[3][8] For the analysis of this compound, a reversed-phase HPLC method is a logical choice, separating the analyte and its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Proposed HPLC Method
A robust HPLC method for this compound can be developed using a C18 column, which provides excellent retention and separation for moderately polar compounds. The inclusion of a mild acid, such as formic acid, in the mobile phase can improve peak shape and resolution.
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution if necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Analysis and Interpretation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] The use of a DAD allows for peak purity analysis by comparing the UV spectra across a single peak, which can help to identify co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an exceptionally sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[10] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, GC-MS can be particularly useful for identifying and quantifying residual solvents and volatile byproducts from the synthesis.
Proposed GC-MS Method
Given the molecular weight and expected volatility of this compound, a standard GC-MS method with a non-polar capillary column should provide good chromatographic separation. The mass spectrometer will not only quantify the compound but also provide structural information based on its fragmentation pattern.
Experimental Protocol: GC-MS Purity of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 0.2 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Data Analysis and Interpretation
The total ion chromatogram (TIC) will show the separation of different components in the sample. The purity can be estimated by the area percentage of the main peak. The mass spectrum of the this compound peak will show a characteristic molecular ion peak and fragmentation pattern, which can be used for definitive identification. The presence of bromine will be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments.[11]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals and the nature of the expected impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Analytes | Volatile and non-volatile compounds, including thermally labile ones.[10] | Volatile and thermally stable compounds.[10] |
| Sensitivity | Moderate to high (typically µg to ng range). | High (typically ng to pg range).[10] |
| Selectivity | Good, based on chromatographic resolution. | Excellent, based on both chromatographic separation and mass fragmentation. |
| Identification | Based on retention time against a reference standard. DAD provides spectral confirmation. | Definitive identification based on mass spectrum and fragmentation pattern. |
| Common Impurities Detected | Unreacted starting materials, less volatile byproducts, and polymeric impurities. | Residual solvents, starting materials, and other volatile byproducts.[10] |
| Sample Throughput | High (with autosampler). | High (with autosampler). |
| Destructive | Yes | Yes |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS purity analysis.
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical requirements and the likely impurity profile of the sample.
-
For routine quality control and the detection of non-volatile or thermally sensitive impurities, the proposed HPLC method offers a robust and widely accessible solution. It provides reliable purity assessment based on peak area percentage and can be readily validated according to ICH guidelines.[12][13]
-
GC-MS is the superior choice when volatile impurities, such as residual solvents or volatile byproducts from synthesis, are of primary concern. Its high sensitivity and definitive identification capabilities make it an invaluable tool for in-depth impurity profiling and structural elucidation of unknown peaks.
For a comprehensive purity assessment of this compound, a dual-method approach utilizing both HPLC and GC-MS is recommended. This provides a more complete picture of the sample's composition, ensuring the highest quality for its intended use in research and drug development. The validation of these analytical methods is a critical step to ensure data reliability and regulatory compliance.[4][14]
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Validation of Impurity Methods, Part II. LCGC North America. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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Analytical method validation: A brief review. ResearchGate. [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
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How to identified the purity of standard substance?. Chromatography Forum. [Link]
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A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters. [Link]
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Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
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Separation of 3-Bromo-4-hydroxyphenylacetic acid on Newcrom R1 HPLC column. SIELC. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
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Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]
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Identity determination and purity testing. ChemCon GmbH. [Link]
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GCMS 3 Fragmentation Patterns. YouTube. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Comparison of different brominating agents for the synthesis of 3-Bromochroman-4-one
An Investigator's Guide to the Synthesis of 3-Bromochroman-4-one: A Comparative Analysis of Modern Brominating Agents
Introduction: The Significance of this compound
In the landscape of medicinal chemistry and natural product synthesis, chroman-4-one derivatives are pivotal scaffolds. Their utility as versatile intermediates allows for the construction of complex molecules such as flavanones, isoflavanones, and other biologically active compounds known to possess anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a bromine atom at the C-3 position of the chromanone core, yielding this compound, creates a key electrophilic center, unlocking a diverse array of subsequent chemical transformations and enabling the synthesis of novel drug candidates.
The selection of an appropriate brominating agent for this α-bromination is a critical decision that directly impacts reaction efficiency, yield, selectivity, and operational safety. This guide provides a comprehensive comparison of commonly employed brominating agents for the synthesis of this compound, grounded in experimental data and field-proven insights to assist researchers in making informed decisions for their synthetic campaigns.
The Underlying Mechanism: Acid-Catalyzed α-Bromination
The α-bromination of a ketone like chroman-4-one typically proceeds through an acid-catalyzed mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons at the C-3 position. Subsequent deprotonation by a weak base (such as the solvent or the bromide anion) leads to the formation of a nucleophilic enol intermediate. This enol then attacks an electrophilic bromine source (Br⁺), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.
Figure 1: General mechanism for the acid-catalyzed α-bromination of chroman-4-one.
Comparative Analysis of Brominating Agents
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is arguably the most common and convenient reagent for α-bromination of carbonyl compounds.[3] As a crystalline solid, it is significantly easier and safer to handle than liquid bromine.[4][5] NBS serves as a source of electrophilic bromine, often requiring a catalytic amount of acid to facilitate the reaction via the enol pathway.[3][6]
Expertise & Experience: The primary advantage of NBS lies in its ability to provide a low, steady concentration of Br₂ in situ, which is generated by the reaction of NBS with trace amounts of HBr that are either present as an impurity or formed during the reaction.[5] This controlled release minimizes the competitive and often undesirable addition of bromine across the aromatic ring or the formation of dibrominated byproducts.[5] For optimal results, particularly in reactions sensitive to radical pathways, freshly recrystallized NBS is recommended as older batches may contain free bromine from decomposition.[3][6]
Experimental Protocol (General):
-
Setup: To a solution of chroman-4-one in a suitable anhydrous solvent (e.g., CCl₄ or acetonitrile), add N-Bromosuccinimide (1.0-1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst. The choice between radical and acid catalysis can influence the reaction pathway and selectivity.[3][6]
-
Reaction: Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Performance Insights:
-
Yield: Generally high-yielding with few side-products, especially when using acid catalysis for α-bromination of carbonyls.[3][6]
-
Selectivity: Good selectivity for the α-position is typically achieved.
-
Safety: Safer to handle than liquid bromine but is an irritant and exothermic reactions can occur, requiring caution on a large scale.[6][7] Avoid inhalation and skin contact.[8]
Copper(II) Bromide (CuBr₂)
Copper(II) bromide is an effective and selective reagent for the monobromination of ketones.[9] It acts as both a source of bromine and a Lewis acid catalyst to promote enolization. This method is noted for its high yield and clean reaction profile.
Expertise & Experience: The use of CuBr₂ is a robust method that often provides excellent yields where other reagents might fail or lead to complex mixtures. The reaction is typically performed at elevated temperatures (reflux), and the heterogeneous nature of the reaction in some solvent systems can simplify workup, as the copper salts can be easily filtered off. One study reported a high yield of 86% for the bromination of chroman-4-one using this method.[1][10]
Experimental Protocol (Literature-Derived): Reference: Shaikh, M. M., et al. (2013).[1][2][10][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser, stir a mixture of Copper(II) bromide (1.5 equivalents, 50.67 mmol) in a 1:1 mixture of ethyl acetate and chloroform (40 mL) under an inert atmosphere.
-
Addition: Add a solution of chroman-4-one (1.0 equivalent, 33.78 mmol) in chloroform (20 mL) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 70°C) for 6 hours. Monitor the reaction completion by TLC.
-
Workup: After completion, cool the mixture to room temperature and filter to remove the copper salts. Wash the filter cake with chloroform (20 mL).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the pure this compound.
Performance Insights:
-
Selectivity: Highly selective for monobromination at the α-position.[9]
-
Safety: Solid reagent, avoiding the hazards of liquid bromine. Standard laboratory precautions for handling copper salts are required.
Pyridinium Bromide Perbromide (Py·Br₃)
Also known as Pyridinium Tribromide, this reagent is a stable, crystalline, red-orange solid that serves as a convenient and safer alternative to elemental bromine.[12][13] It delivers bromine in a controlled manner and is effective for the α-bromination of ketones.[12]
Expertise & Experience: Py·Br₃ is particularly useful when mild reaction conditions are required. Its solid form eliminates the risks associated with the high vapor pressure and corrosivity of liquid Br₂.[14] The workup is often straightforward, as the pyridinium hydrobromide byproduct is typically soluble in aqueous media. In a synthesis of a related substituted this compound, this reagent provided an 81% yield.[15][16]
Experimental Protocol (General):
-
Setup: Dissolve chroman-4-one (1.0 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂) or acetic acid, in a round-bottom flask.
-
Addition: Add Pyridinium bromide perbromide (1.0-1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring the progress by TLC. The disappearance of the red-orange color of the reagent can also indicate reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with the solvent.
-
Purification: Wash the organic solution sequentially with water, dilute aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Performance Insights:
-
Yield: Good to excellent yields are achievable (e.g., 81% reported for a substituted analog).[15][16]
-
Selectivity: Demonstrates high regioselectivity for the α-position.[12]
-
Safety: A solid, non-volatile source of bromine.[12] It is corrosive and should be handled with appropriate personal protective equipment.[12][14]
Workflow & Data Summary
The general laboratory workflow for the synthesis of this compound is consistent across these reagents, differing primarily in reaction conditions and workup specifics.
Figure 2: Generalized experimental workflow for the synthesis of this compound.
Quantitative Performance Comparison
| Feature | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) | Pyridinium Bromide Perbromide (Py·Br₃) |
| Physical State | White crystalline solid[4][5] | Grayish-black crystals[9] | Red-orange crystalline solid[12][13] |
| Reported Yield | High-yielding (specific % varies)[6] | 86% [1][10] | Good (81% for analog)[15][16] |
| Reaction Temp. | Reflux | Reflux (~70°C)[1] | Room Temperature[15] |
| Handling Safety | Safer than Br₂, but an irritant; exothermic[6][7] | Standard handling for copper salts | Solid, non-volatile; corrosive[12][14] |
| Key Advantage | Controlled Br₂ release, common, versatile[5] | High yield, clean reaction[1][9] | Mild conditions, easy handling[14] |
| Key Disadvantage | May require initiator/catalyst; old reagent can be impure[3][6] | Requires heating; metal waste | Byproduct removal necessary |
Emerging "Green" Alternatives
Driven by the principles of sustainable chemistry, newer methods are being explored for brominations. Systems like aqueous hydrogen peroxide with hydrobromic acid (H₂O₂–HBr) and bromide-bromate salt mixtures offer environmentally benign alternatives.[17][18] These methods avoid halogenated solvents and hazardous reagents, generating water or simple salts as byproducts.[17] While specific protocols for chroman-4-one are not as established, these approaches represent a promising future direction for safer and more sustainable synthesis.
Conclusion and Recommendation
For the synthesis of this compound, all three discussed reagents—NBS, CuBr₂, and Py·Br₃—are superior to the use of hazardous liquid bromine.
-
For highest reported yield and a robust, well-documented procedure, Copper(II) Bromide is the recommended choice. The 86% yield provides a strong benchmark for success.[1][10]
-
For operational simplicity and mild reaction conditions, Pyridinium Bromide Perbromide is an excellent alternative. Its ability to function effectively at room temperature is a significant advantage.
-
N-Bromosuccinimide remains a reliable and versatile workhorse. It is cost-effective and widely available, making it a practical choice for many laboratories, though optimization may be required to achieve maximum yield.
The final selection will depend on the specific constraints of the research environment, including scale, available equipment, and priorities regarding yield, cost, and safety. This guide provides the necessary data and context to empower researchers to make the most effective choice for their synthetic objectives.
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Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
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Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2007). “Green” bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9(11), 1212-1218. [Link]
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Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (n.d.). IntechOpen. [Link]
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Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2007). Supplementary Material for “Green” bromination of ketones with H2O2-HBr “on water”. The Royal Society of Chemistry. [Link]
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A first-line brominating agent: describing N-bromosuccinimide (NBS). (2022, March 22). Chemia. [Link]
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Pyridinium perbromide. (n.d.). Grokipedia. [Link]
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Valente, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Reactivity of 3-Halochroman-4-ones
This guide provides a detailed comparative analysis of the reactivity of 3-halochroman-4-ones, a critical class of intermediates in the synthesis of flavonoids and other bioactive heterocyclic compounds. By examining the influence of the halogen substituent (F, Cl, Br, I) at the C3 position, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic strategies. This document moves beyond simple protocols to explain the mechanistic underpinnings of observed reactivity, ensuring that experimental choices are grounded in solid chemical principles.
Introduction: The Role of the C3-Halogen
Chroman-4-one is a privileged scaffold in medicinal chemistry. Halogenation at the C3 position transforms it into a versatile α-haloketone, unlocking a variety of synthetic pathways. The identity of the halogen is not a trivial choice; it fundamentally dictates the substrate's reactivity profile, influencing reaction rates, product distributions, and optimal reaction conditions. This guide will dissect three primary reaction pathways: nucleophilic substitution, elimination (dehydrohalogenation), and the Favorskii rearrangement, providing a comparative context for the C3-fluoro, -chloro, -bromo, and -iodo analogues.
Synthesis of 3-Halochroman-4-one Precursors
The accessibility of the desired 3-halochroman-4-one is the first consideration in any synthetic campaign. The methods vary depending on the halogen.
-
Bromination: Direct bromination of chroman-4-one is the most common and efficient method. The use of copper(II) bromide (CuBr₂) in a solvent mixture like chloroform/ethyl acetate provides 3-bromochroman-4-one in high yield (typically around 86%) under reflux conditions.[1][2][3] This method is often preferred over using molecular bromine (Br₂) due to easier handling and improved safety.
-
Chlorination: 3-Chlorochroman-4-one can be synthesized using reagents like N-chlorosuccinimide (NCS). For the related thiochroman-4-one scaffold, NCS has been used to efficiently produce the 3-chloro derivative.[4]
-
Fluorination & Iodination: The synthesis of 3-fluoro and 3-iodo analogues is less commonly reported but can be achieved using specialized electrophilic halogenating agents. For instance, various 3-haloflavones have been synthesized by treating the precursor dibenzoyl methane with reagents like iodine monochloride.[5]
The choice of halogenating agent is critical. For bromination, CuBr₂ offers a reliable and high-yielding route, making the 3-bromo derivative a common starting point for further synthetic explorations.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system for producing the key 3-bromo precursor, adapted from established literature.[1]
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (11.35 g, 50.67 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (40 mL total). Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: In a separate beaker, dissolve chroman-4-one (5.0 g, 33.78 mmol) in chloroform (20 mL).
-
Reaction Initiation: Add the chroman-4-one solution to the stirred CuBr₂ suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the solid copper(I) bromide and wash the filter cake with fresh chloroform (20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid is often of high purity (yield ~86%), but can be further purified by recrystallization if necessary.
Comparative Reactivity Analysis
The reactivity of 3-halochroman-4-ones is governed by the properties of the carbon-halogen (C-X) bond. Two key factors are at play:
-
Bond Strength: The C-X bond weakens down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is easier to break.
-
Leaving Group Ability: The stability of the resulting halide anion (X⁻) is crucial. Weaker bases are better leaving groups. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7]
These principles directly impact the outcomes of the following reactions.
Nucleophilic Substitution (Sₙ2)
In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic C3 carbon, displacing the halide.[8] The rate of this reaction is highly dependent on the leaving group.
-
Reactivity Trend: I > Br > Cl >> F
3-Iodochroman-4-one is expected to be the most reactive towards nucleophiles, while the 3-fluoro analogue would be the least reactive due to the strong C-F bond and the poor leaving group ability of the fluoride ion. Consequently, reactions with this compound often proceed under milder conditions or in shorter reaction times compared to its 3-chloro counterpart.
Diagram 1: General Reactivity Pathways This diagram illustrates the primary synthetic routes available from the 3-halochroman-4-one scaffold.
Caption: Key reactions of 3-halochroman-4-ones.
Elimination (Dehydrohalogenation) to form Flavones
Treatment of 3-halochroman-4-ones with a base can induce an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated ketone, which in this system is a flavone.[9][10][11] This is a cornerstone reaction for synthesizing flavone derivatives.[12][13]
-
Reactivity Trend: I > Br > Cl > F
The ease of eliminating HX follows the same trend as nucleophilic substitution, as it also depends on the C-X bond strength and leaving group ability. The reaction typically proceeds via an E2 mechanism, where the base abstracts the C2 proton simultaneously with the departure of the halide from C3. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.
| Halogen | Typical Base | Relative Rate | Yield |
| Iodo | Et₃N, DBU | Fastest | High |
| Bromo | Pyridine, Li₂CO₃ | Fast | Good to High |
| Chloro | Stronger bases (e.g., KOtBu) | Moderate | Moderate to Good |
| Fluoro | Harsh conditions required | Slowest | Low / No reaction |
| Note: This table represents expected trends based on chemical principles. Specific yields are highly substrate and condition dependent. |
The choice of a weaker base like pyridine for the bromo derivative versus a stronger base for the chloro derivative illustrates the difference in reactivity. The better leaving group (Br⁻) requires less "coaxing" from the base to depart.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing an α'-proton, which upon treatment with a strong base, rearrange to form a carboxylic acid derivative, often with ring contraction.[14][15][16] For 3-halochroman-4-ones, this would lead to a benzofuran-2-carboxylic acid derivative.
The mechanism is thought to involve the formation of a cyclopropanone intermediate.[15][17] The base (e.g., an alkoxide) first deprotonates the C2 position to form an enolate. This enolate then undergoes intramolecular Sₙ2 displacement of the halide at C3 to form a strained bicyclic cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon, leading to the opening of the three-membered ring to form the more stable carbanion, which is subsequently protonated.
-
Reactivity Trend: Cl ≈ Br > I
The trend for this reaction is less straightforward. While a good leaving group is necessary (favoring Br and I over Cl), the initial enolate formation is a key step. Furthermore, the C-X bond's polarization (C-Cl is more polarized than C-I) can influence the electrophilicity of the C3 carbon. Often, 3-chloro and 3-bromo ketones give the best results in Favorskii rearrangements.[18] 3-Iodo compounds can be prone to side reactions, such as reduction or simple elimination, under the strongly basic conditions.
Diagram 2: Favorskii Rearrangement Mechanism This diagram details the mechanistic steps for the ring contraction of a 3-halochroman-4-one.
Caption: Mechanism of the Favorskii Rearrangement.
Summary of Comparative Reactivity
The choice of halogen at the C3 position of a chroman-4-one provides a powerful tool for directing its synthetic utility. The following table summarizes the key reactivity differences.
| Reaction Type | Reactivity Order | Rationale & Causality | Preferred Halogen for Synthesis |
| Nucleophilic Substitution (Sₙ2) | I > Br > Cl >> F | Dominated by leaving group ability (I⁻ > Br⁻ > Cl⁻ > F⁻) and C-X bond strength. | Bromo or Iodo for high reactivity. |
| Elimination (Dehydrohalogenation) | I > Br > Cl > F | Also dominated by leaving group ability and C-X bond strength. | Bromo is a practical balance of reactivity and stability. |
| Favorskii Rearrangement | Cl ≈ Br > I | Requires a balance between good leaving group ability and substrate stability under strongly basic conditions. | Chloro or Bromo are generally most reliable. |
Conclusion
The reactivity of 3-halochroman-4-ones is a nuanced interplay between the carbon-halogen bond strength and the stability of the corresponding halide anion. For reactions where the departure of the halide is the rate-determining step, such as Sₙ2 substitutions and E2 eliminations, the reactivity follows the predictable trend of I > Br > Cl > F. The 3-bromo derivative often represents the optimal substrate, balancing high reactivity with greater stability and accessibility compared to the iodo-analogue. For more complex rearrangements like the Favorskii reaction, 3-chloro and 3-bromo derivatives are typically the substrates of choice, as they provide a better balance of the requisite electronic properties and stability. This guide provides the foundational principles and comparative data necessary to make informed decisions in the synthesis of complex molecules derived from this versatile heterocyclic scaffold.
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FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
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(PDF) Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. ResearchGate. [Link]
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Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health (NIH). [Link]
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The major product in the dehydrohalogenation of 3 - Bromo - 2, 2 - dimethylbutane is. Allen Institute. [Link]
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Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
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The structure of 3-bromo-4-methylpent-1-ene is given below. When (S). Pearson. [Link]
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A Comparative Spectroscopic Guide to 3-Bromochroman-4-one and its Derivatives
This in-depth technical guide provides a comprehensive spectroscopic comparison of 3-Bromochroman-4-one and its 6-methyl and 6-chloro derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding the analysis in established chemical principles, this guide serves as a practical reference for the characterization of this important class of heterocyclic compounds.
Introduction: The Significance of Chroman-4-ones
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including flavonoids and other natural products. Their derivatives are extensively studied in medicinal chemistry due to their wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 3-position creates a chiral center and provides a reactive site for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex molecules. Understanding the spectroscopic properties of this parent compound and its substituted derivatives is crucial for confirming their identity, purity, and for elucidating the structures of new analogues.
This guide will focus on a comparative analysis of this compound, and its derivatives with electron-donating (6-methyl) and electron-withdrawing (6-chloro) substituents on the aromatic ring. This comparison will highlight how these modifications influence the electronic environment of the molecule and, consequently, their spectroscopic signatures.
Molecular Structures and Numbering
The systematic numbering of the chroman-4-one ring system is essential for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the structures and the numbering convention used throughout this guide.
Comparative Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for this compound and its derivatives. The data for this compound is based on published experimental values[1][2]. The data for the 6-methyl and 6-chloro derivatives are predicted based on established substituent effects on chemical shifts and fragmentation patterns.
¹H NMR Spectral Data (Predicted for derivatives)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | Other |
| This compound | 4.53-4.65 (m) | 4.53-4.65 (m) | 7.89 (dd) | 6.98-7.06 (m) | 7.48-7.52 (m) | 6.98-7.06 (m) | - |
| 6-Methyl-3-bromochroman-4-one | ~4.5-4.7 (m) | ~4.5-4.7 (m) | ~7.7 (d) | - | ~7.3 (d) | ~6.9 (s) | ~2.3 (s, 3H, -CH₃) |
| 6-Chloro-3-bromochroman-4-one | ~4.6-4.8 (m) | ~4.6-4.8 (m) | ~7.9 (d) | - | ~7.5 (dd) | ~7.0 (d) | - |
¹³C NMR Spectral Data (Predicted for derivatives)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other |
| This compound | 71.26 | 45.43 | 185.21 | 118.77 | 136.74 | 122.33 | 128.24 | 117.95 | 160.65 | - |
| 6-Methyl-3-bromochroman-4-one | ~71.3 | ~45.5 | ~185.0 | ~118.6 | ~137.0 | ~132.0 | ~129.0 | ~117.8 | ~158.5 | ~20.5 (-CH₃) |
| 6-Chloro-3-bromochroman-4-one | ~71.4 | ~45.6 | ~184.5 | ~119.8 | ~135.5 | ~130.0 | ~128.0 | ~119.5 | ~159.0 | - |
Key IR Absorption Bands (cm⁻¹) (Predicted for derivatives)
| Compound | ν(C=O) | ν(C-O-C) | ν(C-Br) | Aromatic C=C |
| This compound | ~1690 | ~1230 | ~650 | ~1600, 1470 |
| 6-Methyl-3-bromochroman-4-one | ~1688 | ~1230 | ~650 | ~1605, 1480 |
| 6-Chloro-3-bromochroman-4-one | ~1695 | ~1230 | ~650 | ~1595, 1465 |
Mass Spectrometry (EI) - Key Fragments (m/z) (Predicted for derivatives)
| Compound | [M]⁺ | [M-Br]⁺ | [M-CO]⁺ | [M-Br-CO]⁺ | Other Key Fragments |
| This compound | 226/228 | 147 | 198/200 | 119 | 91, 65 |
| 6-Methyl-3-bromochroman-4-one | 240/242 | 161 | 212/214 | 133 | 105, 77 |
| 6-Chloro-3-bromochroman-4-one | 260/262/264 | 181/183 | 232/234/236 | 153/155 | 125/127, 97 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows a complex multiplet between δ 4.53-4.65 ppm, which integrates to three protons corresponding to the diastereotopic protons at C-2 and the proton at C-3.[1][2] The aromatic region displays signals for the four protons on the benzene ring. The proton at C-5 is the most deshielded (δ 7.89 ppm) due to the anisotropic effect of the adjacent carbonyl group and appears as a doublet of doublets.[1][2] The remaining aromatic protons at C-6, C-7, and C-8 resonate in the upfield region of the aromatic spectrum.
-
6-Methyl Derivative (Predicted): The introduction of an electron-donating methyl group at the 6-position is expected to cause a slight shielding effect on the aromatic protons, particularly H-5 and H-7. A sharp singlet corresponding to the methyl protons should appear around δ 2.3 ppm. The splitting patterns of the aromatic protons will also be simplified due to the substitution.
-
6-Chloro Derivative (Predicted): The electron-withdrawing chlorine atom at the 6-position will deshield the aromatic protons, causing their signals to shift downfield compared to the parent compound. The effect will be most pronounced on the ortho and para protons (H-5 and H-7).
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C-4) resonates at a characteristic downfield shift of δ 185.21 ppm.[1][2] The carbon bearing the bromine atom (C-3) is found at δ 45.43 ppm, and the benzylic carbon (C-2) is at δ 71.26 ppm.[1][2] The aromatic carbons appear in the range of δ 117-161 ppm.
-
6-Methyl Derivative (Predicted): The methyl substituent will cause a downfield shift (α-effect) for C-6 and a slight shielding (β-effect) for the adjacent carbons (C-5 and C-7). A new signal for the methyl carbon will appear around δ 20.5 ppm.
-
6-Chloro Derivative (Predicted): The chlorine atom will induce a significant downfield shift for C-6 and will also influence the chemical shifts of the other aromatic carbons through its inductive and resonance effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically observed around 1690 cm⁻¹. The presence of the bromine atom alpha to the carbonyl group can slightly increase this frequency compared to the unsubstituted chroman-4-one. Other significant absorptions include the C-O-C stretching of the ether linkage and the C-Br stretching vibration.
-
Substituent Effects (Predicted): The electronic nature of the substituent at the 6-position is expected to have a minor but noticeable effect on the C=O stretching frequency. The electron-donating methyl group may slightly lower the frequency, while the electron-withdrawing chloro group may cause a slight increase.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways for chromanones include the loss of a bromine radical, followed by the loss of carbon monoxide (CO). A retro-Diels-Alder (RDA) reaction is also a possible fragmentation pathway for the chromone ring system.
-
6-Methyl Derivative (Predicted): The molecular ion peaks will be shifted to higher m/z values corresponding to the addition of a methyl group. The fragmentation pattern is expected to be similar to the parent compound, with the fragments also shifted by 14 mass units.
-
6-Chloro Derivative (Predicted): The molecular ion will show a complex isotopic pattern due to the presence of both bromine and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This will result in [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a characteristic intensity ratio. The fragmentation will follow similar pathways, leading to fragments containing both halogens.
Experimental Protocols
To ensure the reproducibility of spectroscopic data, adherence to standardized experimental protocols is essential. The following are recommended procedures for the analysis of this compound and its derivatives.
NMR Spectroscopy
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Mass Spectrometry (Electron Ionization)
Conclusion
This guide provides a detailed comparative analysis of the spectroscopic features of this compound and its 6-methyl and 6-chloro derivatives. By combining experimental data for the parent compound with well-reasoned predictions for its derivatives, we have illustrated the key structural effects on their NMR, IR, and MS spectra. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. This comprehensive guide serves as a valuable resource for scientists working on the synthesis and characterization of chroman-4-one derivatives, facilitating more efficient and accurate structural elucidation in their research and development endeavors.
References
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Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]
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Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. PubMed, 23634031. [Link]
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A Comparative Guide to the Biological Activity of Flavonoids Synthesized from 3-Bromochroman-4-one
This guide provides an in-depth comparative analysis of the biological activities of novel flavonoid derivatives synthesized using 3-Bromochroman-4-one as a key chemical intermediate. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds across antimicrobial, anticancer, and antioxidant domains, supported by robust experimental data and protocols.
Introduction: The Strategic Advantage of this compound in Flavonoid Synthesis
Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their therapeutic potential has driven extensive research into both the isolation of natural flavonoids and the synthesis of novel derivatives with enhanced potency and specificity.[3][4]
The chroman-4-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for many bioactive molecules.[5] The introduction of a bromine atom at the C-3 position, yielding this compound, creates a highly versatile and reactive intermediate.[6] This bromine atom acts as an excellent leaving group, facilitating a range of chemical transformations such as elimination reactions to form the C2-C3 double bond characteristic of flavones and flavonols, or nucleophilic substitution to introduce diverse functional groups. This strategic placement allows for the systematic and efficient generation of a library of flavonoid analogues, enabling detailed investigation into their structure-activity relationships.
This guide focuses on flavonoids derived from this key intermediate, comparing their efficacy in three critical areas of therapeutic research.
Synthesis of the Core Intermediate: this compound
The journey to these novel flavonoids begins with the synthesis of the core building block. The bromination of 4-chromanone is efficiently achieved using a copper(II) bromide reagent, providing the this compound precursor in high yield.[6][7]
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: A mixture of copper(II) bromide (50.67 mmol) in a 1:1 solution of ethyl acetate and chloroform (40 mL total) is stirred under an inert atmosphere at room temperature.
-
Addition of Starting Material: 4-Chromanone (33.78 mmol), dissolved in chloroform (20 mL), is added to the copper bromide mixture.
-
Reaction: The reaction mixture is brought to reflux and stirred vigorously at 70°C for 6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. The solid precipitate is filtered and washed with chloroform.
-
Isolation: The combined filtrate is evaporated under reduced pressure to yield the pure this compound compound.[6]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} end Caption: Workflow for the synthesis of flavonoid derivatives from 4-chromanone via the this compound intermediate.
Part 1: Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a severe threat to global health, necessitating the discovery of new antimicrobial agents.[8][9] Flavonoids and their derivatives synthesized from chroman-4-one scaffolds have emerged as a promising class of compounds in this fight.[5][10]
A study investigating 25 different chroman-4-one and homoisoflavonoid derivatives revealed that several compounds exhibited significant antimicrobial activity, particularly against pathogenic Candida species.[8] This highlights the therapeutic potential of this chemical class.
Data Presentation: Antimicrobial Efficacy (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key derivatives against a panel of pathogenic microbes. Lower MIC values indicate higher potency.
| Compound ID | Derivative Type | S. epidermidis (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | C. tropicalis (μg/mL) |
| 1 | 7-Hydroxychroman-4-one | >500 | >500 | 15.6 | 62.5 |
| 2 | 7-Benzyloxychroman-4-one | 250 | >500 | 31.2 | 125 |
| 21 | Homoisoflavonoid | >500 | >500 | 3.9 | 15.6 |
| Positive Control | Nystatin | - | - | 31.2 | 31.2 |
| Data sourced from a study on chroman-4-one and homoisoflavonoid derivatives.[8][10] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structural features that govern antimicrobial activity:
-
Enhancing Features: The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids was found to significantly enhance antifungal bioactivity.[8][9] Compound 21 , a homoisoflavonoid, demonstrated greater potency against Candida species than the positive control, nystatin.[10]
-
Detrimental Features: The addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 of the chroman-4-one core tends to reduce antimicrobial activity.[8][9]
-
Conferring Activity: In some cases, derivatization confers activity to a previously inactive precursor. For instance, the introduction of a benzyl group resulted in a derivative with notable antifungal activity, whereas its precursor was inactive.[8]
Proposed Mechanism of Action
Molecular modeling studies on the most active compounds against C. albicans suggest distinct mechanisms of action. The chroman-4-one derivatives may target key proteins essential for fungal virulence and survival, such as HOG1 kinase and FBA1, while others potentially inhibit enzymes like cysteine synthase.[8][9][10]
dot graph TD { graph [nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
} end Caption: Potential molecular targets of chroman-4-one derivatives in Candida albicans.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microplate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Controls: Positive (microorganism with standard antibiotic, e.g., Nystatin) and negative (microorganism with broth only) controls are included on each plate.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][10]
Part 2: Comparative Anticancer Activity
Flavonoids are well-documented anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression.[4][11] The ability to synthesize derivatives from this compound allows for fine-tuning of these properties, particularly through halogenation.
A study synthesizing a series of flavonols found that specific halogen substitutions on the B ring dramatically increased cytotoxic potency against human non-small cell lung cancer cells (A549).[11]
Data Presentation: Anticancer Efficacy (IC₅₀)
The table below compares the half-maximal inhibitory concentration (IC₅₀) of synthesized flavonols against the A549 lung cancer cell line. Lower IC₅₀ values represent greater cytotoxicity.
| Compound ID | C'-4 Substitution (B Ring) | IC₅₀ against A549 cells (μM) |
| 6a | -H (unsubstituted) | 4.89 ± 0.35 |
| 6j | -Cl (Chloro) | 4.11 ± 0.31 |
| 6k | -F (Fluoro) | 3.14 ± 0.29 |
| 6l | -Br (Bromo) | 0.46 ± 0.02 |
| Positive Control | 5-Fluorouracil (5-FU) | 4.98 ± 0.41 |
| Data sourced from a study on synthesized flavonols.[11] |
Structure-Activity Relationship (SAR) Insights
-
Halogenation is Key: The most significant finding is that halogenation at the C'-4 position of the B ring enhances cytotoxic effects against A549 cells.[11]
-
Bromine's Superiority: The 4'-bromo derivative (6l ) exhibited exceptionally high potency, with an IC₅₀ value nearly 11 times lower than the clinical anticancer drug 5-Fluorouracil (5-FU). This underscores the strategic importance of incorporating a bromine atom, a feature readily available from the this compound precursor pathway.[11]
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies revealed that the highly potent 4'-bromoflavonol (6l ) induces apoptosis in A549 cells. Western blot analysis confirmed that this occurs via the intrinsic mitochondrial pathway, characterized by the activation of caspase-3.[11] Other flavonoid derivatives have been shown to target the PI3K/AKT signaling pathway, a crucial regulator of cell survival.[12] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering programmed cell death.[12]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} end Caption: Proposed mechanism of flavonoid-induced apoptosis via the PI3K/AKT and mitochondrial pathways.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized flavonoid derivatives for a set duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.[12]
Part 3: Comparative Antioxidant Activity
Flavonoids are archetypal antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) through mechanisms like free-radical scavenging and hydrogen atom donation.[2][13] This activity is highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) groups.[14]
While extensive derivatization from this compound can yield potent antimicrobial and anticancer agents, it is crucial to evaluate how these modifications affect antioxidant potential.
Structure-Activity Relationship (SAR) Insights
-
Hydroxyl Groups are Paramount: The antioxidant power of flavonoids is strongly correlated with the presence of hydroxyl groups. The simultaneous substitution of -OH groups at positions C3 and C7 is particularly effective for enhancing the scavenging of superoxide radicals.[14][15]
-
Impact of Bromination: A study on the synthesis of 3-bromo-flavone reported that the resulting compound exhibited only weak antioxidant activity.[16] This is mechanistically logical; the presence of an electron-withdrawing bromine atom at the C3 position, instead of a hydrogen-donating hydroxyl group found in potent antioxidant flavonols, significantly diminishes its radical scavenging capacity.
This finding represents a critical trade-off: while synthetic modifications originating from this compound can dramatically boost other biological activities, they may come at the cost of the compound's intrinsic antioxidant potential if they preclude the presence of key hydroxyl groups.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Reaction Mixture: Various concentrations of the test flavonoid are mixed with the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The purple DPPH radical becomes colorless upon reduction by an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.[16]
Conclusion
This compound is a powerful and strategic intermediate for the synthesis of novel flavonoid derivatives with highly tunable biological activities. Our comparative analysis demonstrates that:
-
Derivatives show potent and specific antimicrobial activity , particularly against pathogenic fungi like Candida albicans, with efficacy governed by substitutions on the core scaffold and B ring.[8]
-
Brominated flavonols exhibit exceptional anticancer cytotoxicity , with a 4'-bromo derivative proving significantly more potent than the clinical drug 5-Fluorouracil against lung cancer cells by inducing apoptosis.[11]
-
A trade-off exists between these enhanced activities and antioxidant potential. The structural modifications required for potent antimicrobial or anticancer effects, such as the presence of a bromine atom at C3, can diminish the free-radical scavenging capacity typically associated with natural flavonoids.[16]
These findings highlight the immense potential of using this compound in drug discovery. By understanding the nuanced structure-activity relationships, researchers can rationally design and synthesize next-generation flavonoids tailored for specific therapeutic targets, whether for combating drug-resistant infections or developing more effective cancer chemotherapeutics.
References
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
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On the antioxidant properties of three synthetic flavonols. PubMed. [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
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On the antioxidant properties of three synthetic flavonols. Ingenta Connect. [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]
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Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. National Institutes of Health (NIH). [Link]
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Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. National Institutes of Health (NIH). [Link]
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Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals. [Link]
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Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]
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Natural and synthetic flavonoid derivatives with potential antioxidant and anticancer activities. ResearchGate. [Link]
-
Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Institutes of Health (NIH). [Link]
-
Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]
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Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]
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Chemistry and Biological Activities of Flavonoids: An Overview. National Institutes of Health (NIH). [Link]
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Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt. PubMed. [Link]
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SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. [Link]
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BIOLOGICAL ACTIVITIES OF FLAVONOIDS: AN OVERVIEW. ResearchGate. [Link]
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This compound. National Institutes of Health (NIH). [Link]
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This compound. ResearchGate. [Link]
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A Comparative Guide to the Kinetic Studies of 3-Bromochroman-4-one Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of kinetic studies for the reactions of 3-bromochroman-4-one, a key intermediate in the synthesis of various bioactive molecules. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental design, ensuring a robust and insightful approach to studying the reactivity of this versatile scaffold.
Introduction: The Significance of this compound
This compound is a pivotal precursor in the synthesis of a wide array of flavonoids, including flavanones and homoisoflavonoids, which are known for their diverse pharmacological activities.[1] The bromine atom at the C3 position serves as an excellent leaving group, making it susceptible to nucleophilic substitution. A thorough understanding of the kinetics of these substitution reactions is paramount for optimizing reaction conditions, controlling product distribution (including stereochemistry), and elucidating reaction mechanisms. This guide will compare and contrast the kinetic analysis of the reaction of this compound with two distinct nucleophiles, piperidine (a secondary amine) and thiophenol (a thiol), to illustrate the impact of nucleophile identity on reaction rates and mechanisms.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction of this compound with a nucleophile can proceed through two primary nucleophilic substitution pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate.[2] For this compound, an SN1 pathway would be favored by polar protic solvents that can stabilize the carbocation intermediate. This pathway would likely lead to a racemic mixture of products if the starting material is chiral.
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3] This mechanism is favored by polar aprotic solvents and strong nucleophiles. An SN2 reaction at a chiral center results in an inversion of stereochemistry.[4][5]
The following diagram illustrates the two potential pathways for the reaction of this compound with a generic nucleophile (Nu:).
Caption: Potential SN1 and SN2 reaction pathways for this compound.
Comparative Kinetic Analysis: Piperidine vs. Thiophenol
To provide a practical framework, we will outline a comparative kinetic study of the reaction of this compound with piperidine, a strong, basic nucleophile, and thiophenol, a softer, less basic nucleophile.
Experimental Design & Rationale
Choice of Analytical Technique: The selection of an appropriate analytical technique is crucial for accurate kinetic monitoring.
-
For the reaction with piperidine (fast reaction): This reaction is expected to be rapid. Therefore, Stopped-Flow UV-Vis Spectroscopy is the ideal choice.[6] The reaction can be monitored by observing the change in absorbance of the chroman-4-one chromophore as it is converted to the product. The rapid mixing capability of a stopped-flow instrument allows for the measurement of reactions on a millisecond timescale.
-
For the reaction with thiophenol (slower reaction): This reaction is anticipated to be slower. In-situ ¹H NMR Spectroscopy is a powerful alternative.[4] This non-destructive technique allows for the simultaneous monitoring of the disappearance of the reactant (e.g., the proton at the C3 position of this compound) and the appearance of the product.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and mechanism.[6] A polar aprotic solvent such as acetonitrile would be a suitable starting point for both reactions to minimize solvent participation and favor an SN2 pathway. To investigate solvent effects, the kinetics could also be studied in a polar protic solvent like ethanol.
Temperature Control: All kinetic experiments must be performed under strict temperature control using a thermostatted cell holder, as reaction rates are highly temperature-dependent.[6]
Experimental Protocols
Protocol 1: Stopped-Flow UV-Vis Spectroscopy for the Reaction with Piperidine
-
Solution Preparation:
-
Prepare a stock solution of this compound in dry acetonitrile (e.g., 0.1 mM).
-
Prepare a series of piperidine solutions in dry acetonitrile at varying concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM).
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change, determined from the static UV-Vis spectra of the reactant and product.
-
Equilibrate the instrument's syringes and observation cell to the desired temperature (e.g., 25.0 °C).
-
-
Data Acquisition:
-
Load the this compound solution into one syringe and a piperidine solution into the other.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance over time until the reaction is complete.
-
Repeat the experiment for each piperidine concentration, performing multiple runs for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [this compound]), the absorbance vs. time data is fitted to a single exponential decay function to obtain the observed rate constant (kobs).
-
Plot kobs versus the concentration of piperidine. The slope of this plot will yield the second-order rate constant (k₂).
-
Protocol 2: In-situ ¹H NMR Spectroscopy for the Reaction with Thiophenol
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in deuterated acetonitrile (CD₃CN) (e.g., 10 mM).
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrument Setup:
-
Equilibrate the NMR spectrometer's probe to the desired temperature (e.g., 25.0 °C).
-
Acquire an initial spectrum before the addition of the nucleophile.
-
-
Data Acquisition:
-
Inject a known concentration of thiophenol into the NMR tube and start the kinetic experiment.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton of the reactant (e.g., H-3) and the product relative to the internal standard at each time point.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
The following diagram illustrates the general workflow for a kinetic study.
Caption: General workflow for a kinetic study of a chemical reaction.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical, yet plausible, kinetic data for the reactions of this compound with piperidine and thiophenol in acetonitrile at 25.0 °C.
Table 1: Hypothetical Kinetic Data for the Reaction with Piperidine (Monitored by Stopped-Flow)
| [Piperidine] (M) | kobs (s⁻¹) |
| 0.001 | 0.25 |
| 0.002 | 0.51 |
| 0.005 | 1.26 |
| 0.010 | 2.52 |
Table 2: Hypothetical Kinetic Data for the Reaction with Thiophenol (Monitored by ¹H NMR)
| Time (s) | [this compound] (M) |
| 0 | 0.0100 |
| 600 | 0.0088 |
| 1200 | 0.0077 |
| 1800 | 0.0068 |
| 3600 | 0.0046 |
Analysis and Interpretation:
-
Reaction with Piperidine: A plot of kobs vs. [Piperidine] would yield a straight line passing through the origin, confirming a second-order reaction. The slope of this line would give the second-order rate constant, k₂ ≈ 250 M⁻¹s⁻¹. This large rate constant is consistent with piperidine being a strong nucleophile and the reaction likely proceeding via an SN2 mechanism.
-
Reaction with Thiophenol: Analysis of the concentration vs. time data (assuming pseudo-first-order conditions with excess thiophenol) would yield a significantly smaller rate constant compared to the reaction with piperidine. This is expected as thiophenol is a weaker base than piperidine, although it is a soft nucleophile. The slower rate would allow for more detailed mechanistic investigations, such as studying the effect of solvent polarity to further distinguish between SN1 and SN2 pathways.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and comparing kinetic studies on the reactions of this compound. By carefully selecting the appropriate analytical techniques and experimental conditions, researchers can gain valuable insights into the reactivity of this important synthetic intermediate. The choice between a fast-reacting nucleophile like piperidine and a slower one like thiophenol necessitates different monitoring strategies, such as stopped-flow spectroscopy and NMR, respectively.
Future studies could expand on this work by:
-
Investigating a wider range of nucleophiles to establish a more comprehensive reactivity scale.
-
Performing temperature-dependent kinetic studies to determine activation parameters (Ea, ΔH‡, and ΔS‡), which provide deeper mechanistic insights.
-
Employing computational modeling to complement experimental findings and visualize transition state structures.
By integrating these approaches, a complete picture of the factors governing the reactivity of this compound can be developed, enabling more efficient and controlled synthesis of valuable flavonoid derivatives.
References
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
-
Wikipedia. (2023). Stopped-flow. Retrieved from [Link]
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Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
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Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]
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LibreTexts Chemistry. (2019). Factors that Affect Reaction Rates. Retrieved from [Link]
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Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
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Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). This compound. Acta crystallographica. Section E, Structure reports online, 69(Pt 4), o473. [Link]
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Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2021). The Stereochemistry of SN1 Reaction Mechanism. Retrieved from [Link]
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Pearson. (n.d.). Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimethylpentane in ethanol. Retrieved from [Link]
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Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, two products are formed. Propose a mechanism that accounts for both of these products. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. Retrieved from [Link]
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PubMed. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Retrieved from [Link]
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ResearchGate. (2006). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines | Request PDF. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3-Bromochroman-4-one: An Evaluation of Efficiency and Practicality
For researchers and professionals in drug development and medicinal chemistry, 3-bromochroman-4-one is a pivotal building block. Its versatile structure serves as a precursor for a wide array of bioactive molecules, including flavanones, isoflavanones, and other complex heterocyclic systems.[1][2] The efficiency and reliability of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of common protocols for the α-bromination of chroman-4-one, offering objective analysis and actionable experimental data to inform your choice of synthetic strategy.
This document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, evaluates the practical advantages and disadvantages of each method, and is grounded in authoritative scientific literature to ensure both accuracy and reproducibility.
The Crucial First Step: Synthesis of the Precursor, Chroman-4-one
Before bromination, a reliable supply of the starting material, chroman-4-one, is necessary. A common and effective method involves the base-promoted cyclization of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[3][4] While various specific procedures exist, a general and robust protocol is provided below for context.
Experimental Protocol: General Synthesis of Chroman-4-one
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 equiv) in ethanol, add the desired aldehyde (1.1 equiv) and a suitable base such as diisopropylamine (DIPA) (1.1 equiv).[3]
-
Reaction Conditions: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[3] Alternative methods may involve conventional heating in the presence of a base like piperidine or potassium hydroxide.[5][6]
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane (CH2Cl2).
-
Purification: Wash the organic phase sequentially with 1M HCl (aq), 10% NaOH (aq), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography to yield the pure chroman-4-one.
Benchmarking Bromination Protocols
The conversion of chroman-4-one to this compound involves the selective introduction of a bromine atom at the alpha (C3) position to the carbonyl group. We will compare three widely recognized methods: the use of Copper(II) Bromide, the application of N-Bromosuccinimide (NBS), and the classic approach using elemental Bromine (Br₂).
Overall Synthesis Workflow
The following diagram illustrates the general synthetic pathway from the starting materials to the final product, highlighting the different bromination methods evaluated in this guide.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Bromination with Copper(II) Bromide (CuBr₂)
Principle: This method utilizes the ability of CuBr₂ to act as both a Lewis acid and a source of bromine. It promotes the formation of the enol tautomer of the ketone and subsequently delivers bromine to the α-carbon. The reaction is often heterogeneous and is noted for its high selectivity and clean conversion.[4]
Experimental Protocol (Adapted from Shaikh et al., 2013)
-
Reaction Setup: In a round-bottom flask, stir a mixture of Copper(II) Bromide (1.5 equiv., 50.67 mmol, 11.35 g) in a 1:1 mixture of ethyl acetate and chloroform (40 mL total) under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.[7][8]
-
Addition of Substrate: Add a solution of chroman-4-one (1.0 equiv., 33.78 mmol, 5.0 g) in chloroform (20 mL) to the stirring suspension.[2][7]
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 70°C) and maintain vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The completion is often indicated by the disappearance of the black CuBr₂ solid and the formation of white Copper(I) Bromide (CuBr).[4][7]
-
Work-up: Once complete, cool the mixture to room temperature. Filter the suspension to remove the insoluble CuBr byproduct and wash the solid with additional chloroform (20 mL).[7]
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. This procedure typically yields the pure this compound without the need for further chromatographic purification.[7]
Mechanistic Insight & Discussion
The reaction proceeds via the enol form of chroman-4-one. The Lewis acidic nature of Cu(II) coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enolization. The enol then acts as a nucleophile, attacking a second equivalent of CuBr₂, which delivers a bromine atom to the C3 position and is itself reduced to Cu(I)Br.
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 3-Bromochroman-4-one
As a reactive α-halo ketone, 3-Bromochroman-4-one is a valuable intermediate in synthetic chemistry.[1][2] However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive framework for researchers and drug development professionals to manage and dispose of this compound waste streams effectively.
The cornerstone of this protocol is the understanding that this compound is a halogenated organic compound .[3] This classification is critical because it places the substance under specific environmental regulations, primarily those outlined by the Environmental Protection Agency (EPA), which dictate its final disposal method, typically high-temperature incineration.[4][5][6][7]
Part 1: Hazard Recognition and Core Disposal Principles
The molecular structure of this compound—featuring a carbonyl group with a bromine atom on the adjacent carbon—defines its reactivity and dictates the necessary handling precautions.[2] This α-halo ketone structure makes it a potent alkylating agent, which underlies its synthetic utility but also its potential hazard.[1]
The Three Pillars of Disposal:
-
Segregation: This is the most critical principle from both a safety and a cost perspective. Halogenated organic waste must be kept separate from all other waste streams, especially non-halogenated solvents.[3][8] Co-mingling waste streams classifies the entire container as halogenated, significantly increasing the cost and complexity of disposal.[9]
-
Containment: Waste must be collected in appropriate, chemically-resistant containers that are kept securely closed to prevent the release of vapors and to be prepared for safe transport.[10]
-
Communication: Clear and accurate labeling is a non-negotiable regulatory requirement. It communicates the hazard to everyone in the laboratory and to the Environmental Health & Safety (EHS) professionals who will manage its final disposal.[8][11]
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling waste, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. The following PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes of chemical waste or contaminated solvents. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against direct skin contact. Check manufacturer's data for breakthrough times. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped containers. |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste, from the point of generation to its final collection.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation Immediately upon generation, identify any waste containing this compound as "Halogenated Organic Waste." This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and mother liquors.
-
Solvents used to rinse contaminated glassware.
-
Contaminated consumables (e.g., silica gel, filter paper, pipette tips).
Crucially, never mix this waste with non-halogenated solvents, acids, bases, or oxidizers. [8]
Step 2: Container Selection and Preparation Select a waste container that is clean, dry, and chemically compatible.[8]
-
For Liquids: Use a glass or high-density polyethylene (HDPE) bottle with a screw-top cap.
-
For Solids: Use a wide-mouth HDPE container or a securely sealable pail.
Ensure the container is in good condition, free from cracks or defects. Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling Proper labeling is essential for safety and regulatory compliance. Affix a hazardous waste tag to the container as soon as you begin adding waste.[11]
| Label Component | Description | Regulatory Basis |
| Generator Information | Your name, lab number, and contact information. | Accountability and contact for queries. |
| "Hazardous Waste" | Must be clearly and prominently written. | Federal and State Requirement. |
| Chemical Constituents | List "this compound" and any other chemicals (e.g., solvents) with their estimated percentages. | Ensures proper handling and disposal profiling. |
| Hazard Identification | Check boxes for relevant hazards (e.g., Toxic, Irritant). | Communicates immediate risks. |
| Accumulation Start Date | The date the first drop of waste was added to the container. | Regulatory requirement for storage time limits. |
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[8][11] The SAA must:
-
Be under the control of the laboratory personnel.
-
Have secondary containment (e.g., a spill tray) to capture any potential leaks.[8][10]
-
Be clearly marked.
Step 5: Arranging for Final Disposal Once the container is full or you have finished the project, arrange for its collection. This is typically handled by your institution's EHS department or a contracted hazardous waste disposal service.[12][13] Follow your institution's specific procedures for requesting a waste pickup.
Part 4: Decontamination and Spill Management
Decontamination of Labware Glassware that has come into contact with this compound must be decontaminated before being washed.
-
Initial Rinse: Perform a "triple rinse" with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).[10][14]
-
Collect Rinsate: Crucially, this first rinsate is considered hazardous waste. It must be collected and added to your halogenated organic waste container.[14]
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water as usual.
Empty Reagent Bottles An "empty" container that held this compound may still contain hazardous residue. It must be managed as hazardous waste itself unless it is properly decontaminated via the triple rinse procedure described above.[14] The collected rinsate must be disposed of as halogenated waste.
Emergency Procedures: Spill Management Immediate and correct response to a spill is vital.
Caption: Decision-making flowchart for spill response.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Working within a fume hood if possible, use an inert absorbent material like vermiculite or sand to cover the spill.[8][15]
-
Once absorbed, carefully sweep the material into a designated container for solid halogenated waste.
-
Clean the spill area with a cloth and solvent; dispose of the cloth as solid hazardous waste.
-
-
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the area immediately.[8]
-
Alert your supervisor and notify your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
By adhering to these systematic procedures, you can ensure that your use of this compound concludes with a disposal process that is safe, compliant, and environmentally responsible.
References
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Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services. Retrieved from [Link]
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UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
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UC Davis Safety Services. (2026, January 13). Managing Containers Previously Holding Hazardous Materials. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2024, July 17). Disposal, Recycling, and Surplus. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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ResearchGate. (2024, December). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromochroman-4-one
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromochroman-4-one is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides an in-depth operational plan for handling this compound, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower you with the knowledge to manage this compound safely, ensuring the integrity of your research and, most importantly, your personal well-being.
Hazard Identification: Understanding the "Why" Behind the Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, we can infer its primary hazards by analyzing structurally similar brominated and chromanone-containing compounds. The core reactive components of the molecule suggest a clear potential for irritation and toxicity.
Based on GHS classifications for analogous chemicals, the anticipated hazards are:
The bromine atom significantly enhances the reactivity of the molecule. Upon absorption, halogenated organic compounds can exert systemic effects, making the prevention of any direct contact a primary safety directive.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is not a matter of preference but a scientifically determined necessity based on the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect against dust particles and splashes, which can cause serious irritation[1][3]. A full-face shield worn over goggles is mandatory during procedures with a high risk of splashing, such as transfers or solution preparations[7][8]. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | The risk of skin irritation and potential absorption necessitates robust hand protection[2][4]. For incidental contact, double-gloving with standard nitrile gloves provides a backup barrier against tears. For direct handling or extended use, heavier-duty neoprene or butyl rubber gloves are recommended due to their superior resistance to a broader range of chemicals[7][8]. Crucially, gloves must be changed immediately upon contamination [7][9]. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a non-absorbent, chemical-resistant material is required to protect against skin contact from spills[3][7]. |
| Respiratory | N95 Respirator (Minimum) | All handling of solid this compound should occur within a certified chemical fume hood to control exposure to fine dust, which may cause respiratory irritation[1][2]. If engineering controls are not available or insufficient, a NIOSH-approved N95 respirator is the minimum requirement for handling the powder[10]. |
Operational Plan: From Preparation to Disposal
A safe workflow is a controlled workflow. The following step-by-step procedures are designed to minimize risk at every stage of handling.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher. Ensure the pathways to them are clear and unobstructed[7].
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before introducing the this compound. This minimizes movement and the potential for accidents.
-
Don PPE: Put on all required PPE as detailed in the table above. Check for any defects in your equipment.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow from preparation to final waste disposal, ensuring safety at each critical step.
Caption: Workflow for handling this compound.
Decontamination and Waste Disposal Protocol
Effective disposal hinges on proper segregation to ensure safety and compliance. Halogenated waste streams require specialized, high-cost disposal methods like high-temperature incineration[11].
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag[7][11].
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled container designated for "Halogenated Organic Waste"[7][12].
-
Disposal: Never dispose of this chemical down the drain[13]. All waste must be disposed of through your institution’s Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[2][3][4][7].
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
First-Aid Measures
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][2][3][4]. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist[1][2]. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance[1][2][3][4]. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][14][15]. |
Emergency Response Flowchart
This flowchart outlines the critical decision-making process following an accidental exposure.
Caption: Emergency response flowchart for exposure events.
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in these procedures is trust in a system designed for your protection.
References
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- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
